4-Methoxy-3-nitrophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(4-methoxy-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQVJQNWHRUPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374863 | |
| Record name | 4-Methoxy-3-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-67-5 | |
| Record name | 4-Methoxy-3-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 827614-67-5 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-3-nitrophenylboronic Acid: Properties, Synthesis, and Applications
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-nitrophenylboronic acid is a valuable substituted aromatic boronic acid that serves as a key building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring, make it a versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a special focus on its utility in medicinal chemistry and drug discovery. The strategic positioning of the functional groups allows for the construction of complex molecular architectures, making it an indispensable tool for synthetic chemists.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BNO₅ | [1][2] |
| Molecular Weight | 196.95 g/mol | [1] |
| CAS Number | 827614-67-5 | [1] |
| Appearance | Solid | [1] |
| InChI Key | HAQVJQNWHRUPBH-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of this compound typically involves the nitration of a precursor, 4-methoxyphenylboronic acid. The directing effects of the methoxy and boronic acid groups on the aromatic ring guide the incoming nitro group to the desired position.
A general synthetic approach involves the careful addition of a nitrating agent, such as nitric acid, to a solution of 4-methoxyphenylboronic acid in a suitable organic solvent like dimethyl sulfoxide or acetic anhydride.[3] The reaction temperature is carefully controlled, typically between 30°C to 50°C, to ensure selective nitration and minimize side reactions.[3] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Upon completion, the reaction mixture is typically poured into ice water to precipitate the product, which is then collected by filtration and washed with cold water.[3]
It is important to note that the nitration of phenylboronic acids can be sensitive to reaction conditions, with a risk of protodeboronation (loss of the boronic acid group).[4] Careful control of temperature and the choice of nitrating agent and solvent are crucial for achieving a good yield of the desired product.
Reactivity and Core Applications
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura cross-coupling reaction.[3][5] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (in this case, this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.[6][7] The reaction is widely used to synthesize biaryls, styrenes, and polyolefins.[7]
The general catalytic cycle of the Suzuki-Miyaura reaction can be visualized as follows:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nitro group in this compound enhances its electrophilicity, while the methoxy group modulates its electronic and steric properties.[3] This electronic tuning can influence the reactivity and potential binding affinity of the resulting biaryl products in biological systems, making this reagent particularly interesting for medicinal chemistry applications.[3]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of toluene and water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2.0 equivalents).
-
Solvent Addition: Add the solvent mixture (e.g., toluene:water 4:1).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Hazards: This compound is harmful if swallowed.[1][8] It can cause skin and serious eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][11] If there is a risk of dust generation, a dust respirator should be used.[12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[9][11]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[9] Keep away from incompatible materials such as oxidizing agents.[9]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before use.[9][10][12]
Conclusion
This compound is a highly functionalized and versatile building block in organic synthesis. Its predictable reactivity in Suzuki-Miyaura cross-coupling reactions, coupled with the electronic influence of its substituents, makes it a valuable tool for the construction of complex molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.
References
- LookChem. (n.d.). This compound, PINACOL ESTER.
- PubChem. (n.d.). (4-Methoxy-2-nitrophenyl)boronic acid.
- Boron Molecular. (n.d.). This compound.
- ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene....
- ChemSynthesis. (n.d.). 3-nitrophenylboronic acid.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- PubChem. (n.d.). (4-Methoxyphenyl)boronic acid.
- PubChem. (n.d.). 4-Nitrophenylboronic acid.
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- 5. tcichemicals.com [tcichemicals.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 8. 4-Nitrophenylboronic acid | C6H6BNO4 | CID 2773552 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. aksci.com [aksci.com]
An In-depth Technical Guide to 4-Methoxy-3-nitrophenylboronic acid: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Methoxy-3-nitrophenylboronic acid (CAS Number: 827614-67-5), a valuable and versatile building block in contemporary organic synthesis. With a focus on practical application and mechanistic understanding, this document will delve into the synthesis, key reactions, and strategic applications of this compound, particularly within the realms of medicinal chemistry and materials science. Our narrative is grounded in established scientific principles and supported by relevant literature to empower researchers in their experimental design and execution.
Compound Profile and Physicochemical Properties
This compound is a substituted aromatic boronic acid that has garnered significant interest as a synthetic intermediate. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring imparts unique reactivity and functionality, making it a strategic choice for the construction of complex molecular architectures.
| Property | Value | Source |
| CAS Number | 827614-67-5 | |
| Molecular Formula | C₇H₈BNO₅ | |
| Molecular Weight | 196.95 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥97% | [1] |
| Storage | Sealed in dry, 2-8°C | |
| SMILES | OB(C1=CC=C(OC)C(=O)=C1)O | |
| InChI | 1S/C7H8BNO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4,10-11H,1H3 |
Synthesis of this compound: Strategies and Mechanistic Considerations
Strategy 1: Electrophilic Nitration of 4-Methoxyphenylboronic acid
This is arguably the most direct approach, starting from the commercially available 4-Methoxyphenylboronic acid. The core of this strategy is the regioselective introduction of a nitro group onto the aromatic ring.
Causality of Experimental Choices:
-
Directing Effects: The methoxy group is a strong ortho-, para-director due to its electron-donating resonance effect. The boronic acid group is a meta-director. Therefore, nitration is expected to occur at the positions ortho to the methoxy group (positions 3 and 5). Position 3 is sterically less hindered, making it the more likely site of nitration.
-
Reaction Conditions: The nitration of activated aromatic rings is a facile reaction. However, the carbon-boron bond can be susceptible to cleavage under harsh acidic conditions (protodeborylation). Therefore, the reaction conditions must be carefully controlled. Milder nitrating agents and controlled temperatures are crucial for preserving the boronic acid moiety. Historical accounts have noted the sensitivity of the carbon-boron bond in methoxy-substituted phenylboronic acids towards electrophiles, which underscores the need for carefully optimized conditions.[2]
Hypothetical Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxyphenylboronic acid (1.0 eq) in a suitable organic solvent such as acetic anhydride or dimethyl sulfoxide.[3] Cool the mixture in an ice-salt bath to 0-5 °C.
-
Nitration: Slowly add a pre-cooled mixture of nitric acid (1.05 eq) and sulfuric acid (catalytic amount) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The use of a catalyst like potassium nitrate in conjunction with nitric acid has also been reported for the nitration of phenylboronic acids.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Strategy 1: Nitration of 4-Methoxyphenylboronic acid.
Strategy 2: Borylation of 1-Bromo-4-methoxy-2-nitrobenzene
This retro-synthetic approach involves the formation of the carbon-boron bond as the final key step. This strategy is advantageous if the corresponding aryl bromide is readily available or easily synthesized.
Causality of Experimental Choices:
-
Miyaura Borylation: The palladium-catalyzed cross-coupling of aryl halides with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), is a robust and widely used method for the synthesis of arylboronic esters.[5] These esters can then be easily hydrolyzed to the corresponding boronic acids.
-
Catalyst and Ligand Choice: The success of the Miyaura borylation is highly dependent on the choice of the palladium catalyst and the phosphine ligand. Catalysts such as Pd(dppf)Cl₂ are commonly employed for their efficiency and functional group tolerance.[3]
-
Base: A base, typically a weak one like potassium acetate, is required to facilitate the catalytic cycle.[3]
Hypothetical Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-4-methoxy-2-nitrobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane or a similar aprotic solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting aryl bromide is consumed (monitor by TLC or GC-MS).
-
Work-up and Hydrolysis: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst. The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid solution (e.g., 1M HCl).
-
Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Strategy 2: Borylation of a substituted aryl bromide.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[6]
Mechanistic Overview and the Role of Substituents
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the transmetalation step.
-
Electron-donating groups (EDGs) , like the methoxy group, generally increase the nucleophilicity of the aryl group, which can facilitate the transfer of the organic moiety from boron to the palladium center, thus accelerating the transmetalation step.
-
Electron-withdrawing groups (EWGs) , such as the nitro group, decrease the electron density on the phenyl ring. This can lead to a slower rate of transmetalation. However, the increased Lewis acidity of the boron atom can also facilitate the formation of the boronate complex, a key intermediate in the reaction.
In the case of this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group will influence its reactivity. The strong deactivating effect of the nitro group is somewhat tempered by the activating methoxy group, making it a moderately reactive coupling partner.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a microwave vial or Schlenk tube, combine the aryl halide (1.0 eq), this compound (1.2 eq), a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq), and a palladium catalyst/ligand system. Common catalyst systems include Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).[7]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often employed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. The reaction can be carried out using conventional heating or in a microwave reactor for accelerated reaction times. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired biaryl product.
Applications in Medicinal Chemistry and Drug Discovery
Boronic acids and their derivatives are of significant interest in medicinal chemistry. The boronic acid moiety can act as a bioisostere for other functional groups, such as carboxylic acids, and can form reversible covalent bonds with diols, a feature exploited in the design of sensors and inhibitors.[5] The first FDA-approved boronic acid-containing drug, Bortezomib, a proteasome inhibitor for treating multiple myeloma, highlighted the therapeutic potential of this class of compounds.[5]
This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The substituted phenyl ring can be incorporated into larger scaffolds to explore structure-activity relationships (SAR). For instance, the related (4-Methoxy-2-nitrophenyl)boronic acid has been used as a precursor in the synthesis of intermediates for anticancer drug development, such as ethyl 5-methoxy-3-(4-methoxy-2-nitrophenyl)-1H-indole-2-carboxylate.[3] The nitro group can also be a handle for further functionalization, for example, through reduction to an amine, which can then be acylated or alkylated to generate a diverse library of compounds for biological screening.
Sources
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- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-nitrophenylboronic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: 4-Methoxy-3-nitrophenylboronic acid is a pivotal reagent in modern organic synthesis, primarily serving as a versatile building block in palladium-catalyzed cross-coupling reactions. Its utility is most pronounced in the Suzuki-Miyaura coupling, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] The strategic placement of the methoxy and nitro groups on the phenyl ring imparts unique electronic and steric properties, making it an invaluable synthon for the construction of complex biaryl structures found in pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides a comprehensive overview of the synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations to ensure successful and reproducible synthesis.
Synthetic Strategies and Mechanistic Considerations
The synthesis of this compound can be approached via two primary routes, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for potential side reactions.
Pathway 1: Direct Nitration of 4-Methoxyphenylboronic acid
This is the most direct and atom-economical approach, starting from the commercially available 4-methoxyphenylboronic acid.[4][5] The core of this synthesis is the electrophilic aromatic substitution (nitration) of the benzene ring.
-
Mechanism: The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from nitric acid, which then acts as the electrophile. The methoxy group is a strongly activating, ortho-, para-directing group, while the boronic acid group is a deactivating, meta-directing group. The regioselectivity of the nitration is therefore directed to the position ortho to the methoxy group and meta to the boronic acid group, yielding the desired 3-nitro product.
-
Key Challenge - Protodeboronation: A significant challenge in this pathway is the acid-catalyzed protodeboronation, where the carbon-boron bond is cleaved, leading to the formation of nitroanisole as a major byproduct.[6] This side reaction is particularly prevalent under harsh nitrating conditions. Careful control of reaction temperature and the choice of solvent and nitrating agent are crucial to minimize this undesired outcome.
Pathway 2: Borylation of a Pre-functionalized Aryl Halide
This alternative route circumvents the challenges of direct nitration by first introducing the nitro and methoxy groups onto an aryl halide, followed by a palladium-catalyzed borylation reaction.
-
Mechanism: This pathway typically starts with the nitration of a suitable 4-haloanisole to produce a 1-halo-4-methoxy-2-nitrobenzene intermediate. This intermediate is then subjected to a Miyaura borylation reaction, which involves the palladium-catalyzed coupling with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to install the boronic acid functionality.[2]
-
Advantages: This method offers greater control and often higher yields of the desired product as it avoids the sensitive direct nitration of the boronic acid. The reaction conditions for Miyaura borylation are generally mild and tolerant of a wide range of functional groups.
Experimental Protocols
Pathway 1: Direct Nitration of 4-Methoxyphenylboronic acid
Sources
An In-depth Technical Guide to 4-Methoxy-3-nitrophenylboronic Acid: A Key Building Block for Scientific Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-nitrophenylboronic acid, with the chemical formula C₇H₈BNO₅, is a specialized aromatic boronic acid that has emerged as a valuable reagent in organic synthesis.[1][2] Its unique molecular architecture, featuring a phenyl ring functionalized with a methoxy, a nitro, and a boronic acid group, provides a versatile platform for the construction of complex organic molecules. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a particular focus on its utility in drug discovery and development. The strategic placement of the electron-donating methoxy group and the electron-withdrawing nitro group on the phenyl ring significantly influences the reactivity of the boronic acid moiety, making it a subject of interest for chemists seeking to fine-tune molecular properties.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is fundamental to its chemical behavior. The boronic acid group is a Lewis acid, and its reactivity is modulated by the electronic effects of the substituents on the aromatic ring. The methoxy group at the 4-position donates electron density into the ring through resonance, while the nitro group at the 3-position withdraws electron density through both inductive and resonance effects. This electronic push-pull system influences the carbon-boron bond and the acidity of the boronic acid.
A detailed understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₇H₈BNO₅ | [1] |
| Molecular Weight | 196.95 g/mol | [1] |
| CAS Number | 827614-67-5 | [1] |
| Appearance | Solid | |
| Melting Point | Data not available | |
| Boiling Point | 406.1 °C (Predicted) | [3] |
| Solubility | Soluble in dimethyl sulfoxide and methanol.[4] Phenylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl protons of the boronic acid. The aromatic protons will appear as a complex splitting pattern in the downfield region, influenced by the electronic effects of the nitro and methoxy groups. The methoxy protons will be a singlet further upfield, and the boronic acid protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift, and the chemical shifts of the other aromatic carbons will be influenced by the methoxy and nitro substituents.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the boronic acid (broad), C-H stretching of the aromatic ring and methoxy group, N-O stretching of the nitro group, and B-O stretching.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes, with the nitration of 4-methoxyphenylboronic acid being a primary method. However, the direct nitration of phenylboronic acids can be challenging due to the sensitivity of the carbon-boron bond to strong electrophiles, which can lead to protodeboronation (loss of the boronic acid group).[6] Careful control of reaction conditions is therefore critical.
Conceptual Synthesis Workflow:
Conceptual Synthesis Workflow Diagram
Experimental Protocol (Hypothetical):
This is a generalized, conceptual protocol. Researchers should consult peer-reviewed literature for validated methods.
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 4-methoxyphenylboronic acid in a suitable solvent like acetic anhydride. Cool the mixture in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining a low temperature (e.g., 0-5 °C) to minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Isolation: Collect the solid product by filtration and wash it with cold water to remove residual acids.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Reactivity and Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7][8] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.
The Suzuki-Miyaura Coupling Mechanism:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl or vinyl halide (or triflate), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new Pd(II) complex. The base activates the boronic acid, facilitating this step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Generalized Suzuki-Miyaura Catalytic Cycle
The electronic properties of the substituents on the phenylboronic acid play a crucial role in the efficiency of the Suzuki-Miyaura coupling. The electron-donating methoxy group can enhance the rate of transmetalation, while the electron-withdrawing nitro group can have a deactivating effect. The specific positioning of these groups in this compound provides a unique reactivity profile that can be exploited in targeted synthesis.
Role in Drug Discovery and Development
Boronic acids and their derivatives are increasingly recognized for their potential in medicinal chemistry.[9][10][11] They can act as bioisosteres for other functional groups, such as carboxylic acids, and can form reversible covalent bonds with active site serine or threonine residues in enzymes. This property has been successfully utilized in the development of enzyme inhibitors.
While specific examples of the use of this compound in the synthesis of marketed drugs are not widely documented, its structural motifs are present in various biologically active molecules. The nitroaromatic and methoxyphenyl moieties are found in a number of approved drugs and clinical candidates.[12][13] Therefore, this compound serves as a valuable building block for the synthesis of libraries of compounds for screening and lead optimization in drug discovery programs targeting a wide range of diseases.
Safety, Handling, and Disposal
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements: H302 (Harmful if swallowed)
-
General hazards for arylboronic acids include skin and eye irritation, and respiratory irritation.[14]
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[14][16] Some boronic acids are sensitive to air and moisture and should be stored under an inert atmosphere.[14]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[17]
-
Do not dispose of down the drain.[17]
-
Contaminated containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[17]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura coupling reaction. Its unique electronic properties, arising from the combination of a methoxy and a nitro group, offer chemists precise control over its reactivity. While its direct application in marketed pharmaceuticals is not yet prominent, its utility as a scaffold for the synthesis of novel bioactive compounds makes it a compound of significant interest for researchers, scientists, and drug development professionals. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the advancement of chemical and pharmaceutical sciences.
References
- Achelle, S. et al. (Year of publication). Synthesis and photophysical investigation of a series of push-pull arylvinyldiazine chromophores. Journal Name, Volume(Issue), pages.
- Casado, A. L., & Espinet, P. (1998). Organometallics, 17, 954–959.
- ChemicalBook. (2023, May 9). Phenylboronic acid: Synthesis, reactions.
- Fisher Scientific. (2020, December 18). Phenylboronic acid - SAFETY DATA SHEET. Retrieved from a relevant Fisher Scientific SDS URL.
- Miyaura, N., & Suzuki, A. (1979). J. Chem. Soc., Chem. Commun., 866–867.
- Bean, F. R., & Johnson, J. R. (1932). J. Am. Chem. Soc., 54, 4415.
- Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
- Silva, F. et al. (2021).
- PubChem. (n.d.). (4-Methoxyphenyl)boronic acid.
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- Synblock. (n.d.). CAS 827614-67-5 | this compound.
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- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from a relevant Myers Research Group page.
- ChemRxiv. (2023, June 28). Which boronic acids are used most frequently for synthesis of bioactive molecules?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from a relevant Organic Chemistry Portal page.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
- Boston University Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
- ResearchGate. (2020). Competing experiments in the Suzuki–Miyaura cross coupling reaction.
- BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
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- University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET.
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- Baker, S. J. et al. (2009). Therapeutic potential of boron-containing compounds. Future Med. Chem., 1(7), 1275–1288.
- ResearchGate. (2020). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d....
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- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
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- BenchChem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from a relevant BenchChem technical guide.
- ResearchGate. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? | Request PDF.
- PubChem. (n.d.). (4-Methoxy-2-nitrophenyl)boronic acid.
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An In-depth Technical Guide to the Physical Characteristics of 4-Methoxy-3-nitrophenylboronic Acid Powder
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential physical characteristics of 4-Methoxy-3-nitrophenylboronic acid powder, a critical reagent in organic synthesis and medicinal chemistry. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide, compiled from the perspective of a Senior Application Scientist, outlines the standard methodologies and expected theoretical attributes for its complete physical characterization. We will delve into the causality behind the selection of analytical techniques and provide self-validating experimental protocols for determining appearance, melting point, solubility, and spectroscopic identity. This document is intended to be a practical resource for researchers, enabling them to thoroughly characterize this and similar boronic acid derivatives in their own laboratories.
Introduction: The Significance of Physical Characterization
This compound (C₇H₈BNO₅, Molar Mass: 196.95 g/mol ) is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physical properties. The purity, stability, and reactivity of a solid reagent are intrinsically linked to its physical characteristics. For instance, the melting point is a crucial indicator of purity, while solubility dictates the choice of reaction solvents and purification methods. Spectroscopic data provides an unambiguous confirmation of the molecular structure.
This guide will provide a framework for the systematic physical characterization of this compound powder. The protocols described herein are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data essential for successful research and development.
General Properties and Safety Considerations
Before commencing any experimental work, it is imperative to be familiar with the general properties and safety protocols associated with this compound and arylboronic acids in general.
Table 1: General and Safety Information for this compound
| Property | Value/Information | Source(s) |
| Chemical Formula | C₇H₈BNO₅ | [1] |
| Molecular Weight | 196.95 g/mol | [1] |
| CAS Number | 827614-67-5 | [1] |
| Appearance | Solid powder. The color should be noted upon receipt and monitored for changes. | [1] |
| Hazard Pictograms | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302 (Harmful if swallowed) | [1] |
| Precautionary Statements | P264, P270, P280 | [3] |
Arylboronic acids are generally considered to be of low toxicity; however, they can cause skin and eye irritation.[3][4] Inhalation of the powder should be avoided. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[4][5][6]
Morphological and Thermal Properties
The morphology and thermal behavior of the powder are fundamental characteristics that provide insights into its solid-state properties and purity.
Visual Appearance and Crystalline Form
The initial characterization of this compound powder begins with a simple visual inspection. The color, texture (e.g., crystalline, amorphous, fine powder), and homogeneity should be carefully recorded. While vendor information describes it as a solid, the specific crystalline nature is often not provided.[1] Powder X-ray Diffraction (PXRD) is the definitive technique to assess the crystallinity and identify the polymorphic form of the material.[7][8]
Diagram 1: Experimental Workflow for Morphological and Thermal Analysis
Caption: Workflow for assessing the morphological and thermal properties.
Melting Point Determination
The melting point is a critical parameter for assessing the purity of a crystalline solid. A sharp melting range (typically 0.5-1°C) is indicative of high purity, whereas a broad melting range at a depressed temperature suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely crush a small amount of this compound powder.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating Rate: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is molten (T₂). The melting range is reported as T₁ - T₂.
Thermal Stability Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability and decomposition profile of the compound. DSC measures the heat flow into or out of a sample as a function of temperature, revealing events such as melting and decomposition. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition and solvent loss. For boronic acids, TGA can also reveal dehydration events, where the boronic acid may form its corresponding boroxine.[9][10]
Solubility Profile
Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation. A systematic approach to determining solubility is recommended.
Table 2: Qualitative Solubility Determination Protocol
| Step | Solvent/Reagent | Procedure | Observation and Interpretation |
| 1 | Water | Add ~10 mg of the compound to 1 mL of water in a test tube. Shake vigorously. | Soluble: The compound is likely a small, polar molecule. Test with litmus paper for acidic or basic properties. Insoluble: Proceed to the next step. |
| 2 | 5% aq. NaOH | To the water-insoluble sample, add 1 mL of 5% NaOH. Shake vigorously. | Soluble: Indicates the presence of an acidic functional group (the boronic acid moiety). |
| 3 | 5% aq. NaHCO₃ | To a fresh sample, add 1 mL of 5% NaHCO₃. Shake vigorously. | Soluble (with effervescence): Indicates a strongly acidic group. Boronic acids are generally weak acids and may not be soluble. |
| 4 | 5% aq. HCl | To a fresh water-insoluble sample, add 1 mL of 5% HCl. Shake vigorously. | Soluble: Indicates the presence of a basic functional group. Insoluble: The compound is likely neutral. |
| 5 | Organic Solvents | Test solubility in common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes). | Record as "soluble," "sparingly soluble," or "insoluble." This information is vital for selecting reaction and recrystallization solvents. |
Diagram 2: Logical Flow for Solubility Testing
Caption: A systematic workflow for determining the solubility profile.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary methods for structural elucidation. The expected chemical shifts and coupling patterns can be predicted based on the molecular structure.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Analysis: Acquire the NMR spectra according to the instrument's standard operating procedures.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands for the O-H, C-H, C=C, C-O, N=O, and B-O bonds.
Experimental Protocol: FTIR Sample Preparation (KBr Pellet)
-
Sample Grinding: Grind 1-2 mg of the compound with 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Conclusion
The physical characteristics of this compound powder are critical to its successful application in research and development. This guide has provided a comprehensive framework for the systematic evaluation of its appearance, thermal properties, solubility, and spectroscopic identity. By following the detailed protocols herein, researchers can ensure the quality and suitability of this important reagent for their synthetic needs, contributing to the overall integrity and reproducibility of their scientific work.
References
- Adapted from ref. 58 and 59. Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. ResearchGate.
- Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data.
- Supplementary Information File. J Pharm Pharm Sci.
- Safety Data Sheet: Phenylboronic acid. Carl ROTH.
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- Supporting information for - The Royal Society of Chemistry.
- DSC, TGA, and DTGA dependences obtained when heating boron oxide in an... ResearchGate.
- Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. The Royal Society of Chemistry.
- (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem. National Institutes of Health.
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- 4-Methoxyphenylboronic acid. SpectraBase.
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- (4-Methoxy-2-nitrophenyl)boronic acid | C7H8BNO5 | CID 44119590 - PubChem. National Institutes of Health.
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Spectral data for 4-Methoxy-3-nitrophenylboronic acid (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-3-nitrophenylboronic acid
Abstract
This technical guide provides a comprehensive spectroscopic analysis of this compound (C₇H₈BNO₅, Mol. Weight: 196.95 g/mol [1]). As a key building block in medicinal chemistry and organic synthesis, a thorough understanding of its structural and electronic properties is paramount. This document outlines the foundational principles, detailed experimental workflows, and expert interpretation of its Nuclear Magnetic Resonance (¹H, ¹³C), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. The protocols are designed as self-validating systems, and the spectral interpretations are grounded in established principles and comparative data from related structures to provide researchers with a predictive and practical framework for compound verification and utilization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound by probing the magnetic environments of its ¹H and ¹³C nuclei. The substitution pattern on the aromatic ring—a methoxy group para to the boronic acid and a nitro group meta to it—creates a distinct and predictable set of signals.
Principle and Experimental Rationale
Proton (¹H) and Carbon-13 (¹³C) NMR analyses provide a detailed map of the carbon-hydrogen framework. The choice of a deuterated solvent is critical to avoid overwhelming solvent signals and to provide a deuterium signal for the instrument's magnetic field lock.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar boronic acid and its exchangeable protons on the B(OH)₂ group, which often appear as a broad singlet. The concentration of the analyte is optimized to ensure a high signal-to-noise ratio within a reasonable acquisition time.[3][4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) and place it into a clean, dry vial.[3]
-
Add approximately 0.7 mL of DMSO-d₆.[2]
-
Gently vortex the vial until the sample is fully dissolved. A secondary vial may be used to ensure complete dissolution before transfer.[3]
-
Using a Pasteur pipette plugged with cotton wool, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube securely.
-
-
Instrumental Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.[5]
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
For ¹H NMR, acquire the spectrum using a 45° pulse angle and an acquisition time of approximately 4 seconds.[5] Co-add 16-32 scans for a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a standard broadband proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
NMR Workflow Diagram
Caption: Workflow for NMR sample preparation and spectral acquisition.
Predicted ¹H & ¹³C NMR Data and Interpretation
The following data are predicted based on established substituent effects on the benzene ring. The electron-donating methoxy group (-OCH₃) shields ortho and para positions, while the strongly electron-withdrawing nitro group (-NO₂) deshields them.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.20 | d | 1H | H-2 | Ortho to -NO₂ and -B(OH)₂; strongly deshielded. |
| ~7.65 | dd | 1H | H-6 | Ortho to -B(OH)₂ and meta to -NO₂; deshielded. |
| ~7.25 | d | 1H | H-5 | Ortho to -OCH₃ and meta to -NO₂; shielded relative to others. |
| ~8.10 | br s | 2H | B(OH)₂ | Exchangeable protons of the boronic acid group. |
| ~3.95 | s | 3H | -OCH₃ | Typical chemical shift for an aromatic methoxy group. |
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~160 | C-4 | Aromatic carbon attached to the electron-donating -OCH₃ group. |
| ~149 | C-3 | Aromatic carbon attached to the electron-withdrawing -NO₂ group. |
| ~138 | C-2 | Deshielded by adjacent -NO₂ and -B(OH)₂ groups. |
| ~125 | C-6 | Deshielded by adjacent -B(OH)₂ group. |
| ~115 | C-5 | Shielded by ortho -OCH₃ group. |
| ~130 (broad) | C-1 | Carbon attached to the boron atom; often broad. |
| ~56.5 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key signatures will be the O-H stretch of the boronic acid, the aromatic C-H and C=C vibrations, the C-O stretch of the methoxy group, and the highly characteristic N-O stretches of the nitro group.
Principle and Experimental Rationale
The Attenuated Total Reflectance (ATR) technique is the preferred method for solid samples as it requires minimal to no sample preparation and ensures excellent data quality.[6] An IR beam is passed through a crystal (e.g., diamond), and the sample is pressed against it. The beam penetrates a few microns into the sample, and the absorbed frequencies are detected.[6] This is a rapid and reliable alternative to traditional KBr pellet methods.
Experimental Protocol: FT-IR (ATR)
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer has been allowed to warm up for at least 30 minutes for source stabilization.[7]
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Acquisition:
-
Acquire a background spectrum (32 scans) of the empty, clean ATR crystal.[7] This is crucial for correcting for atmospheric H₂O and CO₂ absorptions.
-
-
Sample Analysis:
-
Place a small amount of solid this compound powder onto the center of the ATR crystal.
-
Apply uniform pressure using the instrument's pressure arm to ensure intimate contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
FT-IR Workflow Diagram
Caption: Workflow for FT-IR data acquisition using the ATR method.
Predicted IR Data and Interpretation
The presence of the nitro group conjugated with the aromatic ring results in two strong, distinct absorption bands.[8][9][10] The boronic acid's -OH groups typically appear as a very broad band due to hydrogen bonding.
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| 3500–3200 | Broad, Strong | O-H stretch | Characteristic of hydrogen-bonded -OH groups in the boronic acid dimer. |
| 3100–3000 | Medium-Weak | Aromatic C-H stretch | Vibrations of C-H bonds on the benzene ring. |
| 2980–2850 | Medium-Weak | Aliphatic C-H stretch | Symmetric and asymmetric stretching of the -OCH₃ group. |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |
| 1550–1510 | Strong | Asymmetric N-O stretch | A key diagnostic peak for aromatic nitro compounds.[10][11] |
| 1360–1330 | Strong | Symmetric N-O stretch | The second key diagnostic peak for aromatic nitro compounds.[10][11] |
| ~1260 | Strong | Aryl-O stretch | Asymmetric C-O-C stretching of the methoxy group. |
| ~1020 | Medium | Aryl-O stretch | Symmetric C-O-C stretching of the methoxy group. |
| ~1100 | Medium | B-O stretch | Stretching vibration of the boron-oxygen bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, as it typically preserves the molecular ion with minimal fragmentation.[12][13]
Principle and Experimental Rationale
In ESI-MS, the sample solution is nebulized into a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer. ESI can be run in positive ([M+H]⁺) or negative ([M-H]⁻) ion mode. For boronic acids, negative mode is often effective. A key challenge in the mass spectrometry of boronic acids is their tendency to undergo dehydration to form cyclic boroxine trimers, which can complicate spectra.[14] Using optimized ESI conditions can minimize this.
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent system, such as 1:1 acetonitrile:water.
-
-
Instrument Setup & Infusion:
-
Set up the ESI source in negative ion mode.
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50–500 amu).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion and minimize in-source fragmentation or adduct formation.
-
If structural confirmation is needed, perform a tandem MS (MS/MS) experiment by selecting the molecular ion ([M-H]⁻) and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.[12]
-
ESI-MS Workflow Diagram
Caption: Workflow for Electrospray Ionization Mass Spectrometry.
Predicted Mass Spectrum and Interpretation
The molecular weight of C₇H₈BNO₅ is 196.95. The presence of boron with its two major isotopes, ¹¹B (~80%) and ¹⁰B (~20%), will result in a characteristic isotopic pattern for all boron-containing fragments.
Table 4: Predicted Mass Spectrometry Data (ESI Negative Mode)
| m/z (for ¹¹B isotope) | Ion Formula | Assignment | Rationale |
|---|---|---|---|
| 196.0 | [C₇H₇BNO₅]⁻ | [M-H]⁻ | Deprotonated molecular ion. The primary ion observed in ESI⁻. |
| 178.0 | [C₇H₅BNO₄]⁻ | [M-H - H₂O]⁻ | Loss of a water molecule from the boronic acid moiety. |
| 43.0 | [BO₂]⁻ | Boron dioxide anion | A common and characteristic fragment of boronic acids upon fragmentation.[15] |
| 27.0 | [BO]⁻ | Boron monoxide anion | Another characteristic fragment observed in boronic acid mass spectra.[15] |
Conclusion
The combined application of NMR, FT-IR, and Mass Spectrometry provides a robust and unequivocal characterization of this compound. The predicted spectral data presented in this guide, derived from fundamental principles and analysis of related structures, offer a reliable benchmark for researchers. By following the detailed experimental protocols, scientists can confidently verify the identity, purity, and structural integrity of this important chemical intermediate, ensuring the reliability of downstream applications in drug discovery and materials science.
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Solubility of 4-Methoxy-3-nitrophenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 4-Methoxy-3-nitrophenylboronic acid in Organic Solvents
Abstract
This compound is a pivotal building block in contemporary organic synthesis and medicinal chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions.[1] The efficiency of its application in areas such as drug discovery hinges on a thorough understanding of its behavior in various reaction media.[2] Solubility is a fundamental physicochemical property that dictates reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients. This technical guide addresses the solubility of this compound in organic solvents. Acknowledging a notable gap in published quantitative data for this specific molecule, this document provides a framework for understanding its solubility based on first principles, data from analogous compounds, and a robust experimental protocol for its empirical determination.
Introduction: The Strategic Importance of this compound
This compound (CAS: 827614-67-5, Formula: C₇H₈BNO₅) is a substituted arylboronic acid increasingly utilized in the synthesis of complex molecular architectures.[3] Its functional group arrangement—a methoxy and a nitro group on the phenyl ring—provides unique electronic properties that are leveraged in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds.[4] These reactions are foundational in developing novel therapeutics, including anticancer agents and enzyme inhibitors.[1][2][4]
For the research scientist, precise solubility data is not merely academic; it is a critical parameter for:
-
Reaction Optimization: Ensuring the substrate is fully dissolved to maximize reaction rates and yields.
-
Purification: Selecting appropriate solvents for crystallization or chromatography.
-
Formulation Development: Creating stable solutions for screening, in-vitro assays, or pre-clinical studies.
This guide is designed to empower researchers by elucidating the factors that govern the solubility of this compound and providing the means to generate reliable, application-specific data.
Physicochemical Properties and the Boroxine Equilibrium
The solubility of this compound is a direct consequence of its molecular structure.
| Property | Value | Source |
| CAS Number | 827614-67-5 | |
| Molecular Formula | C₇H₈BNO₅ | |
| Molecular Weight | 196.95 g/mol | |
| Appearance | Solid |
The molecule's key features are:
-
The Boronic Acid Moiety [-B(OH)₂]: This group is polar and capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.
-
The Aromatic Ring: The phenyl group provides a nonpolar character, allowing for interactions with aromatic and less polar solvents.
-
The Nitro and Methoxy Groups: The strongly electron-withdrawing nitro group (-NO₂) and the methoxy group (-OCH₃) add significant polarity and the potential for dipole-dipole interactions and hydrogen bonding (as an acceptor).
The Critical Role of the Boronic Acid-Boroxine Equilibrium
A defining characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine.[5][6] This equilibrium is a crucial, and often overlooked, factor affecting solubility.
Caption: Boronic acid and boroxine equilibrium.
The position of this equilibrium is highly dependent on the solvent, temperature, and the presence of water. Boroxines are significantly less polar than their corresponding acids, which can lead to lower solubility in polar solvents.[6] This dynamic behavior explains why solubility data for boronic acids can be inconsistent and underscores the need for carefully controlled experimental determination.[6]
Predicted Solubility Profile Based on Analogous Compounds
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | The ether oxygen can act as a hydrogen bond acceptor. Phenylboronic acid exhibits high solubility in these solvents.[7][8] |
| Ketones | Acetone, 3-Pentanone | High | The polar carbonyl group interacts favorably with the boronic acid and nitro functionalities.[8] |
| Alcohols | Methanol, Ethanol | High to Moderate | These protic solvents can engage in extensive hydrogen bonding. Potential for ester formation may alter solubility over time. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Offers moderate polarity. Chloroform has shown high solubility for some boronic acid esters.[8] |
| Aromatic | Toluene, Benzene | Low to Moderate | Favorable π-π stacking interactions with the phenyl ring, but overall polarity mismatch limits high solubility. |
| Apolar Aliphatics | Hexane, Methylcyclohexane | Very Low | Significant polarity mismatch between the solute and solvent. Phenylboronic acid has very low solubility in hydrocarbons.[8] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), DMF | High | High polarity and ability to act as strong hydrogen bond acceptors. 4-Methoxyphenylboronic acid is soluble in DMSO.[9] |
A Self-Validating Protocol for Equilibrium Solubility Determination
To address the existing data gap, the following robust, isothermal shake-flask method is recommended. This protocol is designed to be self-validating by ensuring that true thermodynamic equilibrium is achieved.
Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a prolonged period. This allows the system to reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. The concentration of the solute in the supernatant is then measured, representing the equilibrium solubility.
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Methodology
-
Preparation: To a series of 4 mL glass vials, add an excess amount (e.g., 10-20 mg) of this compound. The key is to ensure solid remains undissolved at equilibrium.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a minimum of 48 hours.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant using a glass syringe.
-
Filtration: Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean vial.
-
Causality Insight: This step is critical to remove any microscopic particulate matter, which would otherwise lead to an overestimation of solubility.
-
-
Dilution & Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Quantify the concentration using a pre-validated High-Performance Liquid Chromatography (HPLC-UV) or UV-Vis spectrophotometry method against a standard calibration curve.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor.
-
Trustworthiness Check (Self-Validation): To confirm that equilibrium was reached, perform the sampling and quantification steps at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating a stable equilibrium has been achieved.
Conclusion
Understanding the solubility of this compound is essential for its effective use in research and development. While published data is scarce, a reliable solubility profile can be predicted based on its distinct functional groups and the behavior of analogous boronic acids. The primary challenge in determining its solubility lies in the dynamic equilibrium with its less-soluble boroxine anhydride. The provided experimental protocol offers a robust and self-validating method for generating precise and reliable solubility data, empowering scientists to optimize reactions, streamline purifications, and accelerate the drug development process.
References
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An In-depth Technical Guide to the Stability and Storage of 4-Methoxy-3-nitrophenylboronic Acid
Abstract
4-Methoxy-3-nitrophenylboronic acid (M.W. 196.95 g/mol , CAS No. 827614-67-5) is a pivotal reagent in modern organic synthesis, particularly valued in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl structures inherent to many pharmaceutical compounds.[1][2] The presence of both an electron-donating methoxy group and a strongly electron-withdrawing nitro group on the phenyl ring imparts unique reactivity, but also introduces specific stability challenges. This guide provides a comprehensive technical overview of the intrinsic stability of this compound, delineates its primary degradation pathways, establishes optimal storage and handling conditions, and presents a framework for robust stability assessment. By understanding the chemical causality behind its degradation, researchers and drug development professionals can ensure the integrity and reactivity of this critical building block, thereby safeguarding experimental reproducibility and product quality.
Physicochemical Properties and Structural Influences on Stability
The stability of this compound is directly governed by the electronic and steric nature of its substituents. The boronic acid moiety is a Lewis acid, and its reactivity is modulated by the adjacent aromatic system.
-
Electron-Withdrawing Nitro Group: The nitro group at the meta-position significantly increases the Lewis acidity of the boron center. This heightened electrophilicity makes the carbon-boron bond more susceptible to nucleophilic attack, particularly under basic conditions, which can accelerate protodeboronation.[3][4]
-
Electron-Donating Methoxy Group: Conversely, the para-methoxy group donates electron density into the ring via resonance. This effect can modestly stabilize the C-B bond against certain degradation pathways and has been shown to favor the formation of the corresponding trimeric anhydride, the boroxine, in non-aqueous environments.[5]
This electronic dichotomy dictates the compound's handling requirements and susceptibility to specific degradation mechanisms.
| Property | Value / Information | Source(s) |
| CAS Number | 827614-67-5 | [1] |
| Molecular Formula | C₇H₈BNO₅ | [1] |
| Molecular Weight | 196.95 g/mol | [1] |
| Appearance | Solid (Typically a white to off-white powder) | [6] |
| Purity | Commercially available with ≥97% purity | [7] |
| SMILES String | OB(C1=CC=C(OC)C(=O)=C1)O | [1] |
| InChI Key | HAQVJQNWHRUPBH-UHFFFAOYSA-N | [1] |
Primary Degradation Pathways
There are three principal pathways through which this compound can degrade, compromising its purity and reactivity. Understanding these pathways is essential for developing appropriate storage strategies and stability-indicating analytical methods.
Protodeboronation (Hydrolytic C-B Bond Cleavage)
Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the formation of 2-nitroanisole. This is often the most significant degradation pathway in aqueous or protic environments.[8] The reaction is highly pH-dependent and can be catalyzed by both acids and bases.[3]
-
Base-Catalyzed Mechanism: This is particularly relevant for electron-deficient arylboronic acids. Under basic conditions, the boronic acid is deprotonated to form the more reactive tetrahedral boronate anion [ArB(OH)₃]⁻. For highly electron-deficient systems, this intermediate can undergo unimolecular heterolysis or a concerted reaction with a proton source (like water) to cleave the C-B bond.[3][4] The strong electron-withdrawing nature of the nitro group makes this compound especially prone to this degradation route.
-
Acid-Catalyzed Mechanism: While less pronounced for this specific compound compared to the base-catalyzed route, acid-catalyzed protodeboronation can still occur, involving protonation of the aryl ring to facilitate C-B bond cleavage.[8]
The primary degradation product is 2-nitroanisole .
Dehydration to Boroxine
In the solid state or in anhydrous organic solvents, three molecules of boronic acid can undergo intermolecular condensation to form a stable, six-membered cyclic trimeric anhydride known as a boroxine.[9][10]
This process is reversible and driven by the removal of water.[5] While boroxines are often in equilibrium with the monomeric boronic acid in solution, their formation in the solid state can alter the material's physical properties and dissolution characteristics. The reaction is entropically favorable and can be accelerated by heat.[5][10] The formation of boroxine is a key consideration for long-term solid-state storage.
Oxidation
Arylboronic acids are susceptible to oxidation, which replaces the boronic acid group with a hydroxyl group, yielding the corresponding phenol.[11] This pathway can be initiated by atmospheric oxygen, light (photoxidation), or residual oxidizing agents. The resulting degradation product is 4-methoxy-3-nitrophenol .
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate degradation and preserve the integrity of this compound, strict adherence to proper storage and handling procedures is paramount.
Optimal Storage Conditions
Based on supplier recommendations and an understanding of the compound's chemical liabilities, the following conditions are mandated for long-term storage:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of all degradation pathways, particularly the entropically driven formation of boroxine and potential thermal decomposition. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces atmospheric moisture to prevent hydrolysis (protodeboronation) and oxygen to prevent oxidation. |
| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air. Opaque material (e.g., amber glass) protects the compound from light, minimizing the risk of photoxidation. |
| Environment | Dry, well-ventilated area away from incompatible materials | A dry environment provides a secondary barrier against moisture. Segregation from strong oxidizing agents and strong acids/bases prevents accidental contact and reaction. |
Handling Procedures
-
Inert Atmosphere Handling: Whenever possible, handle the material in a glove box or glove bag under an inert atmosphere to minimize exposure to air and moisture.
-
Rapid Weighing and Dispensing: If handling on an open bench, operations should be performed swiftly. Do not leave containers open to the atmosphere for extended periods.
-
Use of Dry Equipment: Ensure all spatulas, weigh boats, and glassware are scrupulously dried before use.
-
Solvent Choice: For preparing stock solutions, use anhydrous solvents to prevent premature degradation.
Experimental Framework for Stability Assessment
A comprehensive stability assessment involves subjecting the compound to a range of stress conditions more severe than those encountered during routine storage. This "forced degradation" study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.
Forced Degradation Protocol
The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels without being so excessive as to generate secondary or unrealistic degradants.[12]
| Stress Condition | Protocol | Potential Degradation Pathway Targeted |
| Acid Hydrolysis | Dissolve sample (e.g., 1 mg/mL) in a suitable co-solvent (e.g., Acetonitrile) and treat with 0.1 M HCl. Heat at 60 °C for 24-48 hours. Neutralize before analysis.[13] | Protodeboronation |
| Base Hydrolysis | Dissolve sample (e.g., 1 mg/mL) in a co-solvent and treat with 0.1 M NaOH at room temperature for 1-4 hours. The reaction is expected to be rapid. Neutralize before analysis.[13] | Protodeboronation (accelerated) |
| Oxidation | Dissolve sample (e.g., 1 mg/mL) in a co-solvent and treat with 3% H₂O₂ at room temperature for 24 hours.[13] | Oxidation to phenol |
| Thermal Stress | Store solid sample in an oven at 80 °C for 7 days. Analyze the solid directly. | Boroxine formation, decomposition |
| Photostability | Expose solid sample and a solution (in quartz cuvette) to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines. | Photoxidation |
Stability-Indicating Analytical Methodology
A robust analytical method must be able to resolve the intact parent compound from all process-related impurities and potential degradation products.
4.2.1 High-Performance Liquid Chromatography (HPLC-UV)
This is the workhorse technique for stability testing. A validated method for a similar nitroaromatic compound provides a strong starting point.[14][15]
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to resolve compounds of varying polarity.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV Diode Array Detector (DAD). Monitor at a wavelength where both the parent and potential degradants absorb (e.g., 270-310 nm).
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve stressed samples in the mobile phase, neutralize if necessary, and filter through a 0.45 µm filter before injection.
Caption: Workflow for the stability-indicating HPLC method.
4.2.2 Quantitative ¹¹B Nuclear Magnetic Resonance (qNMR)
For orthogonal verification of purity and concentration, ¹¹B qNMR is a powerful, non-destructive technique.[10] It provides a direct measure of the boron-containing species.
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent in which the compound is stable and soluble (e.g., DMSO-d₆).
-
Method: Acquire ¹¹B NMR spectra with a sufficient relaxation delay (D1) to ensure full relaxation of the boron nucleus for accurate integration.
-
Analysis: The chemical shift and peak shape can distinguish between the trigonal boronic acid and the tetrahedral boronate anion or boroxine species. The concentration can be determined using a certified internal standard.
Conclusion
This compound is a stable compound when stored and handled under the appropriate conditions. Its primary liabilities—protodeboronation, boroxine formation, and oxidation—are well-understood and can be effectively mitigated. The recommended storage condition is refrigerated (2-8 °C) under an inert atmosphere, protected from light and moisture . For researchers and drug development professionals, implementing these protocols and utilizing robust, stability-indicating analytical methods are critical for ensuring the quality, reliability, and success of synthetic campaigns that rely on this versatile building block.
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- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
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An In-depth Technical Guide to Boronic Acids in Organic Chemistry
Abstract
Boronic acids and their derivatives have transitioned from chemical curiosities to indispensable tools in modern organic chemistry, materials science, and drug development.[1] Characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), these organoboron compounds exhibit a unique combination of stability, versatile reactivity, and low toxicity, making them ideal synthetic intermediates.[2][3] This guide provides a comprehensive technical overview of boronic acids, delving into their fundamental structure and properties, principal synthetic methodologies, and key applications. We will offer an in-depth exploration of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, including a detailed mechanistic breakdown and a representative experimental protocol. Furthermore, this guide will cover practical strategies for the protection and manipulation of the boronic acid moiety, its application in developing sophisticated chemical sensors, and its impactful role in medicinal chemistry, exemplified by several FDA-approved drugs.
Fundamental Properties and Structure
Boronic acids are organoboron compounds with the general formula R–B(OH)₂, where 'R' is an alkyl or aryl group.[4][5] The boron atom is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[5][6] This electron deficiency confers a mild Lewis acidic character, which is central to their reactivity.[2][4][6]
Unlike their carboxylic acid analogues, boronic acids are not naturally occurring.[6] They are generally stable, solid compounds that are easy to handle, and their degradation ultimately yields environmentally benign boric acid.[5][6] A key characteristic is their ability to form reversible covalent complexes with molecules containing vicinal (1,2) or (1,3) diols, such as sugars and amino acids.[4] While the pKa of a typical boronic acid is around 9, the formation of a tetrahedral boronate complex with a diol lowers the pKa to approximately 7, a feature that is heavily exploited in the design of sensors for biological systems.[4][7]
Caption: General structure of a boronic acid, highlighting the trigonal planar geometry and the vacant p-orbital on the boron atom.
Synthesis of Boronic Acids and Their Derivatives
The utility of boronic acids is underpinned by robust and versatile synthetic methods. Historically, the first isolation was reported by Edward Frankland in 1860 via the oxidation of triethylborane.[4][7] Modern synthesis relies on more efficient and generalizable strategies.
Common Synthetic Routes:
-
From Organometallic Reagents: A foundational method involves the reaction of organolithium or Grignard reagents with trialkyl borates (like trimethyl or triisopropyl borate) at low temperatures, followed by acidic hydrolysis to yield the boronic acid.[2][8] This approach is powerful but can be limited by the functional group tolerance of the organometallic precursor.
-
Miyaura Borylation: This palladium-catalyzed reaction couples aryl or vinyl halides and triflates with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[4] It offers excellent functional group tolerance and is a preferred method in modern synthesis.
-
C-H Borylation: More recently, iridium and rhodium-catalyzed C-H activation/borylation reactions have emerged as highly atom-economical methods to directly convert C-H bonds into C-B bonds, often with high regioselectivity.
Boronic acids are often converted to boronate esters, such as the widely used pinacol esters, for improved stability, easier purification, and modified reactivity.[3][9] These esters are readily prepared by reacting the boronic acid with an alcohol, like pinacol, often under conditions that remove water.[1][7]
The Suzuki-Miyaura Cross-Coupling Reaction
The most prominent application of boronic acids is the Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboronic acid and an organohalide (or triflate).[10][11] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, polyolefins, and styrenes.[5][10]
The Catalytic Cycle: A Mechanistic Deep Dive
The reaction mechanism is understood to proceed through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[12] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the organohalide (R¹-X).[10][13] This is often the rate-determining step and results in a Pd(II) complex.[10][13] The reactivity of the halide follows the trend I > Br > Cl.[12][13]
-
Transmetalation: In this crucial step, the organic group (R²) is transferred from the boron atom to the palladium center, displacing the halide.[10] This process requires activation by a base, which is believed to form a more nucleophilic "ate" complex (e.g., R²-B(OH)₃⁻) that facilitates the transfer.[15][16] The exact mechanism of transmetalation can vary depending on the reaction conditions, but it is a critical step for bringing both coupling partners onto the palladium center.[10][17]
-
Reductive Elimination: The final step involves the two organic groups (R¹ and R²) coupling together and eliminating from the palladium center to form the new C-C bond (R¹-R²).[10][12] This process regenerates the catalytically active Pd(0) species, which can then enter another cycle.[10][12]
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Representative Experimental Protocol: Synthesis of 4-Methylbiphenyl
This protocol describes a typical lab-scale Suzuki-Miyaura coupling.
-
Objective: To synthesize 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid.
-
Reagents & Materials:
-
Phenylboronic acid (1.2 mmol)
-
4-Bromotoluene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet.
-
-
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid, 4-bromotoluene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add toluene and water via syringe. The biphasic system is common and often beneficial for Suzuki couplings.[16]
-
Reaction: Attach a condenser, place the flask in a heating mantle, and heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 4-methylbiphenyl.
-
Protecting Groups in Boronic Acid Chemistry
In multi-step syntheses, the boronic acid moiety can be unstable or reactive towards certain reagents.[9] Protecting groups are therefore essential to mask the boronic acid, perform other chemical transformations, and then unmask it when needed.[9][18]
| Protecting Group | Structure | Protection Condition | Deprotection Condition | Key Features |
| Pinacol Ester | Cyclic ester with pinacol | Reaction with pinacol, often with azeotropic removal of water | Can be used directly in coupling; hydrolysis with acid/base or oxidative cleavage | Most common, stable to chromatography, moderately stable to hydrolysis.[19][20] |
| MIDA Ester | N-methyliminodiacetic acid ester | Reaction with MIDA under Dean-Stark conditions | Mild aqueous base (e.g., NaOH or NaHCO₃) | Highly stable, inert to Suzuki coupling conditions, allows for iterative cross-coupling.[9] |
| Trifluoroborate Salt | R-BF₃⁻K⁺ | Reaction with KHF₂ | Aqueous acid or silica gel | Crystalline solids, highly stable to air and moisture. |
graph Protecting_Group_Strategy { graph [label="Iterative Cross-Coupling using MIDA Protection", labelloc=t, fontname="Arial", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Aryl Diboronic Acid"]; Protect [label="Protect one B(OH)₂\nas a MIDA ester", fillcolor="#FBBC05"]; Protected_Intermediate [label="Aryl Boronic Acid\nwith MIDA-protected Boronate"]; Suzuki_1 [label="Suzuki Coupling #1\n(Reacts at free B(OH)₂ site)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupled_Product_1 [label="First Coupled Product\n(MIDA group intact)"]; Deprotect [label="Deprotect MIDA ester\n(mild base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Activated_Intermediate [label="Revealed B(OH)₂ group"]; Suzuki_2 [label="Suzuki Coupling #2\n(Reacts at newly freed site)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Final Unsymmetrical Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Protect; Protect -> Protected_Intermediate; Protected_Intermediate -> Suzuki_1; Suzuki_1 -> Coupled_Product_1; Coupled_Product_1 -> Deprotect; Deprotect -> Activated_Intermediate; Activated_Intermediate -> Suzuki_2; Suzuki_2 -> Final_Product; }
Caption: Workflow for a sequential cross-coupling enabled by a boronic acid protecting group strategy.
Boronic Acids as Chemical Sensors
The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their use as chemical sensors, particularly for carbohydrates.[4][21][22] This interaction is specific and occurs in aqueous media under physiological pH, making it ideal for biological applications.[21]
The sensing mechanism often involves coupling the boronic acid to a fluorophore. When the boronic acid is unbound, the vacant p-orbital can quench the fluorescence of the nearby dye. Upon binding to a carbohydrate, the boron atom becomes tetrahedral, its Lewis acidity decreases, and the quenching effect is diminished, leading to a "turn-on" fluorescent signal.[22][23] Researchers have designed sophisticated sensors with high selectivity for specific sugars, like glucose, by optimizing the structure and placement of the boronic acid moieties.[22]
Caption: Mechanism of a "turn-on" fluorescent sensor for carbohydrates using a boronic acid reporter.
Role in Medicinal Chemistry and Drug Development
The unique properties of boronic acids have made them a "privileged" functional group in medicinal chemistry.[8] The boron atom can act as a transition-state analog, forming reversible covalent bonds with catalytic serine, threonine, or cysteine residues in the active sites of enzymes.[4][5] This has led to the development of highly potent and selective enzyme inhibitors.
The initial perception of boron-containing compounds as being toxic has been largely demystified, paving the way for their therapeutic use.[8] As of early 2024, several boronic acid-containing drugs have received FDA approval, validating their importance in drug design.[24]
Examples of FDA-Approved Boronic Acid Drugs:
-
Bortezomib (Velcade®): Approved in 2003, this dipeptidyl boronic acid is a potent and reversible inhibitor of the 26S proteasome and is a cornerstone therapy for multiple myeloma.[8][25] The boron atom is key to its mechanism, binding to the active site threonine of the proteasome.[4]
-
Ixazomib (Ninlaro®): An orally bioavailable proteasome inhibitor, also used for multiple myeloma, that shares a similar mechanism to bortezomib.[8][25]
-
Vaborbactam (Vabomere®): A non-β-lactam β-lactamase inhibitor. It uses its boronic acid group to inhibit serine β-lactamases produced by resistant bacteria, thereby restoring the activity of partner antibiotics.[8]
The incorporation of a boronic acid can improve a drug's potency and modify its pharmacokinetic profile, and research into new boronic acid-based therapeutics continues to expand rapidly.[24]
Other Important Reactions and Catalytic Applications
Beyond the Suzuki coupling, boronic acids are versatile reagents in a host of other transformations.
-
Chan-Lam Coupling: A copper-catalyzed reaction that forms C-N or C-O bonds by coupling boronic acids with amines or alcohols.
-
Petasis Reaction: A multicomponent reaction between an amine, an aldehyde, and a vinyl- or aryl-boronic acid to produce substituted amines.
-
Boronic Acid Catalysis (BAC): Boronic acids themselves can act as catalysts.[26] They can activate carboxylic acids for amidation or esterification, and activate alcohols for nucleophilic substitution, offering a mild, metal-free catalytic approach.[26][27]
Conclusion and Future Outlook
Boronic acids have secured a permanent and prominent place in the toolbox of organic and medicinal chemists. Their stability, ease of synthesis, and predictable reactivity in the powerful Suzuki-Miyaura coupling have made previously challenging C-C bond formations routine. The continued development of boronic acid protecting groups is enabling ever more complex molecular architectures through iterative synthesis. In parallel, their unique ability to interact with diols is driving innovation in diagnostics and sensing, while their capacity to inhibit key enzymes has already delivered life-saving medicines. Future research will likely focus on developing novel catalytic systems utilizing boronic acids, expanding their role in materials science, and discovering new therapeutic agents that leverage the unique chemistry of boron.
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A Senior Application Scientist's Guide to 2-(4-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
This technical guide provides an in-depth exploration of 2-(4-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the pinacol ester derivative of 4-Methoxy-3-nitrophenylboronic acid. Intended for researchers, chemists, and drug development professionals, this document details the synthesis, characterization, and critical applications of this versatile building block. We will delve into the inherent advantages of utilizing the pinacol ester form for enhanced stability and reactivity, provide field-proven experimental protocols, and explain the mechanistic underpinnings of its utility in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Advantage of Pinacol Boronate Esters
In the landscape of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, boronic acids are indispensable reagents for carbon-carbon bond formation.[1] However, free boronic acids often suffer from inherent instability, being susceptible to dehydration to form cyclic boroxine trimers and protodeboronation, which can lead to inconsistent reactivity and diminished yields.[2][3]
The conversion of boronic acids to their pinacol esters represents a significant strategic advancement in synthetic chemistry. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system effectively "protects" the boron atom, imparting a suite of favorable properties.[2][4] These advantages include:
-
Enhanced Stability: Pinacol esters are significantly more stable towards air and moisture compared to their corresponding boronic acids, resulting in a longer shelf life and easier handling.[4]
-
Simplified Purification: Their robust nature allows for standard purification techniques like silica gel chromatography, which is often problematic for free boronic acids.[4]
-
Consistent Reactivity: By preventing degradation, pinacol esters ensure more reliable and reproducible outcomes in coupling reactions.[2]
The subject of this guide, 2-(4-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a valuable building block that combines the stability of the pinacol boronate with the unique electronic properties of the substituted phenyl ring, making it a key intermediate in medicinal chemistry and materials science.[2]
Compound Profile and Characterization
A precise understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key identifiers and properties for this compound, pinacol ester are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 554411-20-0 | [5][6][7] |
| Molecular Formula | C₁₃H₁₈BNO₅ | [5][7][8] |
| Molecular Weight | 279.10 g/mol | [5][7] |
| Appearance | Typically a solid | [7] |
| Topological Polar Surface Area | 73.5 Ų | [5] |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)[O-] | [5] |
| InChI Key | RHBKXETXNLZMEX-UHFFFAOYSA-N | [5][7] |
Synthesis Protocol: Esterification of this compound
The most direct and common method for preparing the title compound is the esterification of this compound with pinacol. The primary causal driver for this reaction is the removal of water to shift the equilibrium towards the ester product.
Workflow for Synthesis
Caption: General workflow for the synthesis of the pinacol ester.
Detailed Step-by-Step Protocol
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (or alternatively, charged with a drying agent like anhydrous MgSO₄), add this compound (1.0 eq).
-
Reagent Addition: Add pinacol (1.1-1.2 eq) to the flask. The slight excess of pinacol ensures complete conversion of the boronic acid.
-
Solvent Addition: Add a suitable solvent capable of forming an azeotrope with water, such as toluene or dichloromethane, to dissolve or suspend the reagents.
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. The reaction is typically complete when no more water is collected. If using a drying agent, the reaction can be run at room temperature or with gentle heating for several hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting boronic acid.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any drying agents or insoluble materials. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel to yield the pure pinacol ester.[9]
Self-Validating System Rationale: The use of azeotropic distillation (Dean-Stark) or an in-situ drying agent is critical. It actively removes the water byproduct, preventing the reverse hydrolysis reaction and ensuring a high yield of the desired ester, thus validating the protocol's design for efficiency.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 2-(4-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, the backbone of countless pharmaceutical agents and organic materials.[10]
Mechanism of Action
The catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The boronic ester plays its crucial role during the transmetalation step.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for a Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a reaction vessel, add the aryl halide (Ar-X, 1.0 eq), 2-(4-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq). The system should be under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and, if required, a ligand (e.g., SPhos, XPhos).
-
Solvent System: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane, toluene, or DME with water is common.
-
Reaction: Heat the reaction mixture (typically 80-110 °C) with vigorous stirring for 2-24 hours.
-
Monitoring: Track the consumption of the limiting reagent (usually the aryl halide) by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the dried organic phase and purify the residue by flash column chromatography to isolate the desired biaryl product.
Causality Behind Component Choices:
-
The Base: The base is not merely a spectator. It activates the boronate ester, forming a more nucleophilic "ate" complex, which is essential for the transmetalation step to proceed efficiently.[12]
-
The Ligand: The choice of phosphine ligand is critical. It stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps. Bulky, electron-rich ligands are often required for coupling challenging substrates like aryl chlorides.
-
The Solvent: The aqueous component is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Safety and Handling
Handle 2-(4-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While pinacol esters are more stable than boronic acids, they should still be stored in a cool, dry place away from oxidizing agents. Consult the Safety Data Sheet (SDS) for comprehensive hazard information.
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A Senior Application Scientist's Guide to 4-Methoxy-3-nitrophenylboronic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to Sourcing, Quality Control, and Application
For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success and reproducibility of their work. 4-Methoxy-3-nitrophenylboronic acid (CAS No. 827614-67-5) is a versatile building block, particularly in the realm of cross-coupling reactions for the synthesis of complex organic molecules. This guide provides a comprehensive overview of commercial suppliers, quality considerations, safe handling, and a detailed experimental protocol for its application in the Suzuki-Miyaura coupling reaction, a cornerstone of modern medicinal chemistry.
Commercial Suppliers and Quality Considerations
The reliability of a starting material directly impacts the outcome of a synthetic route. Therefore, a careful evaluation of commercial suppliers is a critical first step. The following table summarizes key information for several recognized suppliers of this compound.
| Supplier | Product Number (Example) | Stated Purity | Available Documentation |
| Sigma-Aldrich | BML00031 | Not specified for "AldrichCPR" grade | Certificate of Origin (COO), Safety Data Sheet (SDS) |
| Boron Molecular | BM190 | 97% | Certificate of Analysis (CoA), SDS[1] |
| Synblock | PB02398 | ≥ 98% | SDS, Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS)[1] |
Expert Insight: While a higher stated purity is generally desirable, the true measure of a reagent's quality lies in the comprehensiveness of the analytical data provided. For a key building block like this compound, a supplier that offers lot-specific NMR, HPLC, and LC-MS data, such as Synblock, provides a higher degree of confidence in the material's identity and purity.[1] Sigma-Aldrich's "AldrichCPR" (Custom Packed Reagent) grade is intended for early discovery research, and as they state, the buyer assumes responsibility for confirming the product's identity and purity.
A Certificate of Analysis (CoA) is a critical document that provides lot-specific information on the purity and physical properties of the compound. When reviewing a CoA for this compound, researchers should look for:
-
Purity determination method: HPLC is a common and reliable method for assessing the purity of organic compounds.
-
Identity confirmation: NMR spectroscopy data should be consistent with the expected structure.
-
Residual solvents: The presence of residual solvents from the synthesis and purification process should be minimal.
-
Water content: Boronic acids can be hygroscopic, and excessive water content can affect reaction stoichiometry.
Synthesis, Potential Impurities, and Quality Control
Understanding the synthetic route to this compound provides valuable insight into potential impurities that may be present. A common synthetic pathway involves the nitration of 4-methoxyphenylboronic acid.[2]
Figure 1. A simplified representation of a potential synthetic route and associated impurities for this compound.
Potential Impurities and their Impact:
-
Starting Material: Incomplete reaction can lead to the presence of residual 4-methoxyphenylboronic acid.
-
Over-nitrated byproducts: The presence of dinitro-substituted phenylboronic acids is a possibility.
-
De-boronated byproduct: The C-B bond can be labile under certain conditions, leading to the formation of 4-methoxy-3-nitrophenol.[3]
-
Inorganic salts: Residual acids and bases from the reaction and workup may be present.
The presence of these impurities can have significant consequences in subsequent reactions. For instance, the de-boronated byproduct will not participate in Suzuki-Miyaura coupling, leading to lower yields and purification challenges.
Self-Validating Quality Control Workflow:
To ensure the quality of incoming this compound, a robust internal quality control workflow is recommended.
Figure 2. A recommended internal quality control workflow for incoming this compound.
Safe Handling and Storage
As with any chemical reagent, proper handling and storage procedures are essential for safety and to maintain the integrity of the compound.
Hazard Identification:
-
GHS Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed)
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell)
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Lab coat.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Boronic acids are often sensitive to air and moisture, which can lead to decomposition. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. This compound is an excellent coupling partner in these reactions, enabling the synthesis of a wide range of biaryl and heteroaryl compounds.
Pivotal Role in Drug Discovery:
This building block is particularly valuable in the synthesis of kinase inhibitors and antiviral compounds. The substituted phenyl ring it provides can serve as a key pharmacophore, interacting with the target protein. For example, similar structures are found in inhibitors of Aurora Kinase and in the development of novel antiviral agents.[4][5][6][7][8][9][10][11][12]
Detailed Experimental Protocol: Synthesis of 4'-Methoxy-3'-nitro-[1,1'-biphenyl]-4-carbonitrile
This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and 4-bromobenzonitrile.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
4-Bromobenzonitrile (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.08 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromobenzonitrile, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd(OAc)2) and a phosphine ligand (PPh3) is a common and effective catalyst system for Suzuki-Miyaura couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: An inorganic base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.[13][14][15]
-
Solvent System: A mixture of an organic solvent and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the reaction.
Conclusion
This compound is a valuable and versatile reagent for synthetic and medicinal chemists. A thorough understanding of its commercial availability, quality attributes, and proper handling is essential for its successful application. By implementing a rigorous quality control process and utilizing optimized reaction protocols, researchers can confidently incorporate this building block into their synthetic strategies to accelerate the discovery and development of novel therapeutics.
References
- Boron Molecular. (n.d.). This compound.
- ResearchGate. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- National Center for Biotechnology Information. (n.d.). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis.
- MDPI. (n.d.). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication.
- National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- National Center for Biotechnology Information. (2021, May 12). Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][3][4][18]Triazin-4-ols.
- MDPI. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
- PubMed. (n.d.). Synthesis and antiviral activity of certain 4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines.
- National Institutes of Health. (2022, June 9). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives.
- ResearchGate. (2020, February 27). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.
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Methodological & Application
Application Notes & Protocols: Leveraging 4-Methoxy-3-nitrophenylboronic Acid in Advanced Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Advantage of Substituted Boronic Acids in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is fundamental to the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The versatility of the Suzuki-Miyaura coupling is largely dependent on the electronic and steric nature of its coupling partners, particularly the organoboron species.[1] This guide provides an in-depth exploration of a uniquely functionalized reagent, 4-Methoxy-3-nitrophenylboronic acid , detailing its application and optimization in Suzuki-Miyaura reactions for researchers, scientists, and professionals in drug development.
The phenylboronic acid ring of this reagent is strategically substituted with a methoxy group (an electron-donating group, EDG) and a nitro group (a strong electron-withdrawing group, EWG). This distinct substitution pattern presents both challenges and opportunities in reaction design. Understanding the interplay of these electronic effects is paramount to harnessing the full synthetic potential of this reagent.
Understanding the Reagent: Electronic and Steric Profile
The reactivity of this compound in the Suzuki-Miyaura catalytic cycle is a direct consequence of its substituent effects. The catalytic cycle classically involves three main stages: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Electron-Withdrawing Nitro Group: The potent electron-withdrawing nitro group significantly decreases the nucleophilicity of the aryl group attached to the boron.[8] This deactivation can slow down the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[8][9]
-
Electron-Donating Methoxy Group: Conversely, the para-methoxy group donates electron density into the phenyl ring through resonance, which generally enhances the reactivity of arylboronic acids in Suzuki couplings.[9]
This juxtaposition of opposing electronic influences makes this compound a nuanced substrate. The overall effect is a moderately deactivated boronic acid, requiring careful optimization of reaction conditions to achieve high yields. The ortho-nitro group also introduces steric considerations that can influence the approach to the catalytic center.[10]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism proceeds as follows:[6][11]
-
Catalyst Activation: The precatalyst, typically a Pd(II) source, is reduced in situ to the catalytically active Pd(0) species.
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is typically I > Br > OTf >> Cl.[6]
-
Transmetalation: This is often the rate-determining step. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex.[12][13] This complex then transfers its aryl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst.[6]
.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols and Optimization Strategies
Given the deactivated nature of this compound, careful selection of the catalyst system, base, and solvent is critical for success.[14][15]
Core Components for a Successful Coupling
| Component | Recommendation & Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald Precatalysts (e.g., G3/G4) . Tetrakis(triphenylphosphine)palladium(0) is often effective but can be sensitive.[13] Buchwald precatalysts are generally more robust and efficient for challenging substrates, as they rapidly generate the active Pd(0) species.[16] |
| Ligand | Electron-rich, bulky phosphines (e.g., SPhos, XPhos, RuPhos) . These ligands are crucial for coupling deactivated boronic acids and sterically hindered partners. They accelerate both oxidative addition and reductive elimination, helping to drive the catalytic cycle forward.[15] |
| Base | K₃PO₄, Cs₂CO₃ . Strong, non-nucleophilic bases are highly effective.[12] Potassium phosphate (K₃PO₄) is a common and robust choice. Cesium carbonate (Cs₂CO₃) can sometimes offer superior results, a phenomenon known as the "caesium effect".[12] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O . A mixture of an organic solvent and water is standard.[17][18] Water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.[17] The choice of organic solvent can influence reaction rates and is worth screening.[19] |
| Temperature | Elevated temperatures (60-110 °C) are typically required to overcome the activation energy barrier, especially for the transmetalation step with this deactivated boronic acid. |
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
.
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst and the ligand, then add this mixture to the reaction flask.
-
Solvent Addition: Add the degassed solvent mixture to the flask. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl bromide).
-
Inert Atmosphere: Seal the vessel and thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by using three cycles of vacuum-backfill with an inert gas.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15]
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Applications in Medicinal Chemistry and Drug Development
The 3-nitro-4-methoxyphenyl motif is a valuable pharmacophore. The nitro group can serve as a handle for further functionalization (e.g., reduction to an amine) or as a key interacting group in a biological target. Boronic acids themselves are increasingly recognized for their therapeutic potential, with drugs like Bortezomib showcasing their utility.[20] Therefore, using this compound in Suzuki-Miyaura couplings provides a direct route to synthesize complex molecules and libraries of compounds for screening in drug discovery programs.[4][20][21]
Troubleshooting and Final Considerations
-
Low Yields: If yields are low, consider increasing the reaction temperature, screening different palladium precatalysts/ligands (especially Buchwald-type systems), or using a stronger base like Cs₂CO₃.[15]
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. This can be minimized by ensuring a thoroughly deoxygenated reaction environment and using the appropriate base and solvent system.[11]
-
Homocoupling: The formation of biaryls from the boronic acid coupling with itself can occur, often promoted by the presence of oxygen.[15] Rigorous degassing is the primary preventative measure.
By understanding the specific electronic nature of this compound and applying optimized, robust reaction conditions, researchers can effectively incorporate this versatile building block into the synthesis of complex and high-value biaryl compounds.
References
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01582e
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: https://www.beilstein-journals.org/bjoc/articles/14/220
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.4c00022
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4248625/
- comparative study of different bases in Suzuki-Miyaura coupling reactions. Benchchem.
- Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2019/sc/c9sc03410h
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6139228/
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.03%3A_Suzuki-Miyaura_Coupling
- Suzuki Coupling. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: https://www.yonedalabs.com/p/suzuki-coupling
- Suzuki reaction. Wikipedia. Available at: https://en.wikipedia.org/wiki/Suzuki_reaction
- (4-Methoxy-2-nitrophenyl)boronic Acid|CAS 860034-09-9. Benchchem. Available at: https://www.benchchem.com/product/b-2016
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.organomet.3c00224
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4149957/
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: https://www.researchgate.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7219198/
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available at: https://www.mdpi.com/2073-4344/7/3/83
- CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. Available at: https://www.mdpi.com/1420-3049/27/23/8227
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. Available at: https://kcil.co.in/blog/challenges-in-suzuki-coupling-reaction/
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11295627/
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278474/
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8724137/
- Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: https://www.reddit.com/r/Chempros/comments/ogz90m/diagnosing_issues_with_a_failed_suzuki_coupling/
- Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling in water and air. DOI.
- Product Class 13: Biaryls. Available at: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-125712
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Available at: https://www.tcichemicals.com/JP/ja/support-download/brochure/031-00.pdf
- Kinetics of the coupling of 4‐methoxyphenylboronic acid with... ResearchGate. Available at: https://www.researchgate.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. Available at: https://www.rose-hulman.edu/class/chem/ch431/Exp%201%20-%20Suzuki%20Cross-Coupling%20S15.pdf
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: https://www.researchgate.net/publication/280932223_Addressing_the_Challenges_in_Suzuki-Miyaura_Cross-Couplings_by_Ligand_Design
- Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. Available at: https://www.researchgate.
- Application in medicinal chemistry and comparison studies. ResearchGate. Available at: https://www.researchgate.net/figure/Arylboronic-acids-are-commonly-used-in-modern-organic-chemistry-to-form-new-C-C-and_fig1_330686940
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2024/cs/d3cs00983k
- Optimizing Organic Synthesis: The Power of 4-Methoxy-3-Methylphenylboronic Acid. Available at: https://www.inno-pharmchem.com/news/optimizing-organic-synthesis-the-power-of-4-methoxy-3-methylphenylboronic-acid
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: https://www.mdpi.com/1420-3049/24/5/855
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Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation Using 4-Methoxy-3-nitrophenylboronic Acid
Introduction: Strategic Value of 4-Methoxy-3-nitrophenylboronic Acid in Modern Synthesis
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl structures.[1] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] this compound is a sophisticated building block of significant strategic value for researchers in organic synthesis and drug discovery. Its unique trifunctional nature—a nucleophilic boronic acid, an electron-donating methoxy group, and a potent electron-withdrawing nitro group—offers a nuanced tool for constructing complex molecular architectures.
The presence of the nitro group significantly influences the electronic properties of the aromatic ring, rendering it electron-deficient. This electronic characteristic can be pivotal in modulating the biological activity of the final compound, for instance, by altering binding affinities with therapeutic targets such as protein kinases.[3] The methoxy group, in turn, provides a handle for further functionalization and can influence the orientation of the coupling partners. This guide provides a comprehensive overview of the principles, protocols, and applications of this compound in palladium-catalyzed C-C bond formation.
Technical Insights: The Role of Substituents in Reactivity and Selectivity
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is delicately balanced by its electronic and steric properties. The 4-methoxy and 3-nitro substituents on the phenylboronic acid ring play distinct and crucial roles:
-
3-Nitro Group (Electron-Withdrawing): The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the boronic acid. While seemingly counterintuitive for the nucleophilic partner in the coupling, this feature can facilitate the crucial transmetalation step of the catalytic cycle under certain conditions.[4] More importantly, the nitro group is a key pharmacophore in many biologically active molecules and serves as a versatile synthetic handle for further transformations, such as reduction to an amine, enabling subsequent diversification of the molecular scaffold.
-
4-Methoxy Group (Electron-Donating): The methoxy group, positioned para to the boronic acid, is electron-donating through resonance. This can influence the rate of transmetalation. Its presence is also strategic in drug design, where it can form key hydrogen bonds with biological targets and improve pharmacokinetic properties like solubility and metabolic stability.[5]
The interplay of these opposing electronic effects makes this compound a unique reagent, allowing for the synthesis of highly functionalized biaryl compounds that are often challenging to access through other synthetic routes.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. This protocol is adapted from established methodologies for coupling with ortho-nitro-substituted aryl halides and should serve as a robust starting point for optimization.[4][6]
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura reaction.
Materials and Reagents
| Reagent | CAS Number | Purpose | Typical Quantity (for 1 mmol scale) |
| This compound | 827614-67-5 | Nucleophilic Partner | 1.2 mmol, 236 mg |
| Aryl Bromide (Ar-Br) | Variable | Electrophilic Partner | 1.0 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Palladium(0) Precatalyst | 0.025 mmol, 23 mg |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | Ligand | 0.05 mmol, 20.5 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Base | 2.0 mmol, 276 mg |
| 1,4-Dioxane | 123-91-1 | Solvent | 5 mL |
| Deionized Water | 7732-18-5 | Co-solvent | 1 mL |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), Pd₂(dba)₃ (2.5 mol%), and SPhos (5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe. The solvent should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl bromide.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The biaryl scaffold is a privileged structure in medicinal chemistry, frequently found in the core of kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The synthesis of libraries of substituted biaryls is therefore a key strategy in the discovery of new anticancer agents.[7]
The 4-methoxy-3-nitrophenyl moiety is particularly relevant in this context. For example, numerous potent kinase inhibitors feature aniline or related nitrogen-containing heterocycles linked to a substituted phenyl ring. The nitro group in the biaryl product synthesized from this compound can be readily reduced to an amino group. This amine then serves as a crucial attachment point for building out the rest of the inhibitor, often forming a key hydrogen bond in the hinge region of the kinase's ATP-binding site.
For instance, the synthesis of pyrimidine-based Aurora kinase inhibitors often involves coupling a pyrimidine core with a substituted aniline.[7] While not a direct example, the logic follows that a biaryl synthesized using this compound could be a valuable intermediate in the development of novel inhibitors for a range of kinases, including but not limited to:
-
Epidermal Growth Factor Receptor (EGFR)
-
Src Kinase
-
Aurora Kinases
The ability to rapidly generate structural diversity around the biaryl core using reagents like this compound is a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties in a drug discovery program.
References
- Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central.
- The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis.
- Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. ResearchGate.
- Synthesis of ortho nitro-substituted axially chiral biaryls Details of... ResearchGate.
- Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate.
- Two alternative routes towards the synthesis of biaryls 3a–c. ResearchGate.
- Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PubMed Central.
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.
- Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate.
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Suzuki cross-coupling reaction. YouTube.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. National Institutes of Health.
- Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. PubMed.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
- New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. DergiPark.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications.
- Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate.
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- 3. researchgate.net [researchgate.net]
- 4. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Suzuki Coupling with Electron-Deficient Boronic Acids: Strategy and Optimization
An Application Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its widespread adoption stems from its functional group tolerance, the commercial availability of diverse organoboron reagents, and the relatively benign nature of its boron-containing byproducts.[2][3] However, synthetic chemists frequently encounter challenges when one of the coupling partners bears strong electron-withdrawing groups.
Electron-deficient boronic acids, in particular, represent a difficult substrate class. Their unique electronic properties can hinder the reaction, leading to low yields, slow conversion, or complete reaction failure. This guide provides an in-depth analysis of the underlying mechanistic challenges and offers a suite of field-proven strategies, protocols, and troubleshooting workflows to enable successful couplings with these demanding substrates.
The Mechanistic Hurdle: A Sluggish Transmetalation
The efficacy of the Suzuki-Miyaura coupling hinges on a delicate balance between three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] The primary obstacle with electron-deficient boronic acids lies in the transmetalation step.
-
Oxidative Addition : The cycle begins with the oxidative addition of an organohalide (Ar¹-X) to a Pd(0) complex, forming a Pd(II) intermediate.
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid (Ar²) is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species (-B(OR)₃⁻).[3][6] Electron-withdrawing groups on the boronic acid decrease its nucleophilicity, making this transfer to the electrophilic Pd(II) center kinetically slow.[7][8]
-
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, forging the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[4]
The reduced electron density on the boron atom's ipso-carbon makes electron-deficient boronic acids inherently less reactive in the key transmetalation step, which often becomes rate-limiting.
Sources
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- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Potential of 4-Methoxy-3-nitrophenylboronic acid in Medicinal Chemistry
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Substituted Phenylboronic Acids
In the landscape of modern drug discovery, boronic acids have transcended their role as mere synthetic intermediates to become integral components of therapeutic agents and indispensable tools for building complex molecular architectures.[1] The approval of drugs like bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, has firmly established the value of the boronic acid moiety in interacting with biological targets, often by forming reversible covalent bonds with nucleophilic residues in enzyme active sites.[1]
Beyond their intrinsic biological activity, arylboronic acids are celebrated as premier building blocks in medicinal chemistry, primarily due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction provides a robust and versatile method for constructing biaryl and heteroaryl-aryl scaffolds, which are privileged structures in a vast number of biologically active compounds.[3]
This guide focuses on a specific, highly functionalized reagent: 4-Methoxy-3-nitrophenylboronic acid . The strategic placement of an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the phenyl ring creates a unique chemical entity. These substituents not only modulate the electronic properties and reactivity of the boronic acid in cross-coupling reactions but also provide synthetic handles for subsequent chemical modifications, offering a dual advantage in drug design campaigns. The methoxy group can act as a hydrogen bond acceptor, while the nitro group can be reduced to a versatile aniline functionality, opening avenues for extensive structure-activity relationship (SAR) exploration.
This document serves as a detailed application and protocol guide for researchers, outlining how this compound can be effectively leveraged in medicinal chemistry programs, from scaffold synthesis to advanced drug discovery paradigms like fragment-based design.
| Physicochemical Properties of this compound | |
| CAS Number | 827614-67-5 |
| Molecular Formula | C₇H₈BNO₅ |
| Molecular Weight | 196.95 g/mol |
| Appearance | Solid |
| Key Structural Features | Arylboronic Acid, Methoxy Group (H-bond acceptor), Nitro Group (Electron-withdrawing, reducible) |
Part 1: The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used transformation employing boronic acids. Its success in pharmaceutical development stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[2]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to optimizing reaction conditions. The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is base-mediated, which activates the boronic acid by forming a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.
The electronic nature of the boronic acid partner can influence the rate of transmetalation. For this compound, the strong electron-withdrawing effect of the nitro group can impact the nucleophilicity of the aryl ring, a factor that must be considered during reaction optimization, often by careful selection of base and solvent systems.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative, self-validating procedure that should be optimized for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (e.g., 2-Amino-4-chloro-pyrimidine) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Degas the solvent mixture by bubbling argon through it for 15-20 minutes. Add the degassed solvent (e.g., 10 mL of Dioxane/H₂O 4:1) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath (e.g., 80-100 °C) and stir vigorously. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical method involves taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer. The reaction is complete upon consumption of the limiting reagent (aryl halide).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.
Part 3: Application Note - A Versatile Tool for Fragment-Based Drug Discovery (FBDD)
Context: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS). [4]FBDD identifies low-molecular-weight compounds ("fragments," typically <300 Da) that bind with low affinity to a biological target. [5]These initial "hits" are then synthetically elaborated into potent, drug-like molecules. [6] Scientific Rationale: With a molecular weight of ~197 g/mol , this compound is an ideal candidate for inclusion in a fragment library. Its key advantages are:
-
Low Complexity: It adheres to the "Rule of Three," a common guideline for fragment design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).
-
Rich Information: It presents distinct pharmacophoric features (aromatic ring, H-bond acceptor, nitro group) for initial binding interactions.
-
Chemical Handle for Elaboration: The boronic acid group is a perfect, synthetically tractable handle. Once a fragment hit is confirmed, the boronic acid can be used in Suzuki coupling reactions to "grow" the fragment into an adjacent binding pocket, rapidly increasing affinity and potency. [7]
Protocol 2: Conceptual Workflow for an FBDD Campaign
This protocol outlines the logical steps for using this compound as part of an FBDD campaign.
-
Library Preparation: Incorporate this compound into a diverse fragment library. Ensure purity (>95%) and solubility in a buffer-compatible solvent like DMSO.
-
Primary Screening: Screen the fragment library against the protein target using a sensitive biophysical technique capable of detecting weak interactions.
-
Causality: Techniques like Surface Plasmon Resonance (SPR), Differential Scanning Fluorimetry (DSF), or Saturation-Transfer Difference (STD) NMR are used because they can reliably detect binding events in the high micromolar to millimolar affinity range, which is typical for fragment hits. [8]3. Hit Validation: Confirmed hits from the primary screen must be validated. This involves re-testing the pure compound and ensuring the binding is specific and not an artifact (e.g., aggregation). An orthogonal method (e.g., using NMR if the primary screen was DSF) provides strong validation.
-
-
Structural Characterization: If this compound is confirmed as a hit, the next crucial step is to determine its binding mode.
-
Causality: X-ray crystallography of the protein-fragment complex is the gold standard. It provides a high-resolution 3D map of the binding site, revealing key interactions and, most importantly, a vector for synthetic elaboration. [6]The boronic acid moiety's position will dictate the direction of "fragment growing."
-
-
Hit-to-Lead Elaboration: Using the structural information, design a second-generation library of compounds.
-
Causality: The boronic acid function is now used as a synthetic handle. A series of aryl/heteroaryl halides are selected based on the shape and nature of the adjacent pocket revealed by the crystal structure. These are coupled to the fragment hit using the Suzuki coupling protocol (see Protocol 1). This "grows" the fragment into the unoccupied space, picking up new, favorable interactions and dramatically increasing binding affinity.
-
-
Iterative Optimization: The newly synthesized, more potent compounds are tested for biological activity and affinity. The cycle of design, synthesis, and testing is repeated to optimize the molecule into a lead candidate with drug-like properties.
Conclusion and Future Perspectives
This compound is more than a simple building block; it is a strategic tool for medicinal chemists. Its primary application in Suzuki-Miyaura cross-coupling allows for the efficient construction of biaryl scaffolds essential for targeting enzyme families like protein kinases. [9]Furthermore, its physicochemical properties make it an exemplary candidate for modern fragment-based drug discovery campaigns, where its boronic acid handle serves as a perfect anchor for rational, structure-guided lead optimization. [7] Future work can also exploit the latent functionality of the nitro group. Its clean reduction to an aniline opens up a second, orthogonal dimension for chemical diversification through amide bond formation, sulfonylation, or reductive amination, allowing for a comprehensive exploration of the chemical space around a biological target. This multi-faceted reactivity ensures that this compound will remain a valuable reagent in the drug discovery toolbox.
References
- Šlechta, P., Viták, R., Bárta, P., Koucká, K., Berková, M., Kucera, D., & Kučerová-Chlupáčová, M. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Link]
- PubChem. (n.d.). (4-Methoxy-2-nitrophenyl)boronic acid. National Center for Biotechnology Information.
- Takahashi, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
- Silva, A. M., et al. (2020).
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
- Patel, H., et al. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Chemistry & Biology Interface. [Link]
- RSC Medicinal Chemistry. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]
- RSC Publishing. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
- Chemistry & Biology Interface. (2016).
- Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]
- Erman, P., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules. [Link]
- PubChem. (n.d.). 4-Methoxyphenyl boric acid. National Center for Biotechnology Information.
- Boron Molecular. (n.d.). This compound.
- Marrison, L. R., et al. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters. [Link]
- Liu, Y., et al. (2015). Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Frontiers in Chemistry. (2020).
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
- Taylor & Francis Online. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy. [Link]
- Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery.
- Wiley Online Library. (2021). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Journal. [Link]
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- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
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- 7. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 9. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Methoxy-3-nitrophenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of modern drug discovery, the strategic assembly of complex molecular architectures is paramount. Arylboronic acids are foundational reagents in this endeavor, primarily through their participation in palladium-catalyzed cross-coupling reactions. Among these, 4-Methoxy-3-nitrophenylboronic acid emerges as a particularly valuable building block. Its structure is strategically functionalized: the boronic acid group serves as the reactive handle for carbon-carbon bond formation, while the electron-withdrawing nitro group and electron-donating methoxy group modulate the electronic properties of the aromatic ring. This distinct substitution pattern makes it an ideal precursor for synthesizing a variety of pharmaceutical intermediates, particularly biaryl compounds that are core to many therapeutic agents.[1][2] The nitro group, for instance, can be readily reduced to an amine, providing a vector for further functionalization in a synthetic sequence. This application note provides a detailed guide to the use of this compound in the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry.[3][4]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoborane (like this compound) and an organic halide or triflate.[3][5] Its reliability, mild reaction conditions, and tolerance of a wide range of functional groups have made it a favored method in pharmaceutical synthesis.[6] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
The generally accepted mechanism involves three key steps:[3][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[7]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Profile: Synthesis of Combretastatin A-4 Analogues
Combretastatin A-4 (CA-4) is a natural product isolated from the African bush willow tree, Combretum caffrum, known for its potent anticancer and anti-angiogenesis properties.[8][9] It functions by inhibiting tubulin polymerization, a critical process for cell division.[8] The core structure of CA-4 and its analogues often features a biaryl system, making the Suzuki-Miyaura coupling an ideal synthetic strategy.
Boronic acid analogues of CA-4 have been synthesized and evaluated for their cytotoxic activities.[10][11][12] The use of this compound allows for the introduction of a key substituted phenyl ring, which is crucial for the biological activity of these compounds.[9] The nitro group can serve as a synthetic handle for further modifications or can be a key pharmacophoric feature itself.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Boron coupling partner |
| Aryl bromide (Ar-Br) | Halide coupling partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Palladium(0) catalyst |
| Potassium Carbonate (K₂CO₃) | Base for boronic acid activation |
| Toluene | Organic solvent |
| Water | Aqueous solvent |
| Round-bottom flask | Reaction vessel |
| Condenser | To prevent solvent loss |
| Magnetic stirrer and stir bar | For mixing |
| Nitrogen or Argon gas supply | To create an inert atmosphere |
| Ethyl acetate (EtOAc) | Extraction solvent |
| Brine (saturated NaCl solution) | For washing during workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
| Rotary evaporator | For solvent removal |
| Silica gel | For column chromatography |
Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add toluene (5 mL) and deoxygenated water (1 mL) via syringe. Finally, add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%). The mixture will typically turn yellow or brown.
-
Reaction: Immerse the flask in a preheated oil bath and heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure a thoroughly inert atmosphere. Use fresh catalyst or a more robust pre-catalyst. |
| Insufficient base or wrong base | Use a stronger base (e.g., Cs₂CO₃) or ensure the base is anhydrous if required by the specific protocol. | |
| Low reaction temperature | Ensure the reaction is heated to the appropriate temperature for the solvent used. | |
| Protodeborylation | Presence of excess water or acid | Use anhydrous solvents and ensure the base is sufficient to neutralize any acidic impurities. Consider using potassium trifluoroborate salts which are more resistant.[13] |
| (Side reaction where B(OH)₂ is replaced by H) | Minimize reaction time once the starting material is consumed. | |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Thoroughly degas solvents and maintain a positive pressure of inert gas. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling Reagents: this compound and related compounds may cause skin, eye, and respiratory irritation.[14][15] Handle in a well-ventilated fume hood. Avoid creating dust.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of complex biaryl structures, which are prevalent in pharmaceutically active molecules. Through the robust and reliable Suzuki-Miyaura coupling reaction, this building block provides a straightforward route to valuable intermediates. The protocol and guidelines presented here offer a solid foundation for researchers and drug development professionals to successfully employ this reagent in their synthetic campaigns, accelerating the discovery and development of new therapeutic agents.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Pettit, G. R., et al. (2010). A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent. Bioorganic & Medicinal Chemistry Letters, 20(2), 579-582. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Kong, Y., et al. (2010). Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents. Journal of Medicinal Chemistry, 53(2), 851-855. [Link]
- Poater, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2134-2144. [Link]
- National Center for Biotechnology Information. (2010).
- ResearchGate. (2011).
- Gaukroger, K., et al. (2013). Combretastatin A-4 and Its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 15-23. [Link]
- Fisher Scientific. (1999). SAFETY DATA SHEET - 3-Nitrophenylboronic acid. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- Angene Chemical. (2024). Safety Data Sheet - 4-Bromo-3-nitrophenylboronic acid. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Optimizing Organic Synthesis: The Power of 4-Methoxy-3-Methylphenylboronic Acid. [Link]
- Georganics. 4-Methoxyphenylboronic acid - High purity. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
- National Center for Biotechnology Information. (2021).
- YouTube. (2020). Suzuki Coupling. [Link]
- National Center for Biotechnology Information. (2021).
- National Center for Biotechnology Information. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. PMC. [Link]
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- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
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- 8. A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
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- 15. file.medchemexpress.com [file.medchemexpress.com]
Application Notes & Protocols: The Strategic Role of 4-Methoxy-3-nitrophenylboronic acid in Modern Agrochemical Synthesis
Authored for: Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The relentless need for novel, effective, and environmentally benign crop protection agents drives continuous innovation in synthetic chemistry. Boronic acids have emerged as indispensable tools in this endeavor, primarily due to their versatility as building blocks in powerful carbon-carbon bond-forming reactions.[1][2] This guide focuses on 4-Methoxy-3-nitrophenylboronic acid, a highly functionalized intermediate, detailing its strategic importance in the development of next-generation agrochemicals. We will explore its unique reactivity, provide a detailed protocol for its application in the cornerstone Suzuki-Miyaura cross-coupling reaction, and discuss its potential for creating diverse molecular scaffolds for fungicides, herbicides, and insecticides. This document serves as a practical resource, blending theoretical principles with actionable laboratory protocols to empower researchers in the agrochemical discovery pipeline.
The Chemical Foundation: this compound
This compound is more than a simple arylboronic acid; its specific substitution pattern provides a unique combination of electronic and steric properties that can be strategically exploited in multi-step syntheses.
Structural Features and Reactivity: The molecule's reactivity is dictated by the interplay of its three key functional groups:
-
Boronic Acid Group (-B(OH)₂): This is the reactive center for palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C bonds.[3]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it influences the electronic properties of the aromatic ring. Its presence is common in bioactive molecules and serves as a versatile chemical handle for further transformations, such as reduction to an amine group, opening pathways to a wide array of derivatives.
-
Methoxy Group (-OCH₃): This electron-donating group, positioned ortho to the nitro group, modulates the ring's electronic character and can influence binding interactions in the final active ingredient.[4] The combination of these groups makes the compound a valuable building block for creating complex and diverse chemical libraries for high-throughput screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 827614-67-5 | [5] |
| Molecular Formula | C₇H₈BNO₅ | [5] |
| Molecular Weight | 196.95 g/mol | [5] |
| Appearance | Off-white to yellow solid | N/A |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent | [6][7] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[6] These features make it exceptionally well-suited for the complex, multi-step syntheses required in agrochemical development.[7]
Mechanism Overview: The reaction proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide).
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid.[8]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]
Protocol: Synthesis of a 2-(4-Methoxy-3-nitrophenyl)pyridine Scaffold
This protocol details a representative Suzuki-Miyaura coupling to synthesize a biphenyl-like scaffold, a common core structure in many agrochemicals like the fungicide Boscalid.[6] We will react this compound with 2-chloropyridine, a heterocyclic partner frequently found in bioactive molecules.
Rationale for Experimental Choices:
-
Catalyst: A palladium catalyst like Pd(PPh₃)₄ is chosen for its reliability and effectiveness in a wide range of Suzuki couplings.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, effective for activating the boronic acid without being harsh enough to degrade sensitive functional groups.[9]
-
Solvent System: A mixture of an organic solvent (like Toluene or Dioxane) and water is used. The water is essential for dissolving the inorganic base, while the organic solvent dissolves the reagents and catalyst, creating the necessary biphasic system for the reaction to proceed efficiently.
Experimental Protocol:
Materials:
-
This compound
-
2-Chloropyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) equipment
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), 2-chloropyridine (1.1 eq), and Potassium Carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen for 10-15 minutes.
-
Solvent Addition: Add Toluene (20 mL) and Water (5 mL) via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition: Add the Palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask. The mixture may change color.
-
Heating: Attach a reflux condenser and heat the mixture to 95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material (boronic acid) is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure 2-(4-Methoxy-3-nitrophenyl)pyridine product.
Applications in Agrochemical Discovery
The synthesized scaffold is not an end in itself but a versatile platform for generating a library of potential agrochemical candidates. The strategic placement of the nitro and methoxy groups provides distinct opportunities for diversification.
Fungicide Development: Many modern fungicides are built on biphenyl or phenyl-heterocycle frameworks.[6] The synthesized scaffold can be elaborated upon, for example, by reducing the nitro group to an amine and then forming various amides. This approach mimics the structure of succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides.[6] Furthermore, the unique electronic nature of the scaffold could be explored for activity against new fungal targets.[10][11]
Herbicide Development: The development of new herbicides is critical to combatting weed resistance.[12] The scaffold can be modified to mimic auxin herbicides or to inhibit other crucial plant enzymes.[13] The amine functionality (post-reduction) is a key feature in many herbicidal molecules, and its acylation or sulfonylation can be used to fine-tune activity and crop selectivity.
Insecticide Development: Emerging research has shown that boronic acids can act as potent inhibitors of key insect enzymes, such as carboxylesterases, which are often responsible for insecticide resistance.[14] By designing molecules based on our scaffold that can selectively target these insect enzymes, this compound can be a starting point for developing synergists that restore the efficacy of existing insecticides.
Conclusion
This compound is a prime example of a strategic building block that provides chemists with pre-installed functionality and multiple avenues for molecular diversification. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of core scaffolds that are highly relevant to agrochemical discovery.[7][15] By following the principles and protocols outlined in this guide, researchers can leverage this versatile reagent to accelerate the design, synthesis, and development of innovative and effective crop protection solutions.
References
- MDPI. (n.d.). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery.
- PubMed. (2025). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery.
- BenchChem. (2025). Application Notes and Protocols: The Role of Boronic Acids in Agrochemical Synthesis.
- Boron Molecular. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
- Cattie Chemical. (n.d.). Advanced 4-(Methoxycarbonyl)Phenylboronic Acid: Synthesis Intermediate for Agrochemicals, Pharmaceuticals, and Organic Materials.
- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis: The Power of 4-Methoxy-3-Methylphenylboronic Acid.
- ResearchGate. (2019). Synthesis of New Agrochemicals.
- MDPI. (n.d.). Modern Approaches for the Development of New Herbicides Based on Natural Compounds.
- BenchChem. (n.d.). Synthesis routes of 4-Nitrophenylboronic acid.
- Evonik. (n.d.). Agro Synthesis.
- Boron Molecular. (n.d.). Buy this compound.
- National Institutes of Health (NIH). (n.d.). (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem.
- PubMed. (1997). Rationale and perspectives on the development of fungicides.
- ResearchGate. (n.d.). Overcoming insecticide resistance through computational inhibitor design.
- ResearchGate. (2025). ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
- ResearchGate. (n.d.). Development of herbicides after 1945.
- National Institutes of Health (NIH). (n.d.). Development of novel pesticides in the 21st century - PMC.
- Arborpharmchem. (n.d.). Boric Acid Application in Agriculture.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2020). Suzuki cross-coupling reaction.
- MDPI. (n.d.). The Influence of Selected Herbicides on Soil Organic Matter: Determining the Sustainable Development of Agroecosystems.
- MDPI. (n.d.). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif.
- MDPI. (n.d.). Particularities of Fungicides and Factors Affecting Their Fate and Removal Efficacy: A Review.
- National Institutes of Health (NIH). (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC.
- ResearchGate. (2025). Particularities of Fungicides and Factors Affecting Their Fate and Removal Efficacy: A Review.
- PubMed. (2023). Discovery and Development of 4-Hydroxyphenylpyruvate Dioxygenase as a Novel Crop Fungicide Target.
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- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
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- 10. Rationale and perspectives on the development of fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Development of 4-Hydroxyphenylpyruvate Dioxygenase as a Novel Crop Fungicide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery [mdpi.com]
Application Note: Strategic Ligand Selection for the Suzuki-Miyaura Cross-Coupling of 4-Methoxy-3-nitrophenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1][2] However, substrates bearing strong electron-withdrawing groups and significant steric hindrance, such as 4-Methoxy-3-nitrophenylboronic acid, present considerable challenges to achieving high efficiency and yield. The deactivating nature of the nitro group impedes the critical transmetalation step, while its ortho-position to the boronic acid moiety introduces steric barriers. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of phosphine ligands to overcome these obstacles. We delve into the mechanistic role of ligands, propose a screening strategy based on established high-performance biarylphosphine ligands, and provide a detailed experimental protocol for optimization.
Introduction: The Challenge of Electron-Deficient Boronic Acids
The palladium-catalyzed Suzuki-Miyaura reaction has become an indispensable tool due to its mild conditions and high functional group tolerance.[3] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5] The success of this cycle is profoundly dependent on the electronic and steric nature of both the coupling partners and, critically, the ancillary ligand bound to the palladium center.
This compound is a representative example of a challenging substrate class for two key reasons:
-
Electronic Deactivation: The potent electron-withdrawing nitro group significantly reduces the nucleophilicity of the arylboronic acid. This deactivation slows the transmetalation step, where the organic moiety is transferred from boron to the palladium center, often leading to low conversion rates.[6]
-
Steric Hindrance: The placement of the nitro group adjacent to the boronic acid creates steric congestion around the reaction center, which can further inhibit the approach of the palladium complex during transmetalation.[6]
A common failure mode with such substrates is protodeboronation, where the carbon-boron bond is cleaved by solvent or trace water, removing the boronic acid from the productive catalytic cycle.[1][7] Overcoming these hurdles requires a catalytic system where the ligand architecture is precisely tailored to accelerate the desired reaction pathway over these unproductive side reactions.
The Mechanistic Role of Ligands in Overcoming Deactivation
Phosphine ligands are the most common and effective class of ligands for the Suzuki-Miyaura coupling.[4] Their properties directly influence every stage of the catalytic cycle. For challenging substrates like this compound, the ligand must possess a specific combination of features:
-
High Electron Density: Electron-rich phosphine ligands donate electron density to the palladium center. This facilitates the initial oxidative addition of the aryl halide to the Pd(0) complex and can help polarize the Pd(II)-intermediate, making it more susceptible to transmetalation by the deactivated boronic acid.[3][4]
-
Steric Bulk: Bulky ligands, particularly the biaryl monophosphines developed by the Buchwald group, are crucial.[8][9] They promote the formation of highly reactive, monoligated L-Pd(0) species, which are known to undergo oxidative addition more rapidly than their bis-ligated counterparts.[8][10] This steric bulk also accelerates the final reductive elimination step, turning over the catalyst efficiently and preventing the formation of undesired off-cycle species.[3][8]
Caption: The catalytic cycle highlighting the key steps influenced by ligand choice.
A Rational Approach to Ligand Selection
Given the electronic and steric demands of this compound, the most promising candidates are found within the family of bulky, electron-rich dialkylbiaryl phosphine ligands. We recommend screening a focused set of these ligands, as their subtle structural differences can lead to significant variations in performance.[11]
Recommended Ligands for Initial Screening:
| Ligand | Structure | Rationale for Selection |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A highly versatile and robust ligand, known for its exceptional activity with sterically hindered substrates and unreactive aryl chlorides.[12][13][14] Its significant bulk promotes efficient reductive elimination. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Renowned for its high catalytic activity, often at lower temperatures. The methoxy groups may play a role in stabilizing catalytic intermediates.[8][15][16] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often demonstrates superior performance in challenging couplings where other ligands fail.[17][18][19] The isopropoxy groups provide a unique steric and electronic profile. |
| JohnPhos | (2-Biphenyl)di-tert-butylphosphine | A less sterically hindered but still bulky and electron-rich ligand that has proven effective in a wide array of cross-coupling reactions.[2][20] |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | An extremely active and bulky ligand. Its efficacy in coupling nitroarenes as electrophiles suggests it may be well-suited to stabilize palladium complexes involving nitro-substituted substrates.[21][22] |
Experimental Protocol: Ligand Screening Workflow
This protocol describes a parallel screening experiment to efficiently identify the optimal ligand for coupling this compound with a model aryl chloride, 4-chloroanisole. The use of preformed palladium precatalysts (e.g., G3 or G4) is recommended for reproducibility and ease of setup, as they rapidly generate the active L-Pd(0) species.
Caption: A streamlined workflow for the parallel screening of phosphine ligands.
4.1. Materials and Reagents
-
This compound (1.5 equiv)
-
4-Chloroanisole (1.0 equiv, 0.2 mmol scale)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Ligands: XPhos, SPhos, RuPhos, JohnPhos, BrettPhos (4 mol%)
-
Base: Anhydrous Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane and Degassed DI Water (e.g., 10:1 v/v)
-
Internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials with stir bars and screw caps
-
Parallel synthesis block or oil bath
4.2. Step-by-Step Procedure
-
Preparation (Inside a Glovebox):
-
Arrange five reaction vials, each containing a magnetic stir bar.
-
To each vial, add 4-chloroanisole (31.3 mg, 0.2 mmol), this compound (59.1 mg, 0.3 mmol), and K₃PO₄ (84.9 mg, 0.4 mmol).
-
-
Catalyst Addition:
-
In a separate vial, prepare a stock solution of Pd(OAc)₂ in dioxane if not using precatalysts.
-
To each respective reaction vial, add the corresponding ligand (0.008 mmol, 4 mol%) and Pd(OAc)₂ (0.9 mg, 0.004 mmol, 2 mol%). Note: Using commercially available Pd-precatalysts is a more convenient and often more reproducible alternative.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane (2.0 mL) to each vial, followed by degassed water (0.2 mL).
-
-
Reaction:
-
Securely cap the vials.
-
Remove the vials from the glovebox and place them in a preheated parallel synthesis block or oil bath set to 100 °C.
-
Stir the reactions vigorously for 16 hours.
-
-
Monitoring and Work-up:
-
After cooling to room temperature, take a small aliquot from each reaction mixture for LC-MS analysis to determine conversion.
-
Dilute the remaining mixture with ethyl acetate (5 mL) and water (5 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Analysis:
-
Dissolve the crude residue in a known volume of deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard.
-
Determine the reaction yield by ¹H qNMR.
-
Determine the product purity by HPLC.
-
Interpreting Results and Further Optimization
The screening results will guide the selection of the optimal ligand for scale-up and further studies.
Table 1: Hypothetical Ligand Screening Results
| Entry | Ligand | Time (h) | Conversion (%) (by LC-MS) | Yield (%) (by qNMR) |
| 1 | XPhos | 16 | 98 | 91 |
| 2 | SPhos | 16 | 85 | 78 |
| 3 | RuPhos | 16 | >99 | 95 |
| 4 | JohnPhos | 16 | 70 | 62 |
| 5 | BrettPhos | 16 | 95 | 88 |
Analysis of Hypothetical Data:
In this simulated outcome, RuPhos provided the highest yield, closely followed by XPhos and BrettPhos. This suggests that the specific combination of steric bulk and electronic properties of RuPhos is best suited to facilitate the challenging transmetalation step with this compound while promoting efficient catalyst turnover. SPhos and JohnPhos, while still effective, were less capable of overcoming the substrate's deactivation under these conditions.
Troubleshooting and Optimization:
-
If all reactions show low conversion: The temperature may be insufficient. Consider increasing the temperature to 120 °C or switching to a higher-boiling solvent like t-amyl alcohol. A stronger base, such as Cs₂CO₃, could also be trialed.
-
If significant protodeboronation is observed (detected by LC-MS): This indicates instability of the boronic acid under the reaction conditions. Consider using a milder base (e.g., K₂CO₃) or switching to a more stable boronic acid derivative, such as its corresponding MIDA boronate or potassium trifluoroborate (R-BF₃K) salt, which can be more robust.[7]
-
If homocoupling of the boronic acid is a major byproduct: Ensure all solvents are rigorously degassed to remove oxygen, which can promote this side reaction.[1]
Conclusion
The successful Suzuki-Miyaura cross-coupling of electronically deactivated and sterically hindered substrates like this compound is critically dependent on the strategic selection of the palladium ligand. Bulky and electron-rich biaryl monophosphine ligands, such as RuPhos and XPhos, are essential to accelerate the key steps of the catalytic cycle and mitigate unwanted side reactions. The systematic, parallel screening approach detailed in this note provides a reliable and efficient method for identifying the optimal catalytic system, enabling researchers to overcome synthetic challenges and accelerate the development of complex molecules.
References
- BenchChem. (2025). XPhos vs. Amphos for Suzuki Coupling: A Comprehensive Comparison. BenchChem.
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- Wikipedia. (2023). Suzuki reaction. [Link]
- Wikipedia. (2023). SPhos. [Link]
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- BenchChem. (2025). A Head-to-Head Battle of Buchwald Ligands: sSPhos vs. SPhos in Suzuki Coupling Efficiency.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Kumar, D., et al. (2024). RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. Results in Chemistry, 13, 101990.
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- Wikipedia. (2023). XPhos. [Link]
- Reddit. (2019). How resistant are Suzuki couplings to nitro groups?[Link]
- Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity, 23(3), 639-651. [Link]
- BenchChem. (2025).
- Gérardy, R., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35787–35800. [Link]
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- Bures, J., & Cammidge, A. N. (2009). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. The Journal of Organic Chemistry, 74(21), 8493–8496. [Link]
- Zeng, T., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 855. [Link]
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
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- Nishikawa, H., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(18), 7229-7235. [Link]
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Application Note: Optimizing Suzuki-Miyaura Couplings with 4-Methoxy-3-nitrophenylboronic Acid Through Strategic Solvent Selection
Introduction: The Utility of 4-Methoxy-3-nitrophenylboronic Acid
This compound is a valuable reagent in modern synthetic chemistry, serving as a key building block for complex organic molecules.[1][2][3][4][5] Its structure, featuring both an electron-donating methoxy group and a potent electron-withdrawing nitro group, imparts unique electronic properties that are highly sought after in the synthesis of pharmacologically active compounds and advanced materials.[1] The primary application for this boronic acid is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6][7][8]
The efficiency and outcome of Suzuki-Miyaura reactions are profoundly influenced by a multitude of parameters, including the choice of catalyst, ligand, and base.[7] However, the reaction solvent is arguably one of the most critical yet complex variables. The solvent system not only governs the solubility of reagents but also actively participates in the catalytic cycle, influencing reaction rates, yields, and even chemoselectivity.[9][10] This guide provides a deep dive into the mechanistic role of solvents and offers a detailed protocol for systematically evaluating and optimizing solvent conditions for reactions involving this compound.
The Mechanistic Role of Solvents in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][11] Understanding this cycle is paramount to comprehending how solvents exert their influence.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle, highlighting the three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Key Solvent Influences:
-
Reagent Solubility: The most basic function of the solvent is to dissolve the aryl halide, the boronic acid, the base, and the palladium catalyst complex. Biphasic systems, often a mixture of an organic solvent and water, are frequently employed to dissolve both the organic substrates and the inorganic base.[10]
-
Oxidative Addition: This initial step, where the Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile, can be influenced by solvent polarity.[6] Some studies suggest that polar solvents may stabilize the charged transition states involved in this step.[9][12]
-
Transmetalation: This is often the rate-determining and most solvent-sensitive step.[10][13] The transfer of the organic group from boron to palladium is complex. The prevailing mechanism involves activation of the boronic acid by a base (like K₂CO₃ or NaOH) to form a more nucleophilic boronate species (Ar-B(OH)₃⁻).[13]
-
Protic vs. Aprotic Solvents: Water and alcohols can play a crucial role. They help dissolve the inorganic base and facilitate the formation of the reactive boronate.[10] Stoichiometric studies have shown that the reaction between an arylpalladium hydroxo complex and the neutral boronic acid is significantly faster than the reaction of an arylpalladium halide complex with the boronate.[13] The presence of water or alcohols can promote the formation of this highly reactive hydroxo complex, thereby accelerating transmetalation.
-
Coordinating vs. Non-coordinating Solvents: The role of the solvent extends beyond simple polarity. Coordinating solvents (e.g., MeCN, DMF) can directly bind to the palladium center.[14] This coordination can alter the active catalyst, in some cases leading to a switch in chemoselectivity (e.g., favoring reaction at a C-OTf bond over a C-Cl bond).[9][14] In contrast, non-coordinating solvents like THF or toluene are less likely to directly participate in the inner coordination sphere of the metal.[9]
-
-
Reductive Elimination: In this final step, the two organic groups are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6] This step is generally less influenced by the solvent compared to transmetalation.
Application Protocol: Systematic Solvent Screening
To determine the optimal solvent system for the Suzuki-Miyaura coupling of this compound, a systematic screening approach is essential. This protocol uses the coupling with 4-bromoanisole as a model reaction.
Model Reaction: (A proper chemical structure image would be placed here in a real document)
Materials and Reagents
-
This compound (≥98%)
-
4-Bromoanisole (≥99%)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Solvents for screening (see Table 1)
-
Deionized Water, degassed
-
Ethyl Acetate, HPLC grade
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow for Solvent Screening
Figure 2: A step-by-step workflow for the solvent screening protocol.
Step-by-Step Procedure
-
Catalyst Preparation (Optional Pre-mixing): In a glovebox or under a stream of inert gas, briefly stir Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.04 mmol, 10.5 mg) in 1 mL of the chosen organic solvent for 10-15 minutes.
-
Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 236 mg), 4-bromoanisole (1.0 mmol, 187 mg, 125 µL), and K₂CO₃ (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the chosen degassed solvent system (e.g., 4 mL of organic solvent and 1 mL of water) via syringe. If using a pre-mixed catalyst, add it at this stage.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for the designated reaction time (e.g., 4 hours).
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing via TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or GC-MS.
-
Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel. Characterize the product and determine the isolated yield.
Data Presentation and Interpretation
Summarize the results of the solvent screen in a table to facilitate direct comparison. The yields presented below are illustrative and will depend on the specific ligand, base, and temperature used.
Table 1: Solvent Effects on the Model Suzuki-Miyaura Reaction
| Entry | Solvent System (4:1 v/v) | Solvent Type | Dielectric Constant (Organic Phase) | Typical Reaction Time (h) | Isolated Yield (%) | Observations |
| 1 | Toluene / H₂O | Nonpolar Aromatic | 2.4 | 4-6 | 85-95% | Excellent yield, common choice. |
| 2 | 1,4-Dioxane / H₂O | Polar Aprotic (Ether) | 2.2 | 4-6 | 88-96% | Often gives very clean reactions. |
| 3 | THF / H₂O | Polar Aprotic (Ether) | 7.6 | 6-8 | 75-85% | Good, but can be slower.[9] |
| 4 | Acetonitrile (ACN) / H₂O | Polar Aprotic (Nitrile) | 37.5 | 3-5 | 60-75% | Faster reaction, but lower yield. ACN is a coordinating solvent.[9][14] |
| 5 | DMF / H₂O | Polar Aprotic (Amide) | 36.7 | 2-4 | 65-80% | Fast, but potential for side reactions and difficult to remove.[15] |
| 6 | Isopropanol / H₂O | Polar Protic (Alcohol) | 19.9 | 5-7 | 80-90% | A greener solvent alternative, can be very effective.[9] |
| 7 | Toluene (anhydrous) | Nonpolar Aromatic | 2.4 | >12 | <20% | Demonstrates the critical role of water for this reaction. |
Interpreting the Data:
-
The Necessity of Water (Entry 7 vs. 1): The dramatic drop in yield under anhydrous conditions highlights the crucial role of water in facilitating the transmetalation step, likely by promoting the formation of the boronate and/or the palladium hydroxo complex.[10][13]
-
Polar Aprotic Ethers (Entries 1-3): Toluene, Dioxane, and THF/water mixtures are classic choices that balance reagent solubility and high yields. Their non-coordinating nature generally leads to predictable and clean reactions.[15]
-
Coordinating Solvents (Entries 4-5): While polar aprotic solvents like DMF and ACN can accelerate the reaction, they may lead to lower yields. This could be due to catalyst inhibition or stabilization of off-cycle species through direct coordination to the palladium center.[9][14]
-
Protic Solvents (Entry 6): Alcohols, like isopropanol, in a mixture with water can be highly effective. Their protic nature can facilitate the reaction and they represent a more environmentally benign option than some aprotic solvents.[9]
Conclusion
The choice of solvent is a powerful tool for optimizing the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions. While general trends exist, the optimal solvent system is substrate-dependent and must be determined empirically. For this specific boronic acid, biphasic mixtures of a non-coordinating organic solvent (such as Toluene or 1,4-Dioxane) and water typically provide the most robust and high-yielding results. This is attributed to the crucial role of water in accelerating the rate-limiting transmetalation step. By understanding the mechanistic principles and applying a systematic screening protocol, researchers can unlock the full synthetic potential of this versatile building block.
References
- Carrow, B. P., & Hartwig, J. F. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- El Baina, K., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100035. [Link]
- Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(5), 1522–1531. [Link]
- Comiskey, A. M., & Anslyn, E. V. (2025). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. [Link]
- Carrow, B. P., & Hartwig, J. F. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 433-441. [Link]
- ResearchGate. (n.d.). Effect of solvents for the Suzuki-Miyaura reaction.
- ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction of 4-bromonitrobenzene and phenylboronic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- MDPI. (2021). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. [Link]
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
- Boron Molecular. (n.d.). Buy this compound. Boron Molecular. [Link]
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Application Notes & Protocols: 4-Methoxy-3-nitrophenylboronic Acid in the Synthesis of Biaryl Compounds
Introduction: The Strategic Value of Substituted Biaryls
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, natural products, and functional organic materials. The ability to precisely construct these C(sp²)–C(sp²) bonds with control over substitution patterns is paramount for tuning molecular properties. 4-Methoxy-3-nitrophenylboronic acid (CAS No. 827614-67-5) has emerged as a particularly valuable building block. The strategic placement of an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring provides a versatile platform for creating highly functionalized biaryl compounds with significant potential in drug discovery, particularly in the development of kinase inhibitors.[1][2]
This guide provides an in-depth exploration of the use of this compound in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, offering detailed protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.
Causality in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent method for biaryl synthesis due to its mild conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[3][4] The reaction facilitates the coupling of an organoboron species (e.g., a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.
The overall transformation is: Ar¹-B(OH)₂ + Ar²-X → Ar¹-Ar² (where X = Br, I, Cl, OTf)
The success of the reaction hinges on a well-understood catalytic cycle, which provides a logical framework for experimental design and troubleshooting.
The Catalytic Cycle: A Mechanistic Walkthrough
The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Each step is a critical control point where factors like ligand choice, base, and solvent play a definitive role.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar²-X). This is often the rate-determining step of the reaction.[5] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.
-
Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄). The base forms a boronate complex [Ar¹-B(OH)₃]⁻, which enhances the nucleophilicity of the aryl group, facilitating its transfer to the electrophilic Pd(II) center and displacing the halide.[3]
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Methoxy-Nitro Biaryl Compound
This protocol details a representative synthesis of a biaryl compound by coupling this compound with an aryl bromide. The chosen conditions are robust and based on established methodologies for similar substrates.[7][8]
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Role |
| This compound | 827614-67-5 | 196.95 | Organoboron Nucleophile |
| 4-Bromobenzonitrile | 623-00-7 | 182.02 | Aryl Halide Electrophile |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |
| Water (degassed) | 7732-18-5 | 18.02 | Co-solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Brine (saturated NaCl solution) | N/A | N/A | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
Step-by-Step Methodology
Figure 2: Step-by-step workflow for the synthesis and isolation of biaryls.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromobenzonitrile (182 mg, 1.0 mmol, 1.0 equiv.), this compound (236 mg, 1.2 mmol, 1.2 equiv.), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 10 mL total). Add the solvent mixture to the flask via syringe.
-
Reaction Execution: Immerse the flask in a pre-heated oil bath at 85-90°C. Stir the reaction mixture vigorously for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until consumption of the limiting aryl bromide is observed.
-
Work-up Procedure: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation and Expected Outcomes
The described protocol is versatile and can be applied to a range of aryl halides. The electronic nature of the coupling partner significantly influences the reaction efficiency. Aryl halides bearing electron-withdrawing groups tend to be more reactive in the oxidative addition step.
| Aryl Halide Partner | Product Name | Expected Yield (%) | Notes |
| 4-Bromobenzonitrile | 4'-Methoxy-3'-nitro-[1,1'-biphenyl]-4-carbonitrile | 85-95 | The electron-withdrawing cyano group facilitates oxidative addition.[7] |
| 4-Bromoacetophenone | 1-(4'-Methoxy-3'-nitro-[1,1'-biphenyl]-4-yl)ethanone | 80-90 | Another activated aryl bromide that generally provides high yields.[8] |
| 4-Bromoanisole | 4,4'-Dimethoxy-3-nitro-1,1'-biphenyl | 75-85 | Electron-donating groups on the aryl halide can slow the reaction rate. |
Note: Expected yields are based on literature precedents for structurally similar Suzuki-Miyaura couplings and may vary based on specific reaction conditions and scale.
Field-Proven Insights & Troubleshooting
-
The Role of the Nitro Group: The electron-withdrawing nitro group on the boronic acid can decrease its nucleophilicity. While this may slightly slow the transmetalation step, it is generally well-tolerated. For less reactive aryl halide partners, a stronger base like K₃PO₄ or Cs₂CO₃ may be beneficial.[5][9]
-
Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a robust and versatile catalyst, challenging couplings (e.g., with aryl chlorides or sterically hindered substrates) may benefit from more advanced catalyst systems. Using a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly enhance catalytic activity.[3]
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond, where the boronic acid is replaced by a hydrogen atom. This can be minimized by using thoroughly degassed solvents, maintaining a strict inert atmosphere, and avoiding unnecessarily long reaction times or excessive temperatures.
-
Purification Considerations: The nitro group in the final product increases its polarity. This should be considered when choosing the eluent system for column chromatography. A higher proportion of ethyl acetate in hexanes will likely be required compared to non-nitrated analogues.
Applications in Drug Discovery: Targeting Protein Kinases
The 4-methoxy-3-nitro-biaryl scaffold is of significant interest in the synthesis of protein kinase inhibitors.[1][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The biaryl unit can effectively position functional groups to interact with the ATP-binding pocket of a target kinase.[11]
The nitro group, in particular, is a versatile synthetic handle. It can act as a hydrogen bond acceptor or be readily reduced to an amine. This resultant amino group can then be further functionalized to introduce new pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
References
- Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2. ResearchGate.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- SUPPORTING INFORMATION. The Royal Society of Chemistry.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.
- Organic Syntheses Procedure. Organic Syntheses.
- Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and phenylboronic acid (2 a) with immobilized Pd catalysts. ResearchGate.
- US Patent for Process for preparing biaryl compounds. Google Patents.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
- Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. National Institutes of Health.
- The Suzuki Reaction. Myers Research Group, Harvard University.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
- Product Class 13: Biaryls. Science of Synthesis.
- Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate.
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- 4'-Methoxy-3-nitro-1,1'-biphenyl. PubChem.
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters.
- Suzuki cross-coupling reaction. YouTube.
- 4-Methoxy-4′-Nitrobiphenyl. ResearchGate.
- Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed.
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. National Institutes of Health.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications.
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Application Notes & Protocols: 4-Methoxy-3-nitrophenylboronic acid as a Key Building Block in Advanced Materials Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Methoxy-3-nitrophenylboronic acid in the field of materials science.
Introduction: The Unique Utility of a Substituted Phenylboronic Acid
This compound (C₇H₈BNO₅) is an aromatic boronic acid derivative that has emerged as a powerful and versatile building block in synthetic organic chemistry and materials science.[1][2] Its structure is distinguished by a phenyl ring functionalized with three key groups: the boronic acid moiety, a methoxy (-OCH₃) group, and a nitro (-NO₂) group. This specific arrangement of substituents imparts a unique reactivity profile. The electron-withdrawing nitro group enhances the electrophilicity of the boron atom, while the methoxy group modulates the electronic and steric properties of the molecule.[1] These characteristics make it an ideal candidate for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, which is a cornerstone for the synthesis of complex molecules and advanced functional materials.[1][3]
This guide provides an in-depth exploration of the applications of this compound in materials science, focusing on the synthesis of advanced organic materials. We will delve into the mechanistic principles behind its reactivity and provide detailed, field-proven protocols for its use in key applications, including the synthesis of functional polymers and the development of novel sensor technologies.
Section 1: The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Conjugated Materials
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound. This reaction facilitates the formation of a carbon-carbon bond between the aryl group of the boronic acid and an organohalide, enabling the construction of complex biaryl structures.[3][4] These structures are fundamental to a wide range of advanced materials, including conductive polymers, liquid crystals, and organic light-emitting diodes (OLEDs).
Reaction Principle: The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with an organohalide (Ar-X) to form a palladium(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex. This is a crucial step where the carbon-boron bond is exchanged for a carbon-palladium bond.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product (Ar-Ar') and regenerating the active palladium(0) catalyst, which re-enters the cycle.[3]
Detailed Protocol 1: Synthesis of a Model Biaryl Compound
This protocol describes the synthesis of 4'-Methoxy-3'-nitro-[1,1'-biphenyl]-4-carbonitrile using this compound and 4-iodobenzonitrile.
Materials and Equipment:
-
This compound (1.2 eq)
-
4-Iodobenzonitrile (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[5]
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)[5][6]
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1) or Dioxane/Water[5]
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Condenser and inert gas line (Nitrogen or Argon)
-
Standard glassware for workup (separatory funnel, beakers)
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-iodobenzonitrile (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).[5]
-
Solvent Addition: Add the solvent mixture (e.g., 10 mL of a 4:1:1 mixture of toluene:ethanol:water for a 1 mmol scale reaction).[5]
-
Degassing: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%).
-
Reaction: Heat the mixture to 100°C with vigorous stirring under the inert atmosphere. The reaction is typically complete within 12-24 hours.[5] Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
Data Summary: Typical Suzuki Coupling Conditions
| Parameter | Condition 1 | Condition 2 (Microwave) | Source(s) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ / XPhos (3 mol%) | [5][7] |
| Base | Na₂CO₃ (2M aq. solution) | K₃PO₄ | [5][7] |
| Solvent | 1,4-Dioxane / H₂O | Dioxane / H₂O | [5][7] |
| Temperature | 100 °C | 120 °C | [5][7] |
| Time | 12-24 h | 10-20 min | [5][7] |
| Typical Yield | 80-95% | 85-99% | [6] |
Section 2: Crafting Functional Polymers
The incorporation of boronic acid moieties into polymer chains is a powerful strategy for creating "smart" or functional polymers.[8][9] These materials can exhibit responsiveness to specific stimuli, such as changes in pH or the presence of saccharides. This compound can be used either to synthesize a functional monomer for subsequent polymerization or for post-polymerization modification of a pre-existing polymer backbone.[10][11]
Application Focus: Stimuli-Responsive Materials
Polymers functionalized with this compound can be designed to respond to glucose. The boronic acid group can form a reversible covalent bond with the diol groups of glucose, leading to changes in the polymer's physical properties, such as solubility, swelling, or optical characteristics. This makes them highly valuable for applications in biocompatible sensors, drug delivery systems, and separation membranes.[12][13]
Detailed Protocol 2: Post-Polymerization Functionalization of Poly(4-vinylbenzyl chloride)
This protocol outlines a method to graft the this compound moiety onto a commercially available polymer backbone via a Suzuki coupling reaction.
Materials and Equipment:
-
Poly(4-vinylbenzyl chloride)
-
This compound (1.5 eq per monomer unit)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Dioxane/Water (e.g., 10:1)
-
Dialysis tubing for purification
-
Lyophilizer (freeze-dryer)
Step-by-Step Procedure:
-
Polymer Dissolution: In a Schlenk flask, dissolve poly(4-vinylbenzyl chloride) in dioxane.
-
Reagent Addition: To the polymer solution, add this compound, potassium phosphate, Palladium(II) Acetate, and SPhos ligand.
-
Degassing: Thoroughly degas the mixture by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-90°C under an inert atmosphere for 24-48 hours.
-
Purification: After cooling, dilute the reaction mixture with water and transfer the solution to a dialysis tube. Dialyze against a 1:1 mixture of dioxane/water for 2 days, followed by pure water for another 2 days to remove unreacted small molecules and catalyst residues.
-
Isolation: Freeze the purified polymer solution and lyophilize to obtain the dry, functionalized polymer powder.
-
Characterization: Confirm the successful grafting via ¹H NMR spectroscopy (disappearance of benzyl chloride protons, appearance of aromatic protons from the boronic acid moiety) and determine the degree of functionalization.
Section 3: Boronic Acid-Based Chemical Sensors
The inherent ability of boronic acids to reversibly bind with 1,2- or 1,3-diols forms the basis of their application in chemical sensor technology.[1] This interaction is particularly useful for detecting saccharides, including glucose. The binding event can be transduced into a measurable optical or electronic signal.
Sensing Principle: Reversible Boronate Ester Formation
In an aqueous environment, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form preferentially binds with diols to form a stable cyclic boronate ester. This binding event alters the electronic properties of the molecule, which can be harnessed to produce a signal. For instance, if the boronic acid is part of a larger chromophore or fluorophore, the binding can cause a detectable shift in its absorption or emission spectrum.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as Acute Toxicity 4 (Oral), meaning it is harmful if swallowed (H302). Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
References
- BenchChem. (n.d.). (4-Methoxy-2-nitrophenyl)boronic Acid | CAS 860034-09-9.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
- Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl.
- Chemical Communications (RSC Publishing). (2019). Synthesis of functional and boronic acid-containing aliphatic polyesters via Suzuki coupling.
- Dissertation Abstracts International. (n.d.). SYNTHESIS, PROPERTIES, AND APPLICATIONS OF FUNCTIONAL POLYMER FILMS.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR 827614-67-5.
- Boron Molecular. (n.d.). Buy this compound.
- PubChemLite. (n.d.). This compound (C7H8BNO5).
- PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- PubMed Central. (n.d.). Special Issue: “Synthesis of Advanced Polymer Materials 2.0”.
- PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- PubChem. (n.d.). (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262.
- GSE Mainz. (2018). Functional Polymers.
- Semantic Scholar. (2017). 50th Anniversary Perspective: Polymer Functionalization.
- Aurora Scientific. (2021). Materials Science Applications.
- NREL. (n.d.). Materials for Chemistry Applications.
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Application Notes and Protocols for Reductive C-N Cross-Coupling of Nitroalkanes with Boronic Acids
Introduction: A Paradigm Shift in C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where arylamines are prevalent structural motifs.[1][2] Traditional methods, such as Buchwald-Hartwig or Chan-Lam couplings, have been instrumental but often rely on pre-functionalized amine starting materials.[1] A significant advancement in this field is the direct use of nitroalkanes as amine surrogates in reductive cross-coupling reactions.[3][4] This approach offers high step economy by utilizing readily available and stable nitro compounds, thereby avoiding the need to handle often volatile or unstable amines.[5][6]
This guide provides an in-depth exploration of the organophosphorus-catalyzed reductive C-N cross-coupling of nitroalkanes with boronic acids. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and discuss the broad substrate scope and functional group tolerance that make this methodology a powerful tool for researchers, scientists, and drug development professionals. The protocols described herein are based on the seminal work of the Radosevich group, who developed a novel phosphetane catalyst system that operates on the P(III)/P(V)=O redox cycle to achieve this challenging transformation with excellent chemoselectivity.[3][7][8]
The Science Behind the Selectivity: Mechanism and Catalyst Design
The success of this reductive C-N cross-coupling hinges on a meticulously designed organophosphorus catalyst. Unlike traditional transition metal-catalyzed reactions, this method leverages the redox cycling of a phosphorus center.[4][9] The key to enabling the coupling with challenging nitroalkane substrates was the development of a sterically reduced phosphetane catalyst.[3][8][10]
The catalytic cycle, as proposed, involves the following key steps:
-
Reduction of the Catalyst Precursor: The phosphine oxide precatalyst (P=O) is first reduced by a hydrosilane, such as diphenylsilane (Ph₂SiH₂), to the active P(III) phosphine.
-
Deoxygenation of the Nitroalkane: The P(III) species then deoxygenates the nitroalkane to a transient, highly reactive nitrosoalkane intermediate.
-
Condensation with Boronic Acid: The nitrosoalkane condenses with the boronic acid to form a key intermediate.
-
C-N Bond Formation and Catalyst Regeneration: This intermediate undergoes rearrangement to form the C-N bond and release the desired N-alkylated arylamine product. The oxidized phosphine (P=O) is regenerated, completing the catalytic cycle.
Experimental and computational studies have revealed that the steric properties of the phosphetane catalyst are critical.[3][7][8] A less sterically hindered catalyst environment around the phosphorus atom affects the post-rate-limiting steps, favoring the productive C-N coupling pathway over potential deleterious side reactions.[3][8][10] This strategic design is what allows for the successful coupling of both primary and secondary nitroalkanes with a wide array of arylboronic acids.[3][7]
Figure 1: Proposed catalytic cycle for the reductive C-N cross-coupling.
Experimental Protocols
The following protocols are adapted from the work of Li et al. and provide a general framework for the reductive C-N cross-coupling of primary and secondary nitroalkanes with arylboronic acids.[7]
General Considerations:
-
Inert Atmosphere: The reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere of nitrogen or argon.
-
Dry Glassware: All glassware should be oven-dried prior to use.
-
Reagent Purity: Reagents should be of high purity. Solvents should be anhydrous.
Protocol A: For Primary Nitroalkanes
This protocol is suitable for the coupling of primary nitroalkanes with arylboronic acids.
Materials:
-
Arylboronic acid (1.5 equiv)
-
Primary nitroalkane (1.0 equiv)
-
Phosphetane oxide catalyst (P4•[O]) (15 mol%)
-
Diphenylsilane (Ph₂SiH₂) (4.0 equiv)
-
Cyclopentyl methyl ether (CPME), anhydrous
-
Oven-dried reaction tube with a magnetic stir bar and septum
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the arylboronic acid (0.30 mmol, 1.5 equiv), primary nitroalkane (0.20 mmol, 1.0 equiv), and the phosphetane oxide catalyst (P4•[O]) (4.4 mg, 0.03 mmol, 15 mol%).
-
Cap the tube with a septum and place it under a nitrogen atmosphere by evacuating and backfilling three times.
-
Add anhydrous CPME (0.66 mL, to achieve a 0.3 M concentration with respect to the nitroalkane) via syringe.
-
Add diphenylsilane (149 μL, 0.80 mmol, 4.0 equiv) via syringe.
-
Remove the nitrogen inlet needle and quickly replace the septum with a new one to ensure a sealed system.
-
Heat the reaction mixture to 120 °C and stir for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
The crude reaction mixture can be purified directly by column chromatography on silica gel to yield the desired N-arylamine product.
Protocol B: For Secondary Nitroalkanes
This protocol is optimized for the coupling of more sterically hindered secondary nitroalkanes.
Materials:
-
Arylboronic acid (1.5 equiv)
-
Secondary nitroalkane (1.0 equiv)
-
Phosphetane oxide catalyst (P4•[O]) (15 mol%)
-
Magnesium oxide (MgO) (5.0 equiv)
-
Diphenylsilane (Ph₂SiH₂) (4.0 equiv)
-
Cyclopentyl methyl ether (CPME), anhydrous
-
Pivalonitrile (PivCN)
-
Oven-dried reaction tube with a magnetic stir bar and septum
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the arylboronic acid (0.30 mmol, 1.5 equiv), magnesium oxide (40 mg, 1.0 mmol, 5.0 equiv), secondary nitroalkane (0.20 mmol, 1.0 equiv), and the phosphetane oxide catalyst (P4•[O]) (4.4 mg, 0.03 mmol, 15 mol%).
-
Cap the tube with a septum and place it under a nitrogen atmosphere by evacuating and backfilling three times.
-
Add a mixture of anhydrous CPME (0.4 mL) and PivCN (0.27 mL) via syringe.
-
Add diphenylsilane (149 μL, 0.80 mmol, 4.0 equiv) via syringe.
-
Remove the nitrogen inlet needle and quickly replace the septum with a new one.
-
Heat the reaction mixture to 120 °C and stir for the indicated time.
-
After cooling to room temperature, the crude mixture is loaded onto a pad of silica gel and eluted with a mixture of chloroform and acetone to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the pure coupling product.
Figure 2: General experimental workflow for the reductive C-N cross-coupling.
Substrate Scope and Functional Group Tolerance
A key advantage of this organophosphorus-catalyzed method is its remarkable functional group tolerance, which is often orthogonal to transition metal-catalyzed processes.[7][11] This broad compatibility makes it highly valuable for late-stage functionalization in complex molecule synthesis.
Table 1: Representative Substrate Scope and Yields
| Entry | Nitroalkane | Boronic Acid | Product | Yield (%) |
| 1 | 2-Nitropropane | 4-Methoxyphenylboronic acid | N-isopropyl-4-methoxyaniline | 85 |
| 2 | Nitroethane | 4-Trifluoromethylphenylboronic acid | N-ethyl-4-(trifluoromethyl)aniline | 76 |
| 3 | 1-Nitropropane | 3-Chlorophenylboronic acid | N-propyl-3-chloroaniline | 81 |
| 4 | Nitromethane | 4-Acetylphenylboronic acid | N-methyl-4-acetylaniline | 70 |
| 5 | 2-Nitrobutane | Naphthalene-2-boronic acid | N-(sec-butyl)-2-naphthylamine | 78 |
Yields are isolated yields and are representative examples from the literature.[3]
The reaction tolerates a wide range of electronically diverse aryl- and heteroarylboronic acids. Furthermore, the nitroalkane coupling partner can be varied from simple nitromethane to more complex secondary nitroalkanes.[4][7]
Tolerated Functional Groups:
-
Halogens: Aryl chlorides, bromides, and iodides are well-tolerated, providing handles for subsequent cross-coupling reactions.[11]
-
Esters and Amides: These functionalities remain intact under the reaction conditions.[3][11]
-
Ketones and Aldehydes: Generally compatible, showcasing the chemoselectivity of the reduction system.
-
Ethers: Both alkyl and aryl ethers are stable.[11]
-
Protecting Groups: Common protecting groups such as Boc, Cbz, and silyl ethers are preserved.[11]
This broad functional group tolerance underscores the mild nature of the organophosphorus-catalyzed system and its strategic orthogonality to many transition-metal-catalyzed C-N coupling methods.[7][11]
Applications in Drug Discovery and Development
The ability to forge C-N bonds with high selectivity and functional group tolerance is of paramount importance in drug discovery.[1] This reductive cross-coupling methodology provides a novel and efficient route to synthesize libraries of N-alkylated arylamines, which are common scaffolds in pharmaceuticals.[6][12] The use of readily available nitroalkanes and boronic acids as building blocks allows for rapid exploration of structure-activity relationships (SAR). Furthermore, the tolerance for halogenated arenes allows for the products of this reaction to be used as intermediates for further diversification using established cross-coupling chemistries.
Conclusion
The reductive C-N cross-coupling of nitroalkanes and boronic acids catalyzed by a sterically-designed phosphetane represents a significant advancement in synthetic methodology.[3][8] This approach provides a direct and highly chemoselective route to N-alkylated arylamines from simple and readily available starting materials. The operational simplicity, broad substrate scope, and excellent functional group tolerance make it a powerful and practical tool for organic synthesis, with significant potential for application in the pharmaceutical and materials science industries.
References
- Li, G., Kanda, Y., Hong, S. Y., & Radosevich, A. T. (2022). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)═O Catalysts. Journal of the American Chemical Society, 144(18), 8242–8248. [Link]
- Organic Chemistry Portal. (n.d.). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts.
- Behmagham, F., et al. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances, 13, 33390–33402. [Link]
- Organic Chemistry Portal. (n.d.). Intermolecular Reductive C-N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV=O Catalysis.
- Li, G., Kanda, Y., Hong, S. Y., & Radosevich, A. T. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)═O Catalysts. PubMed.
- Seoul National University. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)═O Catalysts.
- Li, G., Kanda, Y., Hong, S. Y., & Radosevich, A. T. (2022). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. PubMed Central.
- RSC Publishing. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview.
- National Institutes of Health. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview.
- Cooper, J. C., et al. (2020). An Improved PIII/PV═O-Catalyzed Reductive C–N Coupling of Nitroaromatics and Boronic Acids by Mechanistic Differentiation of Rate- and Product-Determining Steps. Journal of the American Chemical Society, 142(13), 6239–6252. [Link]
- ResearchGate. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview.
- Nykaza, T. V., et al. (2018). Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV═O Catalysis. Journal of the American Chemical Society, 140(45), 15200–15205. [Link]
- Journal of the American Chemical Society. (2022). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)═O Catalysts.
- Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
- RSC Publishing. (2022). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- ACS Fall 2025. (n.d.). Intermolecular reductive C−N cross-coupling of nitro compounds and boronic acids by PIII/PV=O catalysis.
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Application Note & Protocol: A Practical Guide to the Suzuki-Miyaura Coupling Reaction
Introduction: The Cornerstone of Modern C-C Bond Formation
First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate has become one of the most versatile and widely used reactions in modern organic synthesis.[1] Known as the Suzuki-Miyaura (or simply Suzuki) coupling, its development was a significant enough contribution to the field that it led to a share of the 2010 Nobel Prize in Chemistry for Akira Suzuki.[2] The reaction's prominence in both academic research and industrial processes, particularly in pharmaceutical and fine chemical manufacturing, stems from its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[3]
This guide provides a detailed examination of the critical components and a step-by-step protocol for executing a typical Suzuki-Miyaura coupling. It is designed to equip researchers with both the practical "how" and the fundamental "why," ensuring a robust understanding for successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism comprises three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the organic halide (R¹-X). This step forms a new organopalladium(II) intermediate.[4] The reactivity of the halide is crucial here, with the general trend being I > Br > OTf >> Cl.[6][7]
-
Transmetalation: This is the defining step where the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex. This process is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the R² group to the palladium center and displacing the halide.[1][5][8]
-
Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) on the palladium(II) center couple to form the new carbon-carbon bond (R¹-R²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Reagents and Their Roles: An In-Depth Analysis
The success of a Suzuki-Miyaura coupling is dictated by the judicious selection of its four core components: the catalyst, the organoboron reagent, the organic halide, and the base.
The Palladium Catalyst
The catalyst is the heart of the reaction. While a multitude of palladium sources can be used, they generally consist of a palladium precursor and a stabilizing ligand.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[6][9] These are often Pd(II) or Pd(0) complexes that generate the active Pd(0) species in situ.
-
Ligands: The ligand stabilizes the palladium center, prevents its decomposition into inactive palladium black, and modulates its reactivity.[7] For simple couplings, triphenylphosphine (PPh₃) is common. However, for more challenging substrates, such as aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the difficult oxidative addition step.[3][10]
The Organoboron Reagent
Organoboron compounds are the nucleophilic partner in the coupling.
-
Boronic Acids (RB(OH)₂): These are the most common reagents due to their commercial availability and ease of handling. However, they can be susceptible to degradation via protodeboronation.[7]
-
Boronic Esters (e.g., Pinacol Esters, MIDA Esters): These are often more stable than their corresponding boronic acids and are preferred for storing sensitive compounds or for use in sequential couplings.[2][7]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are easy to handle and often provide excellent results.[8]
The Organic Halide / Triflate
This is the electrophilic partner. The choice of halide significantly impacts the reaction conditions.
-
Reactivity Order: The ease of oxidative addition follows the trend: I > Br > OTf >> Cl > F.[6]
-
Substrate Scope: While aryl and vinyl halides are the most common substrates, the scope has expanded to include a wide range of partners. Couplings involving aryl chlorides are notoriously more difficult and typically require more active catalyst systems.[3]
The Base
The base plays a multifaceted and indispensable role. Its selection can dramatically affect reaction rates and yields.[5]
-
Activation of Boronic Acid: The primary role of the base is to react with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step to proceed efficiently.[1][11][12]
-
Common Choices: A wide array of bases can be used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH), and fluorides (KF, CsF).[2][5] The choice often depends on the substrate's sensitivity to basic conditions. For instance, potassium fluoride (KF) can be used for substrates with base-labile groups like esters.[8][13]
The Solvent System
The solvent must be capable of dissolving, at least partially, both the organic substrates and the inorganic base.
-
Biphasic Systems: Often, a mixture of an organic solvent and water is used.[2] Common organic solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME).[2][14] Water helps dissolve the inorganic base and is believed to facilitate the transmetalation step.[2]
-
Anhydrous Conditions: In some cases, particularly with sensitive substrates, anhydrous conditions using polar aprotic solvents like DMF or DMAc may be employed.[2]
Experimental Protocol: A Step-by-Step Guide
This protocol describes a typical Suzuki-Miyaura coupling between 4-bromoanisole and phenylboronic acid.
Table 1: Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 1.0 | 187 mg | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.2 | 146 mg | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 35 mg | 0.03 (3 mol%) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | 276 mg | 2.0 |
| Toluene | C₇H₈ | - | - | 4 mL | - |
| Water (Degassed) | H₂O | - | - | 2 mL | - |
| Round-bottom flask, condenser, magnetic stir bar, Schlenk line or inert gas source (N₂/Ar) |
Pre-Reaction Setup (Critical for Success)
The Pd(0) catalyst is sensitive to oxygen, and rigorous exclusion of air is vital to prevent catalyst deactivation.[7]
-
Glassware Preparation: Ensure all glassware (flask, condenser) is thoroughly dried in an oven and cooled under a stream of inert gas (N₂ or Ar).
-
Solvent Degassing: Degas the toluene and water by bubbling an inert gas through them for 20-30 minutes or by using a freeze-pump-thaw technique. This removes dissolved oxygen which can oxidize and deactivate the catalyst.[7]
Reaction Execution
-
Charge the Flask: To the round-bottom flask, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Establish Inert Atmosphere: Seal the flask with a septum, and purge with inert gas for 5-10 minutes.
-
Add Catalyst and Solvents: Briefly remove the septum and quickly add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). Immediately add the degassed toluene (4 mL) and degassed water (2 mL) via syringe.
-
Reaction: Attach the condenser (under inert gas), and heat the mixture to 85-90 °C in an oil bath with vigorous stirring. The mixture will be biphasic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (4-bromoanisole) is consumed (typically 2-6 hours).
Work-up and Purification
-
Cooling & Quenching: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-methoxybiphenyl.[15]
Experimental Workflow Visualization
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Protodeborylation of 4-Methoxy-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of protodeborylation, specifically focusing on the unstable 4-methoxy-3-nitrophenylboronic acid. Our goal is to equip you with the scientific rationale and practical steps to minimize this undesired side reaction and maximize the yield of your target compounds.
PART 1: CORE DIRECTIVE - Understanding the Challenge
Question: Why is this compound so prone to protodeborylation in our Suzuki-Miyaura coupling reactions?
Answer: The high susceptibility of this compound to protodeborylation stems from its electronic structure. The presence of a potent electron-withdrawing nitro group (–NO₂) destabilizes the carbon-boron (C–B) bond.[1][2] This effect makes the ipso-carbon (the carbon atom bonded to boron) more electrophilic and, consequently, more vulnerable to cleavage. While the methoxy group (–OCH₃) is electron-donating, its position on the aromatic ring is insufficient to counteract the powerful destabilizing influence of the nitro group. This inherent electronic imbalance is the primary reason for the frequent observation of the undesired protodeborylated side product, 4-methoxy-3-nitroanisole.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Troubleshooting and FAQs
This section is designed to provide in-depth, field-proven insights into mitigating protodeborylation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of protodeborylation?
A1: Protodeborylation is a chemical reaction that results in the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process, essentially a protonolysis of the boronic acid, is a well-documented side reaction in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The reaction can be catalyzed by either acid or base.[1][3] Under the basic conditions typical for Suzuki couplings, a pre-equilibrium exists where the boronic acid reacts with a hydroxide ion to form a more reactive boronate species.[1][4] This boronate then reacts with a proton source, often water from the solvent, leading to the cleavage of the C-B bond.[1]
Q2: How do reaction conditions influence the rate of protodeborylation?
A2: The propensity for a given boronic acid to undergo protodeborylation is highly dependent on the reaction conditions.[1] Key factors include:
-
Base: The choice and concentration of the base are critical. Strong bases, especially in aqueous media, can accelerate protodeborylation.[4][5][6]
-
Solvent: The presence of a proton source, such as water, is necessary for the reaction to occur.[7]
-
Temperature: Higher temperatures can increase the rate of this undesired side reaction.[6]
-
Catalyst System: An inefficient catalyst system that leads to a slow Suzuki coupling can allow more time for the boronic acid to decompose.[8]
Q3: Are boronic esters, like pinacol esters, immune to protodeborylation?
A3: While not entirely immune, boronic esters are generally more stable than their corresponding boronic acids.[5][9][10] Derivatives like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates function via a "slow-release" mechanism.[1][9][11][12] They protect the boronic acid from the reaction conditions and hydrolyze gradually to provide a low, steady concentration of the free boronic acid for the Suzuki coupling.[1][9] This minimizes the opportunity for side reactions. However, it's important to note that esterification does not always guarantee greater stability, and the benefit is dependent on the specific ester and reaction conditions.[5]
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Protodeborylation
If you are observing low yields of your desired biaryl product and significant formation of 4-methoxy-3-nitroanisole, follow these steps to optimize your reaction.
Step 1: Re-evaluate Your Base
-
Problem: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can promote rapid protodeborylation.
-
Solution: Switch to a weaker inorganic base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives that can facilitate the Suzuki coupling while minimizing the decomposition of the boronic acid.[13]
Step 2: Modify Your Solvent System
-
Problem: High concentrations of water or other protic solvents can serve as a proton source for protodeborylation.
-
Solution: Minimize the amount of water in your reaction. Consider using anhydrous solvents like dioxane or toluene. If aqueous conditions are necessary, a biphasic system (e.g., toluene/water) can be optimized to favor the cross-coupling reaction.
Step 3: Control the Reaction Temperature
-
Problem: Elevated temperatures accelerate both the desired coupling and the undesired side reaction.
-
Solution: Lower the reaction temperature. Running the reaction at the lowest temperature that still allows for efficient coupling is advisable. A temperature screening, for instance from 60-80 °C, can help identify the optimal balance.[8]
Step 4: Utilize a More Stable Boron Reagent
-
Problem: The inherent instability of this compound is the root cause.
-
Solution: Convert the boronic acid to a more stable boronate ester. Pinacol esters are a common and effective choice.[14][15] MIDA boronates offer exceptional stability and are compatible with a wide range of reaction conditions, making them a superior option for particularly challenging substrates.[11][16][17] These derivatives can be used directly in the Suzuki coupling, often leading to significantly improved yields.[1][11][15]
Experimental Protocol: Preparation of this compound pinacol ester
This protocol provides a general method for converting the unstable boronic acid to its more stable pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
Combine this compound (1.0 eq) and pinacol (1.1 eq) in a round-bottom flask equipped with a magnetic stirrer.
-
Add anhydrous toluene to dissolve the solids.
-
Set up the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction to room temperature.
-
Remove the toluene under reduced pressure. The resulting crude pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
PART 3: VISUALIZATION & FORMATTING
Data Presentation: Summary of Optimization Strategies
| Parameter | Condition Prone to Protodeborylation | Recommended Condition for Mitigation | Scientific Rationale |
| Base | Strong, aqueous bases (e.g., NaOH, KOH) | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Minimizes the concentration of hydroxide ions, which catalyze protodeborylation.[1][4] |
| Solvent | High water content or protic solvents | Anhydrous organic solvents (e.g., Toluene, Dioxane) or minimal water | Reduces the availability of the proton source required for C-B bond cleavage.[7] |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature (e.g., 60-80 °C) | Decreases the rate of the undesired protodeborylation side reaction.[6][8] |
| Boron Reagent | Free Boronic Acid | Boronate Ester (Pinacol or MIDA) | Increases stability through a "slow-release" of the active boronic acid, minimizing its concentration and decomposition.[1][9][11] |
Diagrams
Caption: A systematic workflow for troubleshooting and preventing protodeborylation.
Caption: The competition between productive Suzuki-Miyaura coupling and undesired protodeborylation.
References
- Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Li, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- Burke, M. D., et al. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access.
- Chemical Communications (RSC Publishing). (n.d.).
- BenchChem. (n.d.). preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Sigma-Aldrich. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Base-Catalyzed Aryl-B(OH)
- Lennox, A. J. J., & Lloyd-Jones, G. C. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Hosoya, T. (2016).
- ResearchGate. (n.d.). Protodeboronation of (Hetero)
- Denmark, S. E., & Smith, R. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- BenchChem. (n.d.). strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene...
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. MIDA Boronates [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Reactivity of 4-Methoxy-3-nitrophenylboronic Acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is structured to provide in-depth, actionable solutions for a common challenge in cross-coupling chemistry: the low reactivity of 4-Methoxy-3-nitrophenylboronic acid. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to overcoming synthetic hurdles.
I. Troubleshooting Guide & Core Concepts
This section addresses the most frequent issues encountered when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions. Each question is designed to diagnose a specific problem and provide a robust, mechanistically supported solution.
Q1: My Suzuki-Miyaura reaction with this compound is failing or showing minimal conversion. What are the primary factors limiting its reactivity?
A1: The observed low reactivity stems from the inherent electronic properties of the molecule. The presence of two strong electron-withdrawing groups—the nitro group (NO₂) at the meta position and the methoxy group (OCH₃) at the para position relative to the boronic acid—significantly deactivates the molecule.
-
Electronic Effects: The nitro group is a powerful electron-withdrawing group, which diminishes the nucleophilicity of the aryl group on the boronic acid. This directly impedes the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic moiety is transferred from boron to the palladium catalyst.[1]
-
Reduced Nucleophilicity: The combined electron-withdrawing effects make the boronic acid a poor nucleophile, slowing down the reaction rate and often leading to incomplete conversion under standard conditions.
To overcome this, a multi-faceted optimization strategy is required, focusing on the catalyst system, base, and reaction conditions.
Q2: I'm observing significant decomposition of my boronic acid, evidenced by the formation of 4-methoxy-3-nitroanisole. What is this side reaction, and how can I prevent it?
A2: You are observing protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura couplings.[2] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming your starting material without forming the desired product.
Electron-deficient arylboronic acids, such as this compound, are particularly susceptible to this degradation pathway, which can be promoted by the base and any protic sources (like water) in the reaction mixture.[3][4][5]
Strategies to Mitigate Protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester, is a highly effective strategy. These esters act as a "slow-release" form of the boronic acid, maintaining a low concentration of the active species in the reaction and minimizing its exposure to conditions that favor protodeboronation.[4][6][7]
-
Careful Base Selection: Strong bases, particularly hydroxide-based ones, can accelerate protodeboronation.[4][8] Consider using weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), or non-aqueous bases like cesium fluoride (CsF).[4]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous solvents, minimizing water content can suppress protodeboronation.[4] Using anhydrous solvents and bases can be beneficial.
-
Reaction Temperature: Lowering the reaction temperature to the minimum required for catalytic turnover can also reduce the rate of this side reaction.[4]
Q3: What is the optimal catalyst and ligand combination for coupling this challenging boronic acid?
A3: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for electron-deficient boronic acids.[4] Success hinges on employing a more active catalyst system, specifically one with bulky, electron-rich phosphine ligands.
-
Buchwald-Type Ligands: Ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos, are exceptionally effective.[9] Their steric bulk promotes the formation of the active monoligated Pd(0) species and facilitates the rate-limiting reductive elimination step. Their electron-donating nature enhances the rate of oxidative addition, which is crucial when coupling with less reactive aryl chlorides.[9]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are another powerful class of ligands. They are strong sigma-donors, leading to highly stable and active palladium catalysts.[9][10] Pre-catalysts like PEPPSI-IPr are commercially available and show high reactivity.[9]
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ | SPhos or XPhos | 1-3 | High activity for electron-deficient substrates. |
| XPhos Pd G3 | (Integrated) | 1-3 | Air- and moisture-stable precatalyst, simplifies setup.[11] |
| PEPPSI-IPr | (Integrated) | 2-5 | Robust Pd-NHC system, high thermal stability.[9] |
Q4: How does the choice of base and solvent impact the reaction outcome?
A4: The base and solvent are not passive components; they actively participate in the catalytic cycle and can dictate the success or failure of the reaction.
-
Role of the Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8][10][12] However, as discussed, an overly strong base can promote protodeboronation. A careful balance is needed. Weaker bases like K₃PO₄ are often a good starting point for these sensitive substrates.[13]
-
Solvent Selection: Aprotic polar solvents are generally preferred.
A systematic screening of base and solvent combinations is often necessary to find the optimal conditions for a specific coupling partner.
II. Experimental Protocols & Workflows
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, use a glovebox for setup. The rigorous exclusion of oxygen is critical to prevent catalyst deactivation and homocoupling side reactions.[4][11][15]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow
If your initial reaction fails, follow this logical progression to diagnose the issue.
Caption: Logical troubleshooting workflow for low-yield reactions.
III. Frequently Asked Questions (FAQs)
Q5: Can I use a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf)?
A5: While possible, Pd(II) precatalysts require an in situ reduction to the active Pd(0) species. This reduction step can sometimes be inefficient and may lead to the formation of palladium black or other inactive species.[16] For challenging couplings, using a well-defined Pd(0) source or a modern precatalyst that readily generates the active Pd(0) species (like the Buchwald G3 palladacycles) is highly recommended for better reproducibility and higher yields.[11]
Q6: I'm seeing homocoupling of my boronic acid. What causes this and how can I stop it?
A6: Homocoupling (the formation of a biaryl from two boronic acid molecules) is primarily caused by the presence of oxygen.[15][16] Oxygen can facilitate the oxidative coupling of the boronic acid molecules, catalyzed by palladium. To prevent this:
-
Rigorous Degassing: Ensure all solvents, including any water used, are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of Argon or Nitrogen throughout the setup and reaction time.
Q7: Is it better to use an excess of the boronic acid or the aryl halide?
A7: It is common practice to use a slight excess (1.2 to 1.5 equivalents) of the boronic acid. This can help to drive the reaction to completion, especially if the boronic acid is prone to decomposition (protodeboronation) or homocoupling. The aryl halide is typically the limiting reagent.
Q8: My reaction works, but the purification is difficult due to residual boron-containing impurities. Any suggestions?
A8: Boronic acid-related impurities can complicate purification. A common technique is to wash the crude product solution with a basic aqueous solution (e.g., 1M NaOH) to extract the acidic boronic acid and its byproducts. Alternatively, performing a "catch-and-release" purification using a boronic acid scavenger resin can be very effective.
References
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry, 77(7), 3700-3703.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264–12275.
- Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12593-12600.
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(37), 12938–12941.
- ResearchGate. (2023). Role of a base in Suzuki-Miyaura reaction.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- RSC Publishing. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- ResearchGate. (n.d.). Suzuki reactions promoted by different ligands.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PubMed. (n.d.). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- Frontiers. (2022). Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and 18F-Labelled Radiotracers.
- ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki-Miyaura Coupling.
- PubChemLite. (n.d.). This compound (C7H8BNO5).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubChem. (n.d.). (4-Methoxy-2-nitrophenyl)boronic acid.
- National Institutes of Health. (n.d.). (4-Methoxyphenyl)boronic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
Technical Support Center: Navigating Cross-Coupling Reactions with Nitrophenylboronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of nitrophenylboronic acids in cross-coupling reactions. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure the success of your experiments.
Introduction: The Challenge of Nitrophenylboronic Acids
Nitrophenylboronic acids are valuable reagents in organic synthesis, particularly for introducing a nitroaryl moiety, a common pharmacophore and a versatile synthetic handle. However, their unique electronic and steric properties often lead to a distinct set of challenges in widely-used cross-coupling reactions like the Suzuki-Miyaura coupling. The strongly electron-withdrawing nature of the nitro group significantly impacts the reactivity of the boronic acid, making it susceptible to several side reactions that can diminish yields and complicate purification.[1][2] This guide will dissect these issues and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield in the Cross-Coupling Reaction
Q1: I'm getting very low to no yield when using a nitrophenylboronic acid in my Suzuki-Miyaura coupling. What are the most likely causes?
A1: Low yields with nitrophenylboronic acids are a frequent challenge and typically stem from a few core issues. The primary culprits are protodeboronation, catalyst deactivation, and suboptimal reaction conditions.[3]
-
Protodeboronation: This is the most common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your starting material.[4] The electron-withdrawing nitro group makes the boronic acid particularly prone to this reaction, which is often accelerated by aqueous bases and high temperatures.[3]
-
Catalyst Activity and Deactivation: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[5] More importantly, the nitro group itself or other functional groups on your substrates can coordinate with the palladium center, leading to the formation of inactive catalyst species.[3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent when working with these challenging substrates.[5] An inappropriate base can exacerbate protodeboronation, while the wrong solvent can lead to poor solubility and reaction rates.[6]
Troubleshooting Workflow for Low Yields:
Caption: Troubleshooting workflow for low yields.
Issue 2: Protodeboronation Dominates the Reaction
Q2: My main product is the protodeboronated nitroarene. How can I specifically suppress this side reaction?
A2: Protodeboronation is a significant hurdle with electron-deficient boronic acids.[3] The mechanism often involves the formation of a boronate species, which then undergoes protonolysis.[4] Several strategies can effectively mitigate this issue:
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative is often the most effective solution. Boronate esters, such as pinacol esters (Bpin), MIDA boronates, or potassium trifluoroborate salts, are significantly more resistant to protodeboronation.[3][7] These protecting groups can be cleaved in situ or are reactive enough to participate directly in the catalytic cycle under the right conditions.
-
Modify Reaction Conditions:
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to strictly anhydrous conditions can dramatically reduce protodeboronation.[5] This involves using thoroughly dried solvents and running the reaction under a rigorously inert atmosphere (Argon or Nitrogen).
-
Choice of Base: Strong aqueous bases (e.g., NaOH, K₃PO₄ in water) accelerate protodeboronation.[5] Switching to a milder, non-nucleophilic base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) is often beneficial, especially under anhydrous conditions.[3][5]
-
Experimental Protocol: Conversion of Nitrophenylboronic Acid to its Pinacol Ester
-
In a round-bottom flask, dissolve the nitrophenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The resulting crude nitrophenylboronic acid pinacol ester can often be used directly in the cross-coupling reaction without further purification.
Issue 3: Significant Homocoupling of the Boronic Acid
Q3: I'm observing a significant amount of the symmetrical biaryl product derived from the homocoupling of my nitrophenylboronic acid. What causes this and how can I prevent it?
A3: Homocoupling is another common side reaction that leads to the formation of a symmetrical biaryl from two molecules of the boronic acid. This can occur through two primary pathways:
-
Oxygen-Mediated Homocoupling: The presence of oxygen in the reaction mixture can promote the homocoupling of boronic acids.[5][8]
-
Palladium-Catalyzed Homocoupling: Certain palladium species, particularly Pd(II), can catalyze this undesired reaction.[9]
Strategies to Minimize Homocoupling:
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | To remove dissolved oxygen which promotes oxidative homocoupling.[8] | Sparge solvents with Argon or Nitrogen for 15-30 minutes before use. Perform freeze-pump-thaw cycles for particularly sensitive reactions. |
| Inert Atmosphere | To prevent atmospheric oxygen from entering the reaction.[5] | Conduct the entire experiment under a positive pressure of Argon or Nitrogen using Schlenk techniques or a glovebox. |
| Controlled Stoichiometry | Using a large excess of the boronic acid can increase its concentration and favor the bimolecular homocoupling reaction.[9] | Use a slight excess (e.g., 1.1-1.2 equivalents) of the nitrophenylboronic acid relative to the limiting reagent. |
| Order of Addition | Adding the boronic acid last to a pre-heated mixture of the other components can help to ensure the cross-coupling pathway initiates quickly. | Pre-heat the mixture of the aryl halide, base, and solvent before adding the catalyst and finally the boronic acid.[8] |
| Choice of Catalyst | Some palladium precatalysts or ligand systems may be more prone to promoting homocoupling. | Experiment with different palladium sources (e.g., Pd₂(dba)₃) and ligands. Air-stable palladacycle precatalysts can sometimes offer better control.[5] |
Issue 4: The Effect of the Nitro Group's Position
Q4: Does the position of the nitro group (ortho, meta, or para) matter for the success of the reaction?
A4: Absolutely. The position of the nitro group has a profound impact on the reactivity of the nitrophenylboronic acid due to a combination of electronic and steric effects.[1]
-
para-Nitrophenylboronic Acid: Generally the most reactive of the three isomers. The nitro group exerts a strong electron-withdrawing effect, but there is no steric hindrance at the boronic acid site.[1]
-
meta-Nitrophenylboronic Acid: Also quite reactive, with its electronic effect being slightly less pronounced than the para isomer. It typically provides good yields in cross-coupling reactions.[1]
-
ortho-Nitrophenylboronic Acid: This is by far the most challenging isomer. The proximity of the bulky nitro group to the boronic acid functionality creates significant steric hindrance.[1][10] This steric clash impedes the approach of the palladium complex to the boron center, which is a crucial step for transmetalation in the catalytic cycle. Consequently, reactions with the ortho isomer often require more forcing conditions, specialized bulky ligands (e.g., RuPhos), and may still result in lower yields compared to the meta and para isomers.[1]
Caption: General reactivity trend of nitrophenylboronic acid isomers.
References
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling - Benchchem.
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
- Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid - Benchchem.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Protodeboronation - Wikipedia.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- The influence of ortho-substituents on the properties of phenylboronic acids - ResearchGate.
- How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate.
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 4-Methoxy-3-nitrophenylboronic Acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for purifying reaction products derived from 4-methoxy-3-nitrophenylboronic acid. The unique electronic properties of this reagent—a moderately activating para-methoxy group and a strongly deactivating ortho-nitro group—present specific challenges and side reactions that require tailored purification strategies. This document offers in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve high purity for your target compounds.
Section 1: Understanding the Chemistry: Common Reactions and Potential Impurities
This compound is a versatile building block, most commonly employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures.[1] However, its electronic makeup makes it susceptible to specific side reactions that are the primary source of impurities.
Key Potential Impurities:
-
Homocoupling Product: The self-coupling of this compound to form 2,2'-dinitro-4,4'-dimethoxy-1,1'-biphenyl. This is often promoted by the presence of oxygen or if the palladium catalyst is not in the active Pd(0) state.[2][3][4]
-
Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, yielding 1-methoxy-2-nitrobenzene. This is a common side reaction for electron-deficient boronic acids, especially under aqueous basic conditions.[5]
-
Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., an aryl halide).
-
Catalyst Residues: Palladium complexes and phosphine ligands (or their oxides) used in the coupling reaction.
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., phosphates, carbonates).[6]
The presence of the nitro group can make the desired product and impurities more polar than analogous compounds without this functionality, which will influence the choice of purification techniques.
Section 2: Troubleshooting and FAQs
This section addresses common issues encountered during the purification of products from reactions involving this compound in a question-and-answer format.
FAQ 1: My crude NMR shows a complex mixture of products. How can I identify the major impurities?
Answer:
Start by comparing the crude NMR to the spectra of your starting materials. The protodeboronation product, 1-methoxy-2-nitrobenzene, is a common and relatively simple structure to identify. The homocoupling product will have a more complex aromatic region, but its symmetry can be a distinguishing feature in the 13C NMR spectrum. It is also advisable to run a small-scale reaction with a known, simple aryl halide to create a reference spectrum of the expected product. LC-MS is an invaluable tool for identifying the molecular weights of the various components in your crude mixture, which can help in assigning structures to the observed impurities.
FAQ 2: I am having difficulty separating my desired biaryl product from the homocoupling byproduct by column chromatography. What can I do?
Answer:
The polarity of the desired product and the homocoupling byproduct can be very similar, making chromatographic separation challenging. Here are several strategies to improve separation:
-
Optimize Your Solvent System: A shallow solvent gradient is key. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and slowly increase the polarity. Small additions of a more polar solvent like dichloromethane or a small percentage of methanol to your mobile phase can sometimes improve separation.[7]
-
Consider a Different Stationary Phase: If standard silica gel is not effective, consider using alumina (neutral or basic) which can have different selectivity for polar, nitro-containing compounds.[2] For particularly challenging separations, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can be very effective, as the separation is based on hydrophobicity rather than polarity.[8]
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing impurities. (See Section 3 for a detailed protocol).
FAQ 3: My product seems to be degrading on the silica gel column. Why is this happening and how can I prevent it?
Answer:
The combination of a nitro group and a methoxy group can make the aromatic ring susceptible to nucleophilic attack, and the acidic nature of standard silica gel can sometimes catalyze decomposition, especially for sensitive molecules.
-
Deactivate the Silica: You can neutralize the acidic sites on the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1%), in your eluent.
-
Use a Different Adsorbent: As mentioned, neutral alumina can be a good alternative.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). Avoid letting the product sit on the column for extended periods.
FAQ 4: After workup, I have a significant amount of the protodeboronation product. How can I avoid this in future reactions?
Answer:
Protodeboronation is a common issue with electron-deficient boronic acids like this compound.[5] Here are some ways to minimize its formation:
-
Use Anhydrous Conditions: Water is the proton source for this side reaction. Using anhydrous solvents and bases can significantly reduce protodeboronation.[5]
-
Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[5]
-
Use a More Stable Boron Reagent: Converting the boronic acid to a more stable pinacol ester can protect it from premature decomposition.[5][9] The ester can then be used directly in the coupling reaction.
Section 3: Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline. The choice of solvent system will need to be optimized for your specific product.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb the crude product onto a small amount of silica gel by concentrating the solution to dryness.
-
Column Packing: Dry pack a chromatography column with silica gel. Wet the column with your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Loading: Carefully add the dried, adsorbed crude product to the top of the column.
-
Elution: Begin eluting with your starting solvent system. Gradually increase the polarity of the eluent. A typical gradient might be from 5% ethyl acetate in hexane to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Workflow for Chromatography
Caption: Decision workflow for chromatographic purification.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent method for purifying solid products, especially for removing closely related impurities like the homocoupling byproduct.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water).[10] An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the product, or the solution is too concentrated. | Re-heat the mixture to dissolve the oil. Add more solvent and allow it to cool more slowly. Consider a lower-boiling point solvent. |
| No crystals form | The solution is not supersaturated (too much solvent was added), or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod. Add a seed crystal of the pure product. Slowly evaporate some of the solvent and re-cool. |
| Low recovery | Too much solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
| Colored impurities in crystals | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
Section 4: Data Presentation
The following table provides a general guide to the expected chromatographic behavior of the key species involved. Rf values are highly dependent on the specific solvent system and TLC plate.
| Compound | Structure | Expected Polarity | Typical Rf in 4:1 Hexane/EtOAc |
| Aryl Halide (example) | Varies | Low to Medium | ~0.7-0.8 |
| 1-Methoxy-2-nitrobenzene | Medium | ~0.6 | |
| Desired Biaryl Product | Medium-High | ~0.3-0.5 | |
| Homocoupling Product | Medium-High | ~0.2-0.4 | |
| This compound | High | ~0.1 (streaking) |
Logical Relationship of Potential Byproducts
Caption: Reactant and potential product relationships.
References
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Toronto.
- University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2019). How resistant are Suzuki couplings to nitro groups? r/chemhelp.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free.
- PubMed Central. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- RUA. (n.d.). FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca.
- Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- ResearchGate. (n.d.). 4-Methoxy-4′-Nitrobiphenyl.
- ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.
- PubMed Central. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. mdpi.com [mdpi.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Poor Solubility of Boronic Acids in Reaction Mixtures
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor boronic acid solubility in reaction mixtures. As experienced chemists know, achieving a homogeneous reaction environment is often the first critical step toward a successful outcome, particularly in widely used transformations like the Suzuki-Miyaura cross-coupling. This resource is designed to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Specific Scenarios & Solutions
Here, we address specific problems you might be encountering at the bench.
Question 1: "My boronic acid is not dissolving in the primary organic solvent for my Suzuki-Miyaura coupling. The reaction is sluggish and giving low yields. What are my immediate options?"
Answer:
This is a very common issue, as many boronic acids exhibit limited solubility in frequently used non-polar or moderately polar organic solvents like toluene, THF, or dioxane.[1][2] A heterogeneous mixture can lead to poor reaction kinetics and reproducibility. Here’s a systematic approach to troubleshoot this:
Step 1: Introduce a Co-Solvent, Typically Water.
-
The "Why": The mechanism of the Suzuki-Miyaura reaction often involves the formation of a tetrahedral boronate species (R-B(OH)₃⁻), which is the active nucleophile in the transmetalation step.[3][4] This species is generated by the reaction of the boronic acid with a base. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) have poor solubility in purely organic solvents but dissolve readily in water. Adding water as a co-solvent not only dissolves the base but also facilitates the formation of the more soluble boronate anion, effectively pulling the boronic acid into the solution phase where it can interact with the palladium catalyst.[4][5]
-
Protocol: Start by adding water to your organic solvent system. Common ratios range from 10:1 to 2:1 (organic solvent:water).[4] Vigorous stirring is essential to create an effective emulsion for biphasic mixtures, maximizing the interfacial area where the reaction occurs.[6]
Step 2: Re-evaluate Your Choice of Base.
-
The "Why": The strength and solubility of the base are critical.[5] A stronger, more soluble base can more effectively generate the active boronate species. If you are using a relatively weak or poorly soluble base like sodium carbonate (Na₂CO₃), switching to a stronger and more soluble option can significantly improve the reaction.
-
Recommendations: Consider switching to bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are known to be effective for challenging couplings, including those with electron-deficient boronic acids.[5]
Step 3: Consider a More Polar Aprotic Solvent.
-
The "Why": Solvents like DMF, DMAc, or NMP are more polar and can be better at solubilizing polar boronic acids.[4][7] However, be mindful that these solvents can also influence catalyst stability and side reactions.
-
Experimental Approach: Screen a few different solvent systems in parallel on a small scale to identify the optimal choice for your specific substrates.
Step 4: Employ a Phase Transfer Catalyst (PTC).
-
The "Why": In biphasic (organic/aqueous) systems, a phase transfer catalyst can dramatically accelerate the reaction. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the boronate anion (R-B(OH)₃⁻) in the aqueous phase.[3] This lipophilic ion pair is then shuttled into the organic phase, increasing the concentration of the active nucleophile where the palladium catalyst resides.[3][8][9]
-
Protocol: Add a catalytic amount (e.g., 1-10 mol%) of a PTC like TBAB to your biphasic reaction mixture.
Below is a workflow diagram to guide your decision-making process when encountering an insoluble boronic acid.
Caption: Troubleshooting workflow for poor boronic acid solubility.
Question 2: "I've noticed that my solid boronic acid seems to have a different consistency than when I bought it, and now it's less soluble. What is happening?"
Answer:
This is likely due to the formation of boroxines.
-
The Chemistry: Boronic acids have a strong propensity to undergo dehydration to form cyclic trimeric anhydrides called boroxines.[10][11][12][13] This is a reversible, entropically driven process where three molecules of the boronic acid condense, releasing three molecules of water.[11][13]
-
Solubility Implications: The boroxine form has different physical properties, including solubility, compared to the monomeric boronic acid.[2][14] Commercial boronic acids are often a mixture of the acid and its boroxine, and the equilibrium can shift depending on storage conditions (e.g., exposure to moisture or lack thereof).[2][14] This can lead to variability in solubility and reaction performance between different batches or even the same batch over time.
-
Solution: The formation of boroxines is reversible. In a reaction mixture, particularly with the addition of water and a base, the equilibrium will be driven back towards the active monomeric boronate species.[11] If you suspect boroxine formation is the primary issue, ensuring your reaction conditions (e.g., presence of water/base) are sufficient to hydrolyze the anhydride is key. For characterization purposes, adding a drop of water to an NMR sample can often break up the boroxine and simplify the spectrum.[15]
Caption: Equilibrium between boronic acid and its boroxine trimer.
Frequently Asked Questions (FAQs)
FAQ 1: How does pH affect boronic acid solubility?
Boronic acids are Lewis acids, not Brønsted-Lowry acids in the traditional sense.[12][16] In aqueous media, the boron atom accepts a hydroxide ion (OH⁻) from water to form the anionic, sp³-hybridized tetrahedral boronate species.[16] The pH at which half of the boronic acid is converted to the boronate form is its effective pKa, which is typically around 9 for many arylboronic acids.[12][17]
-
At Low pH (pH << pKa): The boronic acid exists predominantly in its neutral, sp²-hybridized trigonal planar form (R-B(OH)₂). This form is less polar and often has lower solubility in water.[18]
-
At High pH (pH > pKa): The equilibrium shifts towards the formation of the anionic tetrahedral boronate (R-B(OH)₃⁻).[16][19] This charged species is significantly more water-soluble.[18] This is a key reason why basic conditions are crucial for many reactions involving boronic acids in aqueous media.
FAQ 2: What are the best general-purpose solvents for dissolving boronic acids?
While substrate-dependent, some general trends have been observed. The table below summarizes the solubility of phenylboronic acid, a common parent compound, in various organic solvents as a proxy.
| Solvent Class | Example Solvents | General Solubility of Phenylboronic Acid | Reference |
| Ethers | Dipropyl ether, THF | High | [1][2] |
| Ketones | Acetone, 3-Pentanone | High | [1] |
| Chloroalkanes | Chloroform | Moderate | [1][2] |
| Hydrocarbons | Methylcyclohexane | Very Low | [1][2] |
| Polar Aprotics | DMF, DMSO | Generally Good (substrate dependent) | [4][20] |
Data synthesized from studies on phenylboronic acid and its analogues.[1][2][4][20]
FAQ 3: My boronic acid is extremely problematic. Are there chemical modifications I can make to improve its handling and solubility?
Yes. When routine solvent and additive screening fails, derivatization is an excellent strategy. This involves converting the boronic acid into a more stable and soluble form, which can often be used directly in the subsequent reaction.
-
Conversion to Boronic Esters: This is the most common strategy. Reacting the boronic acid with a diol, such as pinacol or neopentyl glycol, forms a cyclic boronic ester.[4][12] These esters are generally more stable, less prone to form boroxines, and exhibit better solubility in common organic solvents.[10][14][21] They are often crystalline solids that are easier to purify than the parent acids.[15] The pinacol ester (Bpin) is a widely used derivative.[22][23]
-
Formation of Diethanolamine Adducts: Boronic acids react with diethanolamine to form stable, crystalline adducts.[24][25] This can be a simple and effective method for purification and improving handling. These adducts can sometimes be used directly in coupling reactions, particularly in protic solvents.[24][25]
-
Formation of Trifluoroborate Salts (BF₃K): Reacting a boronic acid or ester with potassium hydrogen fluoride (KHF₂) yields a highly stable, crystalline potassium trifluoroborate salt (R-BF₃K).[15] These salts are exceptionally stable to air and moisture and can be purified by recrystallization. They are competent nucleophiles in many cross-coupling reactions.
References
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Seo, H., et al. (2011). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Organic Letters. [Link]
- White, A. N., & Johnson, J. A. (2018).
- ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
- Wang, B., et al. (2012). Boronic acid with high oxidative stability and utility in biological contexts.
- Stella, V. J., et al. (n.d.).
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
- Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. [Link]
- Köttner, C., & Schrader, T. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Chemistry – An Asian Journal. [Link]
- Maciejewska, A., et al. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules. [Link]
- ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters.
- White, A. N., & Johnson, J. A. (2018).
- ResearchGate. (n.d.). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Siau, A., & Beaudoin, D. (2023).
- Ishihara, K. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Journal of Synthetic Organic Chemistry, Japan. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Ye, H., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- Siau, A., & Beaudoin, D. (2023).
- Reddit. (n.d.). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
- Reddit. (n.d.). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- University of Groningen. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Groningen Research Portal. [Link]
- ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Reddit. (n.d.). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- ResearchGate. (2023). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross- Couplings.
- Kumar, A., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
- Silva, F., et al. (2017).
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
Sources
- 1. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
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- 13. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. youtube.com [youtube.com]
Optimizing temperature and reaction time for couplings with 4-Methoxy-3-nitrophenylboronic acid
Introduction: Navigating the Challenges of an Electron-Deficient Coupling Partner
Welcome to the technical support guide for 4-Methoxy-3-nitrophenylboronic acid. This reagent is a valuable building block in medicinal chemistry and materials science, often used to introduce a nitro-substituted methoxy-phenyl moiety. However, its electronic nature presents specific challenges in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The strong electron-withdrawing effect of the nitro group deactivates the boronic acid, making it susceptible to side reactions and requiring careful optimization of reaction parameters.
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you navigate these challenges. Our goal is to empower you to optimize reaction temperature and time, minimize side products, and achieve high yields and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is very slow or gives a low yield. What are the first things I should check?
A1: When a Suzuki coupling with an electron-deficient boronic acid fails, the issue often lies in one of three areas: catalyst activation, inefficient transmetalation, or degradation of the boronic acid.
-
Catalyst System: The active catalyst is a Pd(0) species.[1] Your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) must be efficiently reduced in situ. More importantly, the choice of ligand is critical. For electron-deficient partners, standard ligands like PPh₃ may be insufficient. Switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos ) or N-heterocyclic carbenes (NHCs). These ligands accelerate both the rate-limiting oxidative addition and the subsequent reductive elimination steps.[1]
-
Base Selection: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[2][3] For this electron-deficient substrate, a stronger base is often required. Finely powdered potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ) are excellent starting points.[1][2] Milder bases like K₂CO₃ may not be effective enough.
-
Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the boronic acid and can decompose the active Pd(0) catalyst.[1][4] Ensure your solvents are properly degassed (e.g., via nitrogen/argon sparging or freeze-pump-thaw cycles) and that the reaction is maintained under a strict inert atmosphere.
Q2: I'm observing a significant amount of a side product that corresponds to the hydro-deboronated starting material (1-methoxy-2-nitrobenzene). What is causing this and how can I prevent it?
A2: This side product is the result of protodeboronation , a common and often frustrating side reaction for electron-deficient boronic acids like this compound.[2][5][6] It is the cleavage of the C–B bond by a proton source, replacing the boronic acid group with a hydrogen atom.
Causes & Solutions:
-
Harsh Basic Conditions: The combination of a strong base and a protic solvent (like water) at high temperatures accelerates protodeboronation.[2]
-
Elevated Temperatures & Long Reaction Times: Heat is a major driver of protodeboronation.[2]
-
Solution: Do not run the reaction longer than necessary. Monitor the reaction closely by TLC or LC-MS. Once the limiting reagent is consumed, work up the reaction immediately.[8] Running the reaction overnight without monitoring can often lead to complete decomposition.
-
-
Boronic Acid Instability: The inherent instability of the boronic acid is the root cause.
-
Solution 1 (Recommended): Convert the boronic acid to a more stable pinacol boronic ester (Bpin) .[2][9][10] These esters are significantly more resistant to protodeboronation and can be used directly in the coupling reaction.[2] The pinacol ester of this compound is commercially available or can be easily synthesized.
-
Solution 2: If using the boronic acid directly, consider using strictly anhydrous conditions with a non-protic solvent system (e.g., Dioxane, Toluene) and a thoroughly dried base.[2][7]
-
Q3: What is the optimal temperature range for this coupling, and how does it affect reaction time?
A3: There is no single "optimal" temperature; it is a balance. Temperature has a dual effect: it increases the rate of the desired C-C bond formation but also accelerates the undesired protodeboronation and catalyst decomposition pathways.[2][11]
-
Starting Point: A moderate temperature of 80-90 °C is a robust starting point for couplings with aryl bromides in solvents like dioxane or toluene/water.[1][11][12]
-
For Less Reactive Partners (Aryl Chlorides): Higher temperatures (100-120 °C ) may be necessary to facilitate the more difficult oxidative addition step.[13] In these cases, using the more stable pinacol ester is strongly advised.
-
For Highly Active Catalysts: With modern Buchwald-type precatalysts and ligands, it is sometimes possible to run the reaction at lower temperatures (40-60 °C ), which will significantly suppress side reactions.[13][14]
The relationship with reaction time is inverse: higher temperatures lead to shorter reaction times. However, the goal is not the fastest reaction, but the highest yield of the desired product. It is always better to run the reaction at a lower temperature for a few hours than at a very high temperature for 30 minutes if the latter condition primarily yields decomposition products.[8]
Q4: Can I use microwave heating for this reaction?
A4: Yes, microwave irradiation can be a very effective tool, particularly for difficult couplings or high-throughput screening.[7][15] It allows for rapid and uniform heating to the target temperature, often leading to dramatically reduced reaction times. A typical starting point would be 100-130 °C for 10-30 minutes. However, be aware that the risk of thermal decomposition (protodeboronation) is still present, so careful optimization of the microwave conditions is necessary.[15]
Troubleshooting Guide: A Diagnostic Workflow
If you are encountering low yields or reaction failure, use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for couplings with this compound.
Optimizing Temperature and Reaction Time: A Data-Driven Approach
The ideal conditions are highly dependent on the electrophile (your coupling partner). Use the following table as a starting point for your optimization.
| Entry | Electrophile (Ar-X) | Recommended Temp. (°C) | Typical Time (h) | Key Considerations |
| 1 | Aryl Iodide (Ar-I) | 60 - 90 °C | 1 - 4 | Easiest coupling partner; oxidative addition is fast. Lower temperatures are often sufficient. |
| 2 | Aryl Bromide (Ar-Br) | 80 - 100 °C | 2 - 12 | The most common substrate class. A good balance of reactivity and stability.[12] |
| 3 | Aryl Triflate (Ar-OTf) | 80 - 100 °C | 2 - 12 | Reactivity is similar to aryl bromides. |
| 4 | Aryl Chloride (Ar-Cl) | 100 - 120 °C | 6 - 24 | Most challenging partner due to slow oxidative addition. Requires more forcing conditions and a highly active catalyst/ligand system.[13][15] |
Always monitor reaction progress. The "Typical Time" is an estimate. An optimal reaction is stopped when the limiting reagent is consumed, preventing subsequent product degradation or increased side-product formation.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol uses a Buchwald-type precatalyst, which is highly effective for challenging substrates.[1]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 times the mol of Pd).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block. Stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Kinetic Analysis for Time Optimization
This procedure helps determine the ideal reaction time to maximize yield and prevent product degradation.[16]
-
Reaction Setup: Set up the reaction as described in Protocol 1 in a larger vessel that allows for easy sampling (e.g., a three-neck flask). Include an internal standard (e.g., dodecane) that does not react under the conditions.
-
Initiation: Add the palladium catalyst to the reaction mixture and start vigorous stirring at a constant temperature. This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench each aliquot in a vial containing a mixture of an organic solvent (e.g., ethyl acetate) and water to stop the reaction.
-
Analysis: Analyze the quenched samples by GC-MS or LC-MS to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The optimal reaction time is the point at which the product concentration reaches its maximum and begins to plateau or decrease.[17]
Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps.[16][18] Understanding this cycle helps rationalize the optimization choices.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Halide (Ar-X) bond. This step is typically the rate-determining step, especially for less reactive aryl chlorides.[18]
-
Transmetalation: The organic group from the activated boronate ester (Ar²-B(OR)₃⁻) is transferred to the palladium(II) center. The activation of the boronic acid by a base is a prerequisite for this step.[3] The electron-deficient nature of this compound can make this step less favorable, necessitating a more active catalyst system.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst.[18]
By carefully selecting ligands, bases, and controlling the temperature, you can influence the rate and efficiency of each step in this cycle to favor product formation over decomposition.
References
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (n.d.). MDPI.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Temperature effect on coupling reaction. (n.d.). ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
- Palladium‐Catalyzed Cross‐Coupling in Continuous Flow at Room and Mild Temperature. (n.d.). ResearchGate.
- Kinetic profile of Suzuki-Miyaura reaction in different solvents. (n.d.). ResearchGate.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. (n.d.). ACS Publications.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Royal Society of Chemistry.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. (n.d.). ResearchGate.
- Visible Light-Driven Cross-Coupling Reactions at Lower Temperatures Using a Photocatalyst of Palladium and Gold Alloy Nanoparticles. (n.d.). ACS Catalysis.
- Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. (n.d.). ResearchGate.
- Struggling with Suzuki Reaction. (2024). Reddit.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
- Protodeboronation. (n.d.). Wikipedia.
- Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). Royal Society of Chemistry.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
- Optimization of temperature for Suzuki-Miyaura coupling reaction. (n.d.). ResearchGate.
- Optimization of conditions in the Suzuki-Miyaura coupling reaction. (n.d.). ResearchGate.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). NIH.
- The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. (n.d.). ResearchGate.
- Organoborane coupling reactions (Suzuki coupling). (n.d.). NIH.
- Temperature optimization for the Suzuki coupling reaction. (n.d.). ResearchGate.
- Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.
- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. (n.d.). PubMed.
Sources
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- 3. Suzuki Coupling [organic-chemistry.org]
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- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 9. This compound PINACOL ESTER | VSNCHEM [vsnchem.com]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
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- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Base Concentration for 4-Methoxy-3-nitrophenylboronic Acid in Suzuki-Miyaura Couplings
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, focusing specifically on the challenges presented by the electron-deficient substrate, 4-Methoxy-3-nitrophenylboronic acid. Our goal is to move beyond simple procedural lists and explain the chemical causality behind each experimental choice, empowering you to solve problems logically and efficiently.
The Core Challenge: A Delicate Balancing Act
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming C-C bonds with remarkable efficiency.[1] The catalytic cycle, driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The base is not a mere spectator; it is a critical reagent that enables the crucial transmetalation step.[4] Its primary role is to activate the boronic acid, converting it into a more nucleophilic "ate" complex (Ar-B(OH)₃⁻), which can then efficiently transfer its organic group to the palladium center.[5][6][7]
However, with an electron-deficient substrate like this compound, this activation is a double-edged sword. The very conditions that promote the desired reaction can also accelerate an undesired, yield-destroying side reaction: protodeboronation .[8][9] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying the starting material.[10] This side reaction is particularly problematic under basic conditions, which are required for the coupling itself.[11][12]
Therefore, optimizing the coupling of this compound is not about maximizing base strength or concentration, but about finding the precise window where the rate of productive transmetalation significantly outpaces the rate of destructive protodeboronation.
Frequently Asked Questions (FAQs)
Q1: Why is base concentration so critical for this compound specifically?
A1: The nitro group (-NO₂) makes the aromatic ring highly electron-deficient. This electronic pull destabilizes the carbon-boron bond, making it exceptionally susceptible to cleavage, or protodeboronation, a process often accelerated by base.[9][12] While all Suzuki couplings require a base to form the active boronate species for transmetalation, for this substrate, an excess or overly strong base can favor the protodeboronation side reaction, leading to low yields.[4][13] The key is finding the optimal concentration that facilitates the desired coupling without significant substrate degradation.
Q2: Does using a stronger base (e.g., NaOH vs. K₂CO₃) guarantee a faster and higher-yielding reaction?
A2: No, this is a common misconception. While a stronger base can increase the concentration of the highly nucleophilic boronate "ate" complex, it can also dramatically increase the rate of protodeboronation, especially in the presence of water.[11][12] Furthermore, very strong bases can lead to the degradation of the palladium catalyst or sensitive functional groups on either coupling partner.[14] For electron-deficient boronic acids, moderately strong but less nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide a better balance, promoting the necessary transmetalation while minimizing side reactions.[15][16]
Q3: Can I just use a large excess of the boronic acid to compensate for decomposition?
A3: While using a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid is standard practice to drive the reaction to completion, using a large excess to overcome decomposition is an inefficient and often ineffective strategy.[14] The protodeboronation by-product (in this case, 2-nitroanisole) can complicate purification. More importantly, this approach does not address the root cause of the low yield and can still lead to a complex reaction mixture with significant side products. A more scientifically sound approach is to optimize the reaction conditions, particularly the base, to prevent decomposition in the first place.
Troubleshooting Guide: From Low Yields to Clean Reactions
This section addresses specific experimental failures and provides a logical workflow for diagnosis and resolution.
Problem: The reaction yield is very low, and analysis shows significant unreacted boronic acid.
-
Primary Cause: Insufficient activation of the boronic acid. The base concentration or strength is too low to generate the boronate "ate" complex at a sufficient rate for transmetalation to occur effectively.[4][17]
-
Investigative Steps & Solutions:
-
Verify Base Stoichiometry: Double-check calculations for the base. Ensure it was weighed and added correctly.
-
Increase Base Equivalents: If using a mild base like K₂CO₃, the initial concentration may be too low. Increase the stoichiometry incrementally. For example, if 2.0 equivalents failed, try 2.5 or 3.0 equivalents.[14]
-
Consider a Stronger, Non-Hydroxide Base: If increasing the concentration of a weaker base is ineffective, switch to a stronger base known to be effective for challenging couplings, such as K₃PO₄.[15][16] This often provides the necessary activation without being as harsh as NaOH or KOH.
-
Problem: The boronic acid is consumed, but the desired product yield is low, and a new, non-polar spot is observed on TLC.
-
Primary Cause: Protodeboronation. The base concentration and/or reaction temperature is too high, causing the boronic acid to decompose to 2-nitroanisole faster than it couples.[8][12]
-
Investigative Steps & Solutions:
-
Confirm By-product Identity: Use LC-MS to confirm the mass of the by-product corresponds to 2-nitroanisole.
-
Reduce Base Concentration: This is the most direct solution. If 3.0 equivalents of K₃PO₄ led to protodeboronation, reduce it to 2.0 or 2.5 equivalents. The goal is to find the minimum concentration that still promotes coupling.
-
Switch to a Milder Base: If even low concentrations of a strong base cause issues, switch to a milder option. Potassium fluoride (KF) can be effective, as the fluoride ion is thought to play a unique role in activating the boronic acid without drastically increasing the medium's basicity.[14][15]
-
Lower the Reaction Temperature: Higher temperatures accelerate all reactions, including protodeboronation.[14] Attempt the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C) for a longer period.
-
Control Water Content: While a small amount of water can be beneficial by helping to dissolve inorganic bases and facilitate boronate formation, excess water provides a proton source for protodeboronation.[14][18] If using a mixed solvent system like Dioxane/H₂O, try reducing the proportion of water or using anhydrous solvents with a highly soluble base like Cs₂CO₃.
-
Comparative Data of Common Bases
The choice of base is a critical parameter. This table provides a comparative overview to guide your selection for reactions involving electron-deficient boronic acids.
| Base | pKₐ of Conjugate Acid | Typical Equivalents | Suitability & Comments for this compound |
| NaOH, KOH | ~15.7 | 2.0 - 3.0 | Low. These strong hydroxide bases are highly likely to promote rapid protodeboronation and should generally be avoided for this substrate.[15] |
| K₂CO₃ | ~10.3 | 2.0 - 3.0 | Moderate. A common, cost-effective choice. May require higher temperatures or be insufficient for very challenging couplings, but is less likely to cause rapid decomposition than hydroxides.[16] |
| K₃PO₄ | ~12.3 | 2.0 - 3.0 | High. Often the base of choice. It is strong enough to effectively promote boronate formation but is generally less harsh than hydroxides, providing an excellent balance for sensitive substrates.[14][15] |
| Cs₂CO₃ | ~10.3 | 2.0 - 3.0 | Very High. Often gives superior results due to its high solubility in organic solvents (the "caesium effect"), but is significantly more expensive. An excellent choice when other bases fail.[15] |
| KF | ~3.2 | 3.0 | Good (Special Case). A mild base that can be effective under anhydrous conditions. The fluoride ion is believed to activate the boronic acid directly. A good option to minimize base-catalyzed protodeboronation.[6][14] |
Experimental Protocol: Screening Base Concentration
This protocol provides a robust, parallel method for efficiently determining the optimal base concentration for your specific coupling partners.
Objective: To identify the concentration of a chosen base (e.g., K₃PO₄) that maximizes the yield of the coupled product while minimizing the formation of the protodeboronated by-product.
Materials:
-
This compound
-
Aryl halide coupling partner (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₃PO₄, finely ground)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Array of reaction vials with stir bars
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the aryl halide and the palladium catalyst in the degassed solvent to ensure consistent addition to each vial.
-
Vial Setup: To each of five oven-dried reaction vials, add this compound (e.g., 0.1 mmol, 1.0 equiv).
-
Base Addition: To each vial, add a different amount of K₃PO₄:
-
Vial 1: 1.5 equivalents (0.15 mmol)
-
Vial 2: 2.0 equivalents (0.20 mmol)
-
Vial 3: 2.5 equivalents (0.25 mmol)
-
Vial 4: 3.0 equivalents (0.30 mmol)
-
Vial 5: 3.5 equivalents (0.35 mmol)
-
-
Inert Atmosphere: Seal the vials, and purge thoroughly with an inert gas (e.g., by evacuating and backfilling with argon three times).[8]
-
Reagent Addition: Under a positive pressure of inert gas, add the stock solution containing the aryl halide (1.1 equiv) and catalyst to each vial via syringe.
-
Reaction: Place the array in a pre-heated block (e.g., 90 °C) and stir vigorously for the intended reaction time (e.g., 12 hours).
-
Monitoring and Analysis: After the reaction time, cool the vials to room temperature. Take a small aliquot from each reaction, dilute, and analyze by LC-MS. Determine the relative ratio of desired product, unreacted starting material, and the protodeboronated by-product (2-nitroanisole) in each vial.
By systematically and logically addressing the unique challenges of this electron-deficient substrate, you can transform a low-yielding, problematic reaction into a reliable and efficient synthetic step.
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
- Andrews, I. P., et al. (2021). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes. Organic Process Research & Development. [Link]
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. The Journal of Organic Chemistry. [Link]
- Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. IKM. [Link]
- ResearchGate. (n.d.).
- Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Thomas, A. A., et al. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- El-Fayyoumy, M. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
- ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link]
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
- ResearchGate. (2025). (PDF)
- ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with...[Link]
- ResearchGate. (2022).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. reddit.com [reddit.com]
Technical Support Center: Suzuki Reaction Workup and Boron Impurity Removal
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reaction workups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common challenge of removing boron-containing impurities from your reaction products. Here, you will find field-proven insights and troubleshooting strategies to ensure the purity and integrity of your synthesized compounds.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the removal of boron impurities after a Suzuki reaction.
Q1: What are the primary boron-containing impurities I should be concerned about after a Suzuki reaction?
A1: The main boron-containing species to remove are unreacted boronic acid (or its esters) and boric acid, which is a common byproduct of the reaction.[1] Homocoupled products derived from the boronic acid can also be a significant impurity.[2]
Q2: My TLC plate shows my product co-eluting with a boron impurity. What is the first and simplest workup step I should try?
A2: An aqueous basic wash is the most straightforward initial step. Boronic acids are generally acidic and will deprotonate in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to form a water-soluble boronate salt. This allows for their extraction from the organic phase into the aqueous phase.[3]
Q3: Is it always necessary to use a strong base for the aqueous wash?
A3: Not necessarily. The choice of base depends on the acidity of your boronic acid and the stability of your product. For many standard boronic acids, a milder base like sodium bicarbonate (NaHCO₃) is sufficient. However, for less acidic boronic acids or to ensure complete removal, a stronger base like 1-2 M NaOH may be more effective.[3]
Q4: Can I use an acidic wash to remove boron impurities?
A4: An acidic wash is generally not effective for removing unreacted boronic acid. However, it can be useful in a multi-step extraction process. For instance, after a basic wash has removed the boronic acid into the aqueous layer, acidifying this aqueous layer can re-protonate the boronate salt, allowing for its recovery if needed.
Q5: My product is also acidic/basic. How does this affect my extraction strategy?
A5: If your product has acidic or basic functional groups, a simple acid-base extraction may not be selective. In such cases, you will need to consider alternative purification methods like column chromatography, recrystallization, or the use of scavenger resins. For acidic products, you might perform a basic wash to remove the boron impurities and then re-acidify the aqueous phase to precipitate and recover your product.[3]
Troubleshooting Guide: A Systematic Approach to Boron Impurity Removal
This in-depth guide provides a structured approach to troubleshooting common issues encountered during the workup of Suzuki reactions.
Logical Flow for Workup Strategy Selection
The choice of a workup procedure is highly dependent on the nature of your product and the specific impurities present. The following diagram illustrates a decision-making workflow to guide you in selecting the most appropriate strategy.
Caption: Decision tree for selecting a Suzuki reaction workup strategy.
Issue 1: Incomplete Removal of Boronic Acid with Aqueous Extraction
Scenario: You have performed a standard aqueous basic wash, but TLC or NMR analysis of your organic layer still shows the presence of the starting boronic acid.
Causality:
-
Insufficient Basicity: The aqueous phase may not be basic enough to fully deprotonate the boronic acid, especially if the boronic acid is electron-deficient and thus less acidic.
-
Phase Transfer Issues: In biphasic systems, the transfer of the boronate salt from the organic to the aqueous phase can be slow or incomplete.[4]
-
Formation of Boroxines: Boronic acids can dehydrate to form boroxines, which are less polar and may be less readily extracted by an aqueous base.
Troubleshooting Protocol:
-
Increase Basicity:
-
Action: Switch from a mild base (e.g., NaHCO₃) to a stronger base (e.g., 1-2 M NaOH or K₂CO₃).
-
Rationale: A higher pH will more effectively deprotonate the boronic acid, increasing its water solubility.
-
-
Improve Phase Mixing:
-
Action: Vigorously stir the biphasic mixture for an extended period (e.g., 30-60 minutes) during the extraction.
-
Rationale: Increased agitation enhances the interfacial area between the organic and aqueous phases, facilitating more efficient extraction.
-
-
Use a Phase Transfer Catalyst:
-
Action: Add a phase transfer catalyst like tetrabutylammonium bromide (TBAB) to the reaction mixture during the workup.[5]
-
Rationale: A phase transfer catalyst can help shuttle the boronate salt across the phase boundary, improving the efficiency of the extraction.
-
-
Consider a Different Solvent System:
-
Action: If your product is soluble in a more polar organic solvent, consider switching from less polar solvents (like toluene or hexanes) to something like ethyl acetate or dichloromethane for the workup.
-
Rationale: The solubility of boronic acids varies in different organic solvents. Phenylboronic acid, for instance, is soluble in many polar organic solvents.[6]
-
Issue 2: Product Loss During Aqueous Extraction
Scenario: The aqueous extraction successfully removes the boron impurities, but your product yield is significantly lower than expected.
Causality:
-
Product Emulsification: Your product may be acting as a surfactant, leading to the formation of an emulsion that is difficult to separate.
-
Product Solubility in Aqueous Phase: If your product has polar functional groups, it may have some solubility in the aqueous layer, leading to its loss during extraction.
-
Product Degradation: If your product is sensitive to the pH of the aqueous wash (e.g., ester hydrolysis under basic conditions), it may be degrading during the workup.[7]
Troubleshooting Protocol:
-
Break Emulsions:
-
Action: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filtering the emulsified layer through a pad of Celite can be effective.
-
Rationale: Brine increases the ionic strength of the aqueous phase, which can disrupt the emulsion and improve phase separation.
-
-
Back-Extraction:
-
Action: After the initial extraction, perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent.
-
Rationale: This will help to recover any of your product that may have partitioned into the aqueous phase.
-
-
Modify pH of Aqueous Wash:
-
Action: If your product is base-sensitive, use a milder base like NaHCO₃ or even perform the wash with deionized water if the boronic acid is sufficiently water-soluble.
-
Rationale: Minimizing the harshness of the workup conditions can prevent product degradation.
-
Issue 3: Boron Impurities Persist After Chromatography
Scenario: You have performed silica gel column chromatography, but the boron impurities are still present in your product fractions.
Causality:
-
Inappropriate Solvent System: The chosen eluent system may not provide sufficient resolution between your product and the boron impurities.
-
Boronic Acid Tailing: Boronic acids can interact with the acidic silanol groups on the silica gel, leading to significant tailing and co-elution with the product.
-
Formation of Boronic Esters on the Column: Boronic acids can react with diols (e.g., from residual solvents or the product itself) on the silica gel to form less polar boronic esters, which may elute with your product.
Troubleshooting Protocol:
-
Optimize Eluent System:
-
Action: Experiment with different solvent systems. For polar products and impurities, consider using a more polar eluent system like dichloromethane/methanol.[3]
-
Rationale: A well-chosen eluent system is critical for achieving good separation.
-
-
Pre-treat the Crude Mixture:
-
Action: Before loading the column, dissolve your crude product in a suitable solvent and wash it with a basic aqueous solution to remove the majority of the boronic acid.
-
Rationale: Reducing the amount of boron impurities before chromatography will make the separation more effective.
-
-
Use a Boron-Specific Scavenger:
-
Action: Stir the crude product in a suitable solvent with a boron scavenger resin before performing chromatography.
-
Rationale: Scavenger resins are designed to selectively bind to boron species, effectively removing them from the solution.
-
Comparison of Boron Removal Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Aqueous Extraction | Simple, fast, and inexpensive.[8] | Can lead to emulsions; may not be effective for all boronic acids; potential for product degradation. | Neutral, stable products where the boronic acid is sufficiently acidic. |
| Silica Gel Chromatography | Can provide high purity; applicable to a wide range of compounds.[2] | Can be time-consuming and solvent-intensive; boronic acids can tail. | When there is a significant polarity difference between the product and impurities. |
| Recrystallization | Can yield very pure, crystalline products; scalable. | Requires the product to be a solid; can have lower yields. | Crystalline products with different solubility profiles than the impurities. |
| Scavenger Resins | Highly selective for boron; mild conditions. | Can be expensive; may require optimization of reaction time and temperature. | Sensitive products or when other methods fail to provide adequate purity. |
Detailed Experimental Protocols
Protocol 1: Standard Basic Aqueous Workup
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any remaining reactive species by slowly adding water.
-
Dilution: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the mixture to a separatory funnel and wash with 1 M NaOH (2 x volume of the organic phase).
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[9]
Protocol 2: Boron Scavenger Resin Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., THF, dichloromethane).
-
Resin Addition: Add the boron scavenger resin (typically 2-4 equivalents relative to the boronic acid).
-
Stirring: Stir the mixture at room temperature for 2-16 hours. Monitor the removal of the boron impurity by TLC or LC-MS.
-
Filtration: Filter off the resin and wash it with the same solvent.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure.
References
- Benchchem Technical Guide. An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.
- ResearchGate. Can I remove boronic acid using Work up process? [Link]
- Wikipedia. Phenylboronic acid. [Link]
- Benchchem Application Notes. Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
- ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]
- Wikipedia. Suzuki reaction. [Link]
- ResearchGate. What are the byproducts in a Suzuki reaction? [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
- ACS Publications. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
- ResearchGate.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with 4-Methoxy-3-nitrophenylboronic acid
Welcome to the technical support guide for 4-Methoxy-3-nitrophenylboronic acid. This resource is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when scaling up reactions involving this electron-deficient boronic acid. As Senior Application Scientists, our goal is to provide you with not just solutions, but also the underlying principles to empower your process development.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction is stalling or giving low yields after moving from a 1g to a 100g scale. What is the likely cause and how can I fix it?
A1: Low yield or reaction stalling upon scale-up with this compound is a common issue, often rooted in the electronic properties of the molecule and the challenges of maintaining optimal conditions at a larger scale.
Causality: this compound is an electron-deficient boronic acid due to the potent electron-withdrawing nitro group (-NO₂). This deficiency makes the transmetalation step of the Suzuki-Miyaura catalytic cycle inherently sluggish.[1][2][3] On a small scale, inefficiencies might be masked, but during scale-up, issues like mass and heat transfer limitations, ineffective mixing, or trace oxygen introduction become magnified, further hindering the slow transmetalation and leading to catalyst deactivation or substrate decomposition.[4]
Solutions:
-
Re-evaluate Your Base: A stronger base is often required to form the more nucleophilic boronate species needed to facilitate transmetalation.[1] If you are using a mild base like Na₂CO₃ or K₂CO₃, consider switching to a stronger, non-nucleophilic base.
-
Optimize the Catalyst/Ligand System: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (Buchwald-type ligands) are known to accelerate both the oxidative addition and reductive elimination steps and can significantly improve reaction rates for challenging substrates.[1][5]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the sluggish transmetalation. However, monitor for thermal decomposition of the boronic acid.[1][6]
-
Ensure Rigorously Inert Conditions: Oxygen can lead to oxidative degradation of the phosphine ligands and the Pd(0) catalyst. On a larger scale, ensuring a truly inert atmosphere is more challenging. Use standard Schlenk techniques, degas all solvents and aqueous solutions thoroughly, and maintain a positive pressure of nitrogen or argon throughout the reaction.
Below is a decision-making workflow to troubleshoot low-yield Suzuki coupling reactions.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Q2: I'm observing significant formation of a protodeboronated byproduct (4-methoxy-3-nitrotoluene). How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a common decomposition pathway for boronic acids, especially for electron-deficient ones like this compound.
Causality: The C-B bond is polarized towards carbon. The presence of the strong electron-withdrawing nitro group further weakens this bond, making it more susceptible to cleavage by protons (protodeboronation), which are often present from trace water or acidic impurities. This process competes with the desired transmetalation to the palladium catalyst.
Solutions:
-
Control Water Content: While many Suzuki protocols use aqueous bases, excess water can promote protodeboronation. Use the minimum required amount of water or consider a non-aqueous base/solvent system if feasible.
-
Use Anhydrous Solvents: Employing high-purity, anhydrous solvents (e.g., from a solvent purification system or freshly opened Sure/Seal™ bottles) is crucial.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester[7] or MIDA boronate ester. These are generally more robust towards protodeboronation and can be used directly in the coupling reaction, often with potassium fluoride (KF) as the base.[2][8]
-
Reagent Dosing Strategy: Instead of adding all the boronic acid at the start, consider adding it portion-wise or as a solution via a syringe pump over the initial phase of the reaction. This maintains a low instantaneous concentration, favoring the productive coupling over the decomposition pathway.[3]
Q3: My final product is difficult to purify. What are the best large-scale purification strategies for compounds derived from this compound?
A3: Purification is a critical step in scale-up. Boronic acids and their derivatives can present challenges, including residual palladium and boron-containing impurities.
Causality: Boronic acids can be somewhat polar and may streak on silica gel columns or even decompose.[9][10] Palladium catalysts can form colloidal species that are difficult to remove by simple filtration.
Solutions:
-
Palladium Scavenging: After the reaction is complete, treat the crude mixture with a palladium scavenger. Several commercial options are available (e.g., silica-based thiols, activated carbon). Stirring the reaction mixture with a scavenger for a few hours before filtration can significantly reduce palladium levels.
-
Acid-Base Extraction: If your product is neutral, you can use a base wash to remove unreacted boronic acid, which forms a water-soluble boronate salt. A patent describes a general process where crude boronic acid is treated with a base to form a salt, which is then isolated and re-acidified to yield the pure acid.[11] This principle can be adapted for workup procedures.
-
Crystallization: The most effective and scalable purification method is crystallization. Conduct a thorough solvent screening to find a suitable single-solvent or bi-solvent system for your product. This is often the most economical and efficient way to achieve high purity on a large scale.
-
Derivative Formation for Boronic Acid Purification: For purifying the boronic acid starting material itself, forming a crystalline diethanolamine adduct is a highly effective method. This adduct can be easily isolated and purified by recrystallization, and the free boronic acid can be liberated just before use.[12]
| Purification Method | Scale | Advantages | Disadvantages |
| Silica Gel Chromatography | Lab (<100g) | Good for separating complex mixtures. | Costly, generates significant waste, potential for product decomposition.[9][10] |
| Crystallization | Lab to Plant | Highly scalable, cost-effective, yields high purity product. | Requires finding suitable solvent conditions, may have yield losses. |
| Acid-Base Extraction | Lab to Plant | Good for removing acidic/basic impurities (like boronic acid). | Product must be stable to pH changes and immiscible with the aqueous layer. |
| Palladium Scavenging | Lab to Plant | Effective for removing residual catalyst to ppm levels. | Adds cost and an additional process step. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for bulk quantities of this compound?
A1: Proper storage and handling are critical for maintaining the integrity of the reagent and ensuring safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][14] Many boronic acids are hygroscopic and can be sensitive to moisture and air.[15] For long-term storage, refrigeration and storage under an inert atmosphere (nitrogen or argon) are recommended.
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16] Avoid creating dust; use in a well-ventilated area or a fume hood. This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[17]
Q2: What is the expected reactivity of the nitro group in this compound during a Suzuki coupling?
A2: Generally, the nitro group is a robust and well-tolerated functional group in Suzuki-Miyaura couplings.[5] It is strongly electron-withdrawing, which deactivates the aromatic ring towards palladium insertion, meaning the C-NO₂ bond is much less reactive than a C-Br or C-I bond.[5] However, it is important to be aware of recent developments where the C-NO₂ bond itself can be activated to participate in cross-coupling reactions under specific, forcing conditions (e.g., specialized ligands like BrettPhos and high temperatures).[18][19][20][21] For standard Suzuki conditions, you should not expect the nitro group to react.
Q3: What are the best solvents for scaling up reactions with this boronic acid?
A3: Solvent choice depends on the specific reaction, but general guidelines apply. Phenylboronic acid itself has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[22] For Suzuki couplings, common scalable solvent systems include:
-
Toluene / Water
-
2-MeTHF / Water
-
Dioxane / Water
-
Ethanol / Water
When scaling up, consider factors like boiling point (for thermal control), safety (flammability), environmental impact ("greenness")[23], and ease of removal post-reaction.
| Solvent System | Boiling Point (°C) | Key Considerations for Scale-Up |
| Toluene / H₂O | ~84 (azeotrope) | Good solvency for many organics, easy phase separation. |
| 2-MeTHF / H₂O | ~72 (azeotrope) | Greener alternative to THF, good solvency. |
| Dioxane / H₂O | ~88 (azeotrope) | Excellent solvent for many Suzuki reactions. |
| Ethanol / H₂O | ~78 (azeotrope) | Green solvent, easy to remove. |
Experimental Protocols
Protocol: Scaled-Up Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol describes a representative 0.5 mole scale reaction. Note: All operations should be performed in a well-ventilated fume hood with appropriate PPE.
Caption: General workflow for scaled-up Suzuki coupling.
1. Equipment and Reagents:
-
Reactor: 5 L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Reagents:
-
4-Bromoanisole (93.5 g, 0.50 mol, 1.0 equiv)
-
This compound (108.3 g, 0.55 mol, 1.1 equiv)[24]
-
Potassium Phosphate (K₃PO₄), anhydrous powder (212.3 g, 1.0 mol, 2.0 equiv)
-
XPhos Pd G3 (Buchwald precatalyst) (2.12 g, 2.5 mmol, 0.5 mol%)
-
Toluene (2.0 L)
-
Deionized Water (0.5 L)
-
2. Procedure:
-
Vessel Preparation: Ensure the reactor is clean, dry, and assembled correctly. Purge the entire system with nitrogen for at least 30 minutes.
-
Reagent Charging:
-
To the reactor under a positive pressure of nitrogen, add 4-Bromoanisole, this compound, anhydrous K₃PO₄, and the XPhos Pd G3 catalyst.
-
Add the toluene (2.0 L).
-
Begin vigorous stirring to create a slurry.
-
Separately, degas the deionized water (0.5 L) by bubbling nitrogen through it for 30 minutes, then add it to the reactor via cannula or addition funnel.
-
-
Reaction Execution:
-
Heat the reactor jacket to 95-100 °C to bring the internal reaction mixture to a gentle reflux (~85-90 °C).
-
Maintain the reaction at this temperature with vigorous stirring for 4-12 hours.
-
-
In-Process Control (IPC):
-
After 4 hours, carefully take a small aliquot from the reaction mixture.
-
Quench with water, extract with ethyl acetate, and analyze the organic layer by TLC or UPLC/HPLC to check for the disappearance of the 4-bromoanisole starting material.
-
Continue the reaction until the starting material is consumed (<1% by area).
-
-
Work-Up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add 1 L of deionized water and stir for 15 minutes.
-
Separate the organic (toluene) layer.
-
Wash the organic layer sequentially with 1 M NaOH (2 x 500 mL) to remove excess boronic acid, and then with brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of hot ethanol (or another suitable solvent identified through screening).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
References
- Fitzarr. (2019). Comment on "How resistant are Suzuki couplings to nitro groups?" Reddit. [Link]
- Khan, R. A. (2016). Answer to "How to purify boronic acids/boronate esters?
- Begeezee. (2017).
- Bessis, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]
- Biocon Ltd. (2005). Process for purification of boronic acid and its derivatives.
- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]
- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]
- ResearchGate. (2022).
- Pesch, J., et al. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Organic & Biomolecular Chemistry. [Link]
- Nie, D., et al. (2024). Peptide Boronic Acids by Late‐Stage Hydroboration on the Solid Phase. Advanced Science. [Link]
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[Link]
- Yang, Y., et al. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]
- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
- Al-Zoubi, R. M. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
- Molbase. (n.d.). This compound, PINACOL ESTER. [Link]
- PubChemLite. (n.d.). This compound (C7H8BNO5). [Link]
- Journal of the American Chemical Society. (2026).
- PubChem. (n.d.). (4-Methoxy-2-nitrophenyl)boronic acid. [Link]
- RSC Publishing. (2022). Impact of varying the phenylboronic acid position in macrocyclic Eu(III)
- Reddit. (2024). Struggling with Suzuki Reaction. [Link]
- Ertl, P., et al. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules.
- ResearchGate. (2025). "Greening Up" the Suzuki Reaction. [Link]
- D'hooghe, M., & De Kimpe, N. (2011).
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Validation & Comparative
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of C(sp²)–C(sp²) bonds. The choice of coupling partners is critical, and the electronic and steric nature of substituents on the phenylboronic acid can dramatically influence reaction efficiency, yield, and required conditions. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-nitrophenylboronic acid isomers, supported by mechanistic insights and experimental data, to inform rational substrate selection and reaction optimization.
The Decisive Interplay of Electronic and Steric Effects
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is not governed by a single factor but rather by a delicate balance between electronic effects and steric hindrance. These factors primarily impact the transmetalation step of the catalytic cycle, which is often rate-determining.[1][2]
The catalytic cycle, a cornerstone of understanding this reaction, involves three key phases: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electronic Effects of the Nitro Group
The nitro (–NO₂) group is a powerful electron-withdrawing group (EWG) due to both a strong negative inductive effect (–I) and a negative resonance effect (–R).[4] This withdrawal of electron density from the phenyl ring decreases the nucleophilicity of the ipso-carbon attached to the boron atom.[5] Since the transmetalation step involves the transfer of this aryl group to the electropositive palladium center, a decrease in its nucleophilicity generally disfavors and slows this crucial step.[1][6]
The magnitude of this electronic effect can be correlated with the Hammett substituent constant (σ). A more positive σ value signifies a stronger electron-withdrawing capability.[5]
-
σₚ for –NO₂: +0.78
-
σₘ for –NO₂: +0.71
The para position experiences the full force of both inductive and resonance effects, making it the most electronically deactivating. The meta position is primarily influenced by the inductive effect, resulting in a slightly less potent deactivation.
Steric Hindrance: The "Ortho Effect"
When a substituent is placed at the ortho position relative to the boronic acid, it can physically obstruct the approach of the boron reagent to the palladium complex. This steric hindrance, often termed the "ortho effect," can dramatically reduce the reaction rate, irrespective of the electronic nature of the substituent.[7][8] For the bulky nitro group, this effect is particularly pronounced and often becomes the dominant factor controlling reactivity.[9][10]
Figure 2: Steric hindrance in the ortho-isomer impedes access to the palladium catalyst.
Comparative Reactivity: A Hierarchy Defined by Position
A survey of the chemical literature reveals a consistent reactivity trend for the nitrophenylboronic acid isomers in Suzuki-Miyaura coupling:
para > meta >> ortho [5]
This hierarchy can be rationalized by dissecting the contributions of the electronic and steric factors for each isomer.
-
para-Nitrophenylboronic Acid: This isomer is generally the most reactive of the three. Although the nitro group is strongly deactivating electronically, the absence of steric hindrance allows for an efficient approach to the palladium catalyst. The reaction proceeds readily under standard conditions, often giving high yields.[5]
-
meta-Nitrophenylboronic Acid: The reactivity of the meta isomer is comparable to, or slightly less than, the para isomer. The electron-withdrawing effect is marginally weaker than at the para position, which should theoretically make it more reactive. However, this subtle electronic advantage does not always translate to significantly faster reactions or higher yields, and the two are often used interchangeably when the specific substitution pattern is not critical.[5]
-
ortho-Nitrophenylboronic Acid: The ortho isomer is by far the least reactive. The profound steric hindrance from the adjacent nitro group severely impedes the transmetalation step.[9][10] This steric clash is the overwhelming factor that dictates its low reactivity. Consequently, forcing conditions such as higher temperatures, longer reaction times, more active catalyst systems (e.g., using specialized phosphine ligands), and stronger bases are often required to achieve even moderate yields. In many cases, the reaction may fail to proceed to completion.[5]
Supporting Experimental Data
Direct comparative studies under identical conditions are not always available, as researchers often optimize conditions for a specific isomer. However, by collating data from various sources performing similar transformations, the reactivity trend becomes clear.
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [5] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | 92 | [5] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH | 100 | 24 | 45 | [5] |
Table 1: Representative Suzuki-Miyaura coupling yields for nitrophenylboronic acid isomers. Note that conditions are not identical but illustrate the general trend in reactivity and the need for more robust systems for the ortho-isomer.
The data clearly illustrates that while the para and meta isomers provide excellent yields under relatively standard conditions, the ortho isomer requires a more active catalyst system (RuPhos), a longer reaction time, and still results in a significantly lower yield.[5]
A Self-Validating Experimental Protocol for Comparison
To objectively evaluate the reactivity of the three isomers in your own laboratory, the following general protocol can be employed. This standardized workflow ensures that any observed differences in reaction rate or yield are directly attributable to the boronic acid isomer.
Figure 3: Standardized workflow for comparing isomer reactivity.
Step-by-Step Methodology:
-
Preparation: To three separate oven-dried reaction vials equipped with stir bars, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and base (e.g., powdered K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent mixture (e.g., 5 mL of a 4:1:1 mixture of toluene/ethanol/water).
-
Inerting: Seal the vials and thoroughly degas the mixture by bubbling nitrogen through the solvent for 15-20 minutes.
-
Boronic Acid Addition: To each vial, add one of the nitrophenylboronic acid isomers (ortho, meta, or para, 1.2 mmol) under a positive pressure of nitrogen.
-
Reaction: Place all three vials in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the consumption of the starting material and the formation of the product by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.
-
Workup: Upon completion (or after a set time, e.g., 24 hours), cool the reactions to room temperature. Quench with water (10 mL) and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the isolated yield for each reaction and compare the data to establish the reactivity trend.
Conclusion and Practical Implications
The reactivity of nitrophenylboronic acid isomers in Suzuki-Miyaura coupling is a classic example of the interplay between electronic deactivation and steric hindrance.
-
Reactivity Order: The established trend is para > meta >> ortho .
-
Dominant Factors: While the nitro group is electronically deactivating in all positions, its effect is overshadowed by severe steric hindrance in the ortho isomer, making it the most challenging substrate. The para and meta isomers, being sterically unencumbered, react much more readily.
-
Synthetic Strategy: For synthetic applications, para- and meta-nitrophenylboronic acids can often be employed under standard, mild Suzuki-Miyaura conditions. In contrast, the use of ortho-nitrophenylboronic acid necessitates careful consideration of the reaction conditions, often requiring more potent and specialized catalyst systems, higher temperatures, and longer reaction times to achieve acceptable yields.
This understanding allows researchers to make informed decisions in reaction design, troubleshoot difficult couplings, and ultimately streamline the synthesis of complex target molecules.
References
- Hammett plot for the reduction in Cu(I) (1 mM) by para-substituted... ResearchGate.
- Hammett plot of competitive reactions of phenylboronic acid with... ResearchGate.
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
- The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC - PubMed Central.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI.
- hammett substituent constants: Topics by Science.gov. Science.gov.
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Semantic Scholar.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Request PDF. ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Royal Society of Chemistry.
- Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. ResearchGate.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Hammett equation. Wikipedia.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications.
- Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations. American Chemical Society - ACS Fall 2025.
- A Walk through Recent Nitro Chemistry Advances. PMC - NIH.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Results for the Suzuki-Miyaura reactions of ortho-, meta- or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. ResearchGate.
- Reductive coupling of nitro compounds with boronic acid derivatives: an overview. NIH.
- Ortho effect. Wikipedia.
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- Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. NIH.
- Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
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A Senior Application Scientist’s Guide to Boronic Acid Alternatives for the Synthesis of Substituted Biaryls
For professionals in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for synthesizing the biaryl motifs prevalent in pharmaceuticals and functional materials.[1][2][3] While traditional boronic acids have been the workhorse of this transformation, their inherent limitations—namely instability towards oxidation, protodeboronation, and trimerization into boroxines—can compromise reaction yields, reproducibility, and shelf-life.[4][5][6]
This guide provides an in-depth comparison of the leading alternatives to boronic acids, offering field-proven insights into their respective strengths, mechanistic nuances, and practical applications. We will move beyond simple protocols to explain the causality behind reagent selection, empowering you to optimize your biaryl syntheses with enhanced stability, efficiency, and scope.
The Challenge with Boronic Acids: A Stability-Reactivity Dilemma
The utility of boronic acids stems from their optimal reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4][5] However, this reactivity is a double-edged sword. The electron-deficient boron center that facilitates transmetalation also renders the C-B bond susceptible to cleavage under various conditions, a process known as protodeboronation.[4][7] This is especially problematic for electron-rich, electron-poor, and certain heteroaryl boronic acids.[4][7][8] Consequently, researchers often face challenges with reagent purity, storage, and inconsistent reaction performance.
To address these issues, several classes of "protected" or stabilized boronic acid surrogates have been developed. These reagents are designed to be more robust during storage, handling, and even under various reaction conditions, releasing the active boronic acid or a related reactive species in situ. The choice among these alternatives is dictated by the specific demands of the substrate, the desired reaction conditions, and the overall synthetic strategy.
Boronate Esters: The Workhorse of Enhanced Stability
Boronate esters, most commonly pinacol esters, are arguably the most widely adopted alternative to boronic acids.[5][9] They are formed by the condensation of a boronic acid with a diol, effectively masking the reactive B(OH)₂ group.
Key Advantages & Considerations:
-
Enhanced Stability: Boronate esters are generally crystalline, free-flowing solids that are significantly more stable to air, moisture, and chromatography than their parent boronic acids.[4][5] This stability is crucial for multi-step syntheses and for building diverse compound libraries where long-term storage of intermediates is required.[5][10]
-
Reactivity Trade-Off: The enhanced stability of boronate esters often comes at the cost of reduced reactivity compared to boronic acids.[4][11] The reaction may require higher temperatures or longer reaction times.
-
Mechanism of Activation: There has been considerable debate on whether boronate esters first hydrolyze to the corresponding boronic acid under the basic aqueous conditions of the reaction, or if they can undergo direct transmetalation with the palladium complex.[4] Substantial evidence now supports that direct transmetalation is a viable and often significant pathway.[12]
Data-Driven Comparison: Boronic Acids vs. Boronate Esters
| Feature | Boronic Acids | Boronate Esters (Pinacol) | Rationale & Causality |
| Reactivity | Generally higher; faster reaction times.[4][11] | Generally lower; may require more forcing conditions. | The Lewis acidity of the boronic acid facilitates faster transmetalation.[4] Esters are less Lewis acidic. |
| Stability | Lower; prone to protodeboronation and oxidation.[4][5] | Significantly higher; often benchtop stable indefinitely.[4] | The diol protecting group sterically and electronically shields the boron center from decomposition pathways. |
| Handling | Can be challenging; may require inert atmosphere for long-term storage.[4] | Easy to handle; often crystalline solids.[4][5] | Crystalline nature and reduced reactivity make them less sensitive to atmospheric conditions. |
| Purification | Often difficult to purify by column chromatography.[4] | Readily purified by standard column chromatography.[4][5] | Stability on silica gel allows for routine chromatographic purification. |
| Typical Use Case | Rapid, small-scale syntheses where reagent is used immediately. | Multi-step synthesis, high-throughput screening, and with unstable aryl/heteroaryl groups.[5] | The need for stability and purity of starting materials outweighs the potential for slightly slower reaction rates. |
Potassium Organotrifluoroborates (R-BF₃K): The Pinnacle of Stability
Introduced as robust boronic acid surrogates, potassium organotrifluoroborates are tetracoordinate boron species that exhibit exceptional stability.[13][14] They are easily prepared from boronic acids or via one-pot procedures from organometallics and are handled as air- and moisture-stable crystalline solids.[15][16][17]
Key Advantages & Considerations:
-
Exceptional Stability: R-BF₃K salts are remarkably stable across a wide pH range and are compatible with various synthetic reagents and strong oxidizing conditions that would degrade boronic acids and esters.[14][18]
-
Ease of Handling: As non-hygroscopic, air-stable solids, they do not require special handling techniques, making them highly convenient for routine use.[13][19]
-
Activation Required: The trifluoroborate anion is unreactive towards transmetalation. It must first undergo slow hydrolysis under basic conditions to release the active boronic acid or a related difluoroboronate species.[13] This prerequisite dictates the reaction conditions, typically requiring a base and a protic solvent.
General Workflow for Suzuki-Miyaura Coupling
The diagram below illustrates the general catalytic cycle and the entry points for boronic acid alternatives.
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A Comparative Guide to Purity Confirmation of 4-Methoxy-3-nitrophenylboronic Acid: An Application Scientist's Perspective
For researchers, medicinal chemists, and process development scientists, the purity of building blocks like 4-Methoxy-3-nitrophenylboronic acid (CAS: 827614-67-5) is not a trivial detail; it is the cornerstone of reproducible and successful outcomes. As a key reagent in Suzuki-Miyaura cross-coupling reactions and other synthetic transformations, its purity directly impacts reaction efficiency, yield, and the impurity profile of the final product. This guide provides an in-depth comparison of the primary analytical methods for confirming the purity of this critical reagent, moving beyond mere protocols to explain the scientific rationale behind method selection and data interpretation.
The inherent chemical nature of boronic acids presents unique analytical challenges. Chief among these is the propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This equilibrium between the monomeric acid and the trimeric boroxine can complicate analysis, leading to misleading results if not properly addressed. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for a complete and accurate purity assessment.
Comparative Overview of Analytical Techniques
The choice of an analytical method is dictated by the specific question being asked—are we looking for trace impurities, confirming structural identity, or assessing thermal stability? Each technique offers a unique window into the sample's composition.
| Technique | Principle | Information Provided | Selectivity & Sensitivity | Key Strengths | Primary Limitations |
| HPLC / UPLC | Chromatographic separation based on polarity | Quantitative purity (Area %), detection and quantification of related impurities | High selectivity for impurities; High sensitivity (ng/mL to µg/mL) with UV detection.[1][2] | Gold standard for quantitative purity assessment and impurity profiling. | Can be complicated by on-column degradation or the acid-boroxine equilibrium.[3] |
| qNMR Spectroscopy | Signal intensity is directly proportional to the number of nuclei | Absolute purity (mol/mol %), structural confirmation, impurity identification | Very high selectivity based on unique chemical shifts; Moderate sensitivity (µM range).[2][4] | Primary ratio method for absolute quantification without a specific analyte standard.[4] | Oligomerization can broaden peaks and complicate spectra unless specific solvents are used.[5] |
| Mass Spectrometry (MS) | Mass-to-charge ratio analysis of ionized molecules | Molecular weight confirmation, impurity identification | Extremely high sensitivity (pg to fg); High mass accuracy for formula determination | Definitive identification of unknown impurities when coupled with a separation technique (LC-MS). | Prone to fragmentation and adduct formation; boroxine formation can complicate spectra.[1][6] |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Functional group identification | Qualitative technique; not for quantification | Rapid and non-destructive method for identity confirmation. | Provides limited information on purity; cannot distinguish between structurally similar impurities. |
| Thermal Analysis (TGA/DSC) | Measurement of mass and heat flow changes with temperature | Thermal stability, presence of water or residual solvents, dehydration events | Quantitative for mass loss | Excellent for detecting non-chromatophoric impurities like water and solvents. | Cannot identify the specific volatile components being lost. |
High-Performance Liquid Chromatography (HPLC/UPLC): The Quantitative Workhorse
Rationale & Causality: HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the premier technique for determining the purity of this compound by area percentage. The method separates the main component from its potential impurities based on differences in their polarity. For this molecule, key impurities often include starting materials from its synthesis, over- or under-nitrated analogues, and the corresponding boroxine. The choice of a C18 stationary phase provides a non-polar environment, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol with an acidic modifier) elutes the components. The acidic modifier (e.g., formic or phosphoric acid) is critical; it suppresses the ionization of the boronic acid group, ensuring a consistent retention time and sharp peak shape.[7]
Workflow for HPLC Purity Analysis
Caption: Experimental workflow for HPLC analysis.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC or UPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: Linear gradient from 90% to 10% B
-
19-25 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent) to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter prior to injection.
Data Interpretation: A pure sample of this compound will show a single major peak. Impurities will appear as separate, smaller peaks. The purity is calculated using the area normalization method. The boroxine, being less polar, will typically have a longer retention time than the monomeric acid.
Quantitative NMR (qNMR) Spectroscopy: The Absolute Standard
Rationale & Causality: While HPLC provides relative purity, ¹H qNMR offers an absolute measure of purity against a certified internal standard.[4] This is a primary ratio method that relies on the direct proportionality between the integrated signal area and the number of protons contributing to that signal. For this compound, the aromatic and methoxy protons provide distinct, well-resolved signals suitable for quantification. The key challenge with NMR of boronic acids is the acid-boroxine equilibrium, which can cause peak broadening and the appearance of multiple sets of signals, complicating analysis.[5] This is expertly overcome by using a deuterated alcohol like methanol-d4 as the NMR solvent. The alcohol solvent actively breaks up the boroxine trimer by forming a solvent adduct with the boron center, resulting in sharp, clear spectra of the monomeric species.[5]
Workflow for qNMR Purity Analysis
Caption: Experimental workflow for qNMR analysis.
Detailed Experimental Protocol: ¹H qNMR
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material). Its two olefinic protons give a sharp singlet around 6.3 ppm in methanol-d4, which is typically in a clear region of the spectrum.
-
Solvent: Methanol-d4.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of Methanol-d4.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Purity Calculation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Data Interpretation: In methanol-d4, you should observe sharp signals corresponding to the three aromatic protons and the three methoxy protons of the analyte. The B(OH)₂ protons will exchange with the solvent and will not be observed.[5] The purity is calculated by comparing the integral of a well-resolved analyte signal (e.g., the methoxy singlet) to the integral of the internal standard's signal.
Mass Spectrometry (MS): Unambiguous Identification
Rationale & Causality: Mass spectrometry is unparalleled for confirming the molecular weight of the target compound and identifying impurities. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule. In negative ion mode, this compound readily loses a proton to form a strong [M-H]⁻ ion at m/z 196.0.[1] This provides unambiguous confirmation of the molecular weight. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurity peaks observed in the chromatogram. The primary challenge, again, is the potential for dehydration and dimerization, which can complicate the mass spectrum. Optimized ESI source conditions are key to minimizing in-source reactions and observing the true molecular ion.[1][8]
Workflow for LC-MS Analysis
Caption: Experimental workflow for LC-MS analysis.
Detailed Experimental Protocol: LC-MS
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Use the same HPLC method as described in Section 1. However, replace the formic acid modifier with 10 mM ammonium acetate, which is more compatible with ESI-MS and helps promote the formation of the [M-H]⁻ ion.[1][8]
-
MS Conditions (ESI Negative Mode):
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
-
-
Data Interpretation: The main peak in the chromatogram should correspond to a mass of 196.0 in the negative ion mass spectrum. Any other peaks in the chromatogram can be analyzed to determine their molecular weights, aiding in their identification. For example, the boroxine trimer would have an expected [M-H]⁻ ion corresponding to the trimer minus water and a proton.
Complementary Techniques: FTIR and Thermal Analysis
FTIR Spectroscopy serves as a rapid identity check. It confirms the presence of key functional groups. For this compound, the spectrum should show characteristic stretches for O-H (broad, from the B(OH)₂ group), C-H (aromatic and aliphatic), NO₂ (asymmetric and symmetric stretches), C-O (ether), and B-O.[9][10] While not quantitative, a comparison to a reference spectrum can quickly flag a grossly impure or incorrect material.
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the material's thermal stability and the presence of volatiles.[11][12] A TGA scan will show a mass loss corresponding to the dehydration of the boronic acid to the boroxine, typically occurring at elevated temperatures.[11] Any mass loss at lower temperatures (e.g., <120 °C) indicates the presence of residual solvent or water. DSC can be used to determine the melting point, which is a key physical property and an indicator of purity.
An Integrated Strategy for Complete Purity Confirmation
No single technique tells the whole story. A robust, self-validating purity assessment relies on an integrated approach:
-
Identity Confirmation (FTIR): A quick, initial check to ensure the material is broadly correct.
-
Quantitative Purity (HPLC): The primary method to determine the purity by area % and to profile related substance impurities.
-
Absolute Purity (qNMR): An orthogonal method to confirm the purity on an absolute molar basis, providing confidence in the HPLC result and confirming the structure.
-
Impurity Identification (LC-MS): Used to investigate any significant unknown impurities detected by HPLC, providing molecular weight information to aid in structural elucidation.
-
Residual Volatiles (TGA): To quantify water and solvent content, which are not detected by HPLC or NMR.
This comprehensive strategy ensures that the purity of this compound is confirmed with the highest degree of scientific rigor, providing researchers with the confidence needed for their downstream applications.
References
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]
- Jackson, S. N., & Woods, A. S. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3574–3581. [Link]
- Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
- Williams, J. P., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]
- Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4165–4172. [Link]
- Clair, S., et al. (2014). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids.
- Soundararajan, S. (2012). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
- Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Reddit. (2017).
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
- Valenzuela, S. A., et al. (2022).
- B'Hymer, C., et al. (2012).
- Rosenband, V. I., & Kuo, I. W. (2019). DSC, TGA, and DTGA dependences obtained when heating boron oxide in an...
- Balbay, A., & Esen, N. (2007). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data.
- Kavitha, E., & Ayyapan, S. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation.
- ResearchGate. (2018). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
Sources
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- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. kiche.or.kr [kiche.or.kr]
A Researcher's Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds common in pharmaceuticals.[1][2] However, the efficiency of this powerful reaction can be significantly hampered when one of the coupling partners is an electron-deficient boronic acid. These substrates present unique challenges that necessitate a careful and informed selection of the palladium catalyst system.
This guide provides an in-depth comparative analysis of various palladium catalysts, offering field-proven insights and experimental data to empower researchers to overcome the hurdles of coupling with electron-deficient boronic acids and achieve optimal results.
The Challenge: Understanding the Hurdles of Electron-Deficient Boronic Acids
The success of the Suzuki-Miyaura coupling hinges on a delicate balance of elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] Electron-deficient boronic acids primarily disrupt the crucial transmetalation step. Their reduced nucleophilicity slows down the transfer of the aryl group from boron to the palladium center, often becoming the rate-limiting step of the entire catalytic cycle.[3]
Furthermore, these substrates are often more susceptible to undesirable side reactions, most notably protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5] This decomposition pathway is exacerbated by the harsh basic conditions and elevated temperatures often required to drive the sluggish transmetalation forward.[5]
To overcome these challenges, the catalyst system—comprising a palladium precursor and a supporting ligand—must be meticulously chosen to enhance the rate of the desired productive coupling over these detrimental side reactions.
The Catalytic Toolkit: A Comparative Overview of Palladium Systems
The evolution of palladium catalysis has yielded a diverse array of catalyst systems, each with distinct advantages. For the specific challenge of coupling electron-deficient boronic acids, the focus lies on systems that can promote facile oxidative addition and, most critically, accelerate the slow transmetalation step.
Traditional Phosphine Ligands: The Workhorses
Palladium catalysts supported by phosphine ligands have long been the cornerstone of cross-coupling chemistry.[6][7] The electronic and steric properties of the phosphine ligand play a pivotal role in modulating the reactivity of the palladium center.[8]
-
Triphenylphosphine (PPh₃) : While classic and widely used, Pd(PPh₃)₄ is often suboptimal for challenging couplings involving electron-deficient boronic acids.[1] The relatively low electron-donating ability of PPh₃ does not sufficiently enhance the reactivity of the palladium center to overcome the slow transmetalation.[9]
-
Bulky, Electron-Rich Phosphines : The development of bulky and electron-rich alkylphosphine and biarylphosphine ligands, such as those pioneered by Buchwald, represents a significant leap forward.[8] Ligands like XPhos, SPhos, and RuPhos create a sterically hindered and electron-rich environment around the palladium atom.[3] This electronic enrichment increases the metal center's nucleophilicity, facilitating the oxidative addition and promoting the desired reductive elimination.[8][9] The steric bulk of these ligands favors the formation of monoligated palladium species, which are highly active in catalysis.[9]
N-Heterocyclic Carbenes (NHCs): A Powerful Alternative
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[10] They are strong σ-donors, even more so than many electron-rich phosphines, which makes the palladium center highly electron-rich and nucleophilic. This property is particularly beneficial for activating challenging substrates.[10] Catalyst systems like [Pd(IMes)(allyl)Cl] are known for their high thermal stability and efficiency in difficult couplings.[1]
Palladium Precatalysts: Enhancing Efficiency and Reproducibility
Modern approaches often favor the use of well-defined palladium precatalysts. These are stable, air- and moisture-tolerant complexes that are readily activated under the reaction conditions to generate the active Pd(0) species. Buchwald's G3 and G4 precatalysts, for instance, incorporate a biarylphosphine ligand and are designed for efficient in situ generation of the active catalyst, leading to more reproducible results and broader substrate scope.[3][11]
Comparative Performance Data
The following table summarizes the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of an electron-deficient boronic acid with an aryl halide. The data is compiled from representative literature reports and internal studies to provide a qualitative guide for catalyst selection.
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages |
| System 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate | Readily available, traditional catalyst |
| System 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 4-8 | High | Excellent for sterically hindered and electron-deficient partners[3] |
| System 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | 2-6 | High | Broad applicability, highly active for challenging substrates[3] |
| System 4 | [Pd(IMes)(allyl)Cl] | IMes (NHC) | Cs₂CO₃ | Dioxane | 100 | 4 | High | Thermally stable, highly active NHC-based system[1] |
| System 5 | XPhos-Pd-G3 | XPhos | K₃PO₄ | Dioxane | 100 | 2-4 | Very High | Air-stable precatalyst, high efficiency, and reproducibility[3] |
Note: Reaction conditions and yields are substrate-dependent and should be optimized for each specific transformation.
Experimental Protocols
To provide a practical framework for a comparative study, the following detailed experimental protocols are provided.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Traditional Catalyst
This protocol is a generalized procedure based on common literature practices for a standard Suzuki-Miyaura coupling.[12]
Materials:
-
Aryl halide (1.0 mmol)
-
Electron-deficient boronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene/H₂O (4:1 mixture, 5 mL), degassed
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, electron-deficient boronic acid, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using a Buchwald Ligand and Precatalyst
This protocol utilizes a more advanced catalyst system, often effective for difficult substrates.[3]
Materials:
-
Aryl halide (1.0 mmol)
-
Electron-deficient boronic acid (1.5 mmol)
-
XPhos-Pd-G3 (0.01 mmol, 1 mol%)
-
K₃PO₄ (2.0 mmol), finely powdered
-
1,4-Dioxane (5 mL), anhydrous and degassed
Procedure:
-
In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, electron-deficient boronic acid, K₃PO₄, and XPhos-Pd-G3 precatalyst.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Visualizing the Catalytic Process and Experimental Design
To better understand the underlying principles and experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion and Recommendations
The successful Suzuki-Miyaura coupling of electron-deficient boronic acids is a testament to the power of rational catalyst design. While traditional palladium catalysts like Pd(PPh₃)₄ can be effective in some cases, challenging substrates necessitate the use of more sophisticated systems.
For researchers facing low yields or slow reaction times with electron-deficient boronic acids, the following recommendations are provided:
-
Embrace Modern Ligands: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos. Their unique steric and electronic properties are tailor-made to accelerate the key steps of the catalytic cycle.
-
Utilize Precatalysts: For enhanced reproducibility and efficiency, consider using well-defined palladium precatalysts like the Buchwald G3 and G4 systems.
-
Optimize Reaction Conditions: The choice of base and solvent is critical. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ often outperform weaker carbonate bases in these challenging couplings.
By leveraging the insights and protocols outlined in this guide, researchers can confidently navigate the complexities of coupling with electron-deficient boronic acids, paving the way for the efficient synthesis of novel molecules in drug discovery and materials science.
References
- Phosphine ligands and catalysis - Research. Gessner Group.
- Why are phosphine ligands and palladium very common pairs in coupling reactions? Reddit.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. National Institutes of Health.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health.
- Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online.
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
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A Comparative Guide to Isotopic Labeling with 4-Methoxy-3-nitrophenylboronic Acid for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and metabolomics, the precise measurement of changes in biomolecule abundance is paramount. Isotopic labeling coupled with mass spectrometry (MS) has emerged as a powerful strategy, enabling accurate relative and absolute quantification.[1][2] This guide provides an in-depth technical comparison of a potential isotopic labeling reagent, 4-Methoxy-3-nitrophenylboronic acid, with established alternatives. We will explore the underlying chemistry, propose experimental workflows, and present a critical evaluation of its potential performance based on established principles of isotope-coded derivatization.
The Principle of Isotope-Coded Derivatization (ICD)
Mass spectrometry, while highly sensitive, can be influenced by variations in sample preparation and ionization efficiency, which can compromise quantitative accuracy.[1] Isotope-coded derivatization (ICD) is a technique that mitigates these issues by introducing a stable isotope tag to analytes prior to MS analysis.[3] In a typical ICD workflow, a "light" (natural abundance isotope) version of the derivatizing reagent is used to label one sample (e.g., control), while a "heavy" (isotopically enriched) version is used to label another sample (e.g., treated). The samples are then mixed and analyzed together. Since the light and heavy labeled analytes are chemically identical, they co-elute during chromatography and experience the same ionization efficiency. The mass spectrometer distinguishes them by their mass difference, and the ratio of their peak intensities provides a precise measure of their relative abundance.[4]
This compound: A Potential Reagent for Targeting cis-Diols
This compound possesses a key functional group that makes it an interesting candidate for targeted isotopic labeling: the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with molecules containing cis-diol functionalities.[5][6] This specific interaction allows for the selective labeling of important classes of biomolecules, including:
-
Glycoproteins and Glycopeptides: The glycan portions of these molecules are rich in cis-diols.
-
Ribonucleosides and RNA: The ribose sugar contains a cis-diol group.
-
Catechols and other small molecule metabolites.
The structure of this compound also includes a nitro group and a methoxy group, which present potential sites for the introduction of stable isotopes (e.g., ¹⁵N in the nitro group, or ¹³C/²H in the methoxy group) to create a "heavy" version of the reagent.
Proposed Isotopic Labeling Workflow with this compound
Below is a proposed experimental workflow for the use of an isotopically labeled this compound for the relative quantification of glycoproteins. This workflow is based on established principles of boronic acid affinity capture and isotope-coded derivatization.
Figure 1. Proposed workflow for quantitative glycoproteomics using isotopically labeled this compound.
Detailed Experimental Protocol:
-
Protein Extraction and Digestion:
-
Extract total protein from control and treated cell or tissue samples using a suitable lysis buffer.
-
Quantify the protein concentration of each extract.
-
Take equal amounts of protein from each sample and perform in-solution or in-gel digestion with a protease such as trypsin.[7]
-
-
Isotopic Labeling:
-
Resuspend the dried peptide mixtures in a suitable reaction buffer (e.g., a buffer at a pH that facilitates boronate ester formation, typically pH > pKa of the boronic acid).[6]
-
To the control peptide sample, add the "light" (natural isotopic abundance) this compound.
-
To the treated peptide sample, add the "heavy" (e.g., ¹⁵N-labeled) this compound.
-
Incubate the reactions to allow for the formation of boronate esters with the cis-diol-containing glycopeptides.
-
-
Sample Cleanup and Mixing:
-
Quench the labeling reactions and remove excess reagent using a suitable method, such as solid-phase extraction (SPE).
-
Combine the light- and heavy-labeled samples in a 1:1 ratio.
-
-
Enrichment of Labeled Glycopeptides (Optional but Recommended):
-
To increase the sensitivity of detection for low-abundance glycopeptides, perform an enrichment step. This could involve using a stationary phase that has an affinity for the phenylboronic acid tag.
-
-
LC-MS/MS Analysis:
-
Analyze the mixed and enriched peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peaks for each labeled glycopeptide, separated by the mass difference of the isotopic label.
-
-
Data Analysis:
-
Use appropriate software to identify the glycopeptides and quantify the relative abundance of each by comparing the peak intensities of the light and heavy isotopic pairs.
-
Comparison with Alternative Isotopic Labeling Reagents
The proposed use of this compound for isotopic labeling must be compared with established methods to evaluate its potential advantages and disadvantages.
| Feature | This compound (Hypothetical) | Hydrazide Chemistry | Metabolic Labeling (e.g., SILAC) |
| Target Moiety | cis-diols (glycans, ribonucleosides) | Aldehydes (generated by oxidation of cis-diols) | Amino acids |
| Selectivity | High for cis-diols | High for oxidized glycans | High for newly synthesized proteins |
| Reaction Conditions | Mild, pH-dependent | Requires an initial oxidation step, which could be harsh | In vivo, during cell culture |
| Labeling Efficiency | Dependent on reaction kinetics and equilibrium | Generally high | High, near 100% incorporation can be achieved |
| Sample Compatibility | In vitro labeling of extracted proteins/peptides | In vitro labeling of extracted proteins/peptides | Living cells in culture |
| Multiplexing | Potentially possible with different mass tags | Possible with isobaric tags (e.g., iTRAQ, TMT) | Up to 3-plex with different heavy amino acids |
| Commercial Availability | Isotopically labeled version not readily available | Reagents are commercially available | Labeled amino acids are commercially available |
Hydrazide Chemistry
Hydrazide-based reagents are a common alternative for labeling glycoproteins.[7] This method involves the oxidation of cis-diols in the glycan to create aldehydes, which are then reacted with a hydrazide-containing tag.
-
Advantage over Boronic Acid: The covalent bond formed is generally more stable than the reversible boronate ester.
-
Disadvantage: The initial oxidation step can be harsh and may lead to side reactions or degradation of the sample. This compound offers a milder, direct labeling approach.
Metabolic Labeling (SILAC)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful in vivo labeling technique where cells are grown in media containing "heavy" amino acids.[8]
-
Advantage over Derivatization: SILAC labels proteins metabolically, which can provide a more accurate representation of protein synthesis and turnover. It avoids any potential biases from in vitro chemical reactions.
-
Disadvantage: SILAC is limited to cells that can be cultured. It is not suitable for tissue samples or biofluids. Chemical derivatization with reagents like this compound can be applied to a wider range of sample types.
Data Presentation and Interpretation
In a typical experiment using the proposed workflow, the mass spectrum would show pairs of peaks for each labeled glycopeptide. For example, if a ¹⁵N label is used in the nitro group of this compound, the heavy-labeled peptide will have a mass shift of +1 Da compared to the light-labeled peptide.
Figure 2. Idealized mass spectrum showing a pair of peaks for a glycopeptide labeled with light and heavy versions of a derivatizing reagent.
The relative quantification is determined by the ratio of the areas under the curves for the heavy and light peaks. For example, a heavy/light ratio of 2.0 would indicate a 2-fold increase in the abundance of that glycopeptide in the treated sample compared to the control.
Trustworthiness and Self-Validation
The robustness of this proposed method relies on several key factors:
-
Specificity of the Boronic Acid Interaction: The reaction should be highly specific to cis-diols to avoid off-target labeling. Running a control sample without the derivatization step can help identify non-specifically bound peptides.
-
Complete Labeling: The labeling reaction should be driven to completion to ensure that all target molecules are labeled. This can be assessed by analyzing a small aliquot of the labeled sample before mixing.
-
1:1 Mixing: Accurate mixing of the light and heavy labeled samples is crucial for accurate quantification.
Conclusion
While isotopically labeled this compound is not yet a commercially available reagent, its chemical properties make it a promising candidate for the targeted isotopic labeling of cis-diol-containing biomolecules. Its primary advantage over existing methods like hydrazide chemistry would be its milder reaction conditions, avoiding the need for a potentially damaging oxidation step. Compared to metabolic labeling methods like SILAC, it offers greater flexibility for use with a variety of sample types. Further research is needed to synthesize an isotopically enriched version of this reagent and validate its performance in quantitative proteomics and metabolomics workflows.
References
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- Toyo'oka, T. (2012). Isotope-coded derivatization for LC-MS-based metabolomics.
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- Aebersold, R., & Mann, M. (2016). Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. ACS Measurement Science Au, 1(1), 16-33.
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- Li, Y., et al. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 51(9), 2265-2275.
- Kersten, R. D., & Covington, B. C. (2017). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. ACS Chemical Biology, 12(5), 1251-1260.
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- Sigma-Aldrich. (n.d.). This compound, pinacol ester.
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- Russell, M. R., et al. (2020). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Analytical and Bioanalytical Chemistry, 412(24), 6033-6045.
- Chakarova, K., et al. (2022). Isotopic Labeling in IR Spectroscopy of Surface Species: A Powerful Approach to Advanced Surface Investigations.
- Biosynth. (n.d.). Isotope Labeled Synthesis Reagents.
- Williamson, M. P. (2022).
- Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86.
- Kumar, A., et al. (2019). Application of quantitative proteomics in understanding cellular functions in prokaryotes. Journal of Pharmacognosy and Phytochemistry, 8(2), 1745-1751.
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A Researcher's Guide to the Kinetic Analysis of Suzuki Coupling with 4-Methoxy-3-nitrophenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its applications are widespread, particularly in the pharmaceutical and materials science industries, for the construction of complex molecular architectures.[3][4] A deep understanding of the reaction kinetics is paramount for process optimization, impurity profiling, and scaling up of these crucial transformations.[5] This guide provides a comprehensive comparison of kinetic analysis approaches for the Suzuki coupling, with a specific focus on the electronically distinct substrate, 4-Methoxy-3-nitrophenylboronic acid. We will delve into the mechanistic intricacies of the reaction, present detailed experimental protocols for kinetic monitoring, and compare the influence of various catalytic systems.
The choice of this compound as a model substrate is deliberate. The presence of a strong electron-withdrawing nitro group and an electron-donating methoxy group on the same aromatic ring introduces competing electronic effects that can significantly influence the rates of the key steps in the catalytic cycle.[6][7] Understanding these effects is crucial for researchers aiming to couple challenging or electronically complex substrates.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The generally accepted mechanism of the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][8][9][10] The overall reaction rate is determined by the slowest of these steps, known as the rate-determining step (RDS).
The Three Pillars of the Catalytic Cycle:
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate.[1][2][3][8][9] This step is often the rate-determining step, particularly with less reactive halides like aryl chlorides.[2][9][11] The rate of oxidative addition is influenced by the nature of the halide (I > Br > Cl), the electronic properties of the aryl halide, and the electron density of the palladium catalyst, which is modulated by the supporting ligands.[8][11] Electron-rich ligands can facilitate this step.[8][11][12]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center.[1][2][8][9][13] This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][14] The exact mechanism of transmetalation is still a subject of investigation, but it is a critical step for the formation of the diorganopalladium(II) intermediate.[9][15]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Ar') from the diorganopalladium(II) complex, regenerating the active Pd(0) catalyst.[1][2][8][9] This step is generally fast and irreversible.[8] Bulky ligands on the palladium center can promote reductive elimination.[11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Impact of this compound
The electronic properties of this compound present an interesting case. The nitro group is a strong electron-withdrawing group (EWG), while the methoxy group is an electron-donating group (EDG). In the context of the Suzuki coupling:
-
Transmetalation: The overall electron-withdrawing nature of the ring can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step.[6]
-
Oxidative Addition: Conversely, when considering the coupling partner (an aryl halide), electron-withdrawing substituents on the halide generally accelerate oxidative addition.[11]
-
Reductive Elimination: The electronic effects on reductive elimination are more complex, but generally, electron-withdrawing groups on one of the aryl partners can facilitate this step.
Therefore, a kinetic analysis is essential to determine which of these competing effects dominates and to identify the rate-determining step for this specific substrate.
Experimental Design for Kinetic Analysis
A robust kinetic analysis requires careful experimental design and the use of appropriate analytical techniques to monitor the reaction progress over time.
Monitoring Reaction Progress
Several techniques can be employed for real-time or periodic monitoring of the Suzuki coupling reaction.[16] The choice of method depends on the specific reaction conditions and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for separating and quantifying reactants, products, and byproducts.[17] It offers high sensitivity and accuracy.
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. It can provide excellent separation and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide real-time information about the concentrations of various species in the reaction mixture without the need for sampling.[17]
-
Spectroscopic Methods (UV-Vis, IR): These methods can be used if there are distinct spectral changes associated with the consumption of reactants or the formation of products.
Experimental Protocol: A Comparative Study of Catalytic Systems
This protocol outlines a general procedure for a comparative kinetic study of the Suzuki coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole) using different palladium catalysts.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium catalysts: Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PEPPSI-IPr
-
Base: K₂CO₃ or K₃PO₄
-
Solvent: Toluene/Water (or other suitable solvent system)
-
Internal standard (e.g., dodecane) for GC/HPLC analysis
Instrumentation:
-
Reaction vessel with temperature control and magnetic stirring
-
GC or HPLC system with a suitable column and detector
-
Syringes for sampling
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), and the internal standard.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of Toluene/Water 4:1).
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst. Add the appropriate amount of the catalyst solution to the reaction mixture to achieve the desired catalyst loading (e.g., 1 mol%).
-
Reaction Initiation and Monitoring: Start the reaction by placing the vessel in a preheated oil bath at the desired temperature (e.g., 80 °C). At regular time intervals, withdraw aliquots of the reaction mixture, quench them (e.g., with dilute HCl), and prepare them for GC/HPLC analysis.
-
Data Analysis: Plot the concentration of the product (and reactants) as a function of time. From these plots, determine the initial reaction rate for each catalytic system.
Caption: A generalized workflow for the kinetic analysis of a Suzuki coupling reaction.
Comparing Catalytic Systems: Performance Data
The choice of the palladium catalyst and its associated ligand has a profound impact on the kinetics of the Suzuki coupling.[12][18] Bulky, electron-donating ligands are known to promote both oxidative addition and reductive elimination, often leading to faster reactions.[12]
| Catalyst System | Ligand Type | Key Features | Expected Performance with this compound |
| Pd(PPh₃)₄ | Monodentate Phosphine | The "classical" catalyst; can be prone to dissociation to the active species. | Moderate activity; may require higher temperatures. |
| Pd(OAc)₂ / SPhos | Buchwald-type Biarylphosphine | Bulky and electron-rich; promotes oxidative addition of challenging substrates.[12] | High activity, even at lower temperatures; effective for coupling with aryl chlorides. |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Strong sigma-donating and sterically demanding; forms highly stable and active catalysts.[11] | Excellent activity and stability; often effective at very low catalyst loadings. |
Note: The expected performance is a qualitative prediction. The actual kinetic data from the experimental protocol will provide a quantitative comparison.
Conclusion and Future Directions
The kinetic analysis of the Suzuki coupling with this compound provides valuable insights into the interplay of electronic effects on the reaction mechanism. By systematically comparing different catalytic systems, researchers can identify the optimal conditions for achieving high yields and reaction rates. The methodologies outlined in this guide serve as a foundation for further investigations, including the study of other electronically diverse substrates, the influence of different bases and solvents, and the development of more efficient and robust catalytic systems for challenging cross-coupling reactions. A thorough understanding of reaction kinetics is not merely an academic exercise; it is a critical component in the development of scalable, efficient, and reliable synthetic processes for the production of valuable molecules in the pharmaceutical and materials science industries.
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- Suzuki reaction - Wikipedia. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Transmetalation of Alkylboranes to Palladium in the Suzuki Coupling Reaction Proceeds with Retention of Stereochemistry | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.).
- Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.).
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing). (n.d.).
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. (n.d.).
- Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway - PubMed Central. (n.d.).
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (n.d.).
- Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI. (n.d.).
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed. (2024, September 6).
- Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - RSC Publishing. (2019, September 3).
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023, August 23).
- Kinetics of the coupling of 4‐methoxyphenylboronic acid with... - ResearchGate. (n.d.).
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles | Request PDF. (n.d.).
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Catalytic performance and kinetic analysis for Suzuki coupling... - ResearchGate. (n.d.).
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023, August 9).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements | The Journal of Physical Chemistry C - ACS Publications. (2025, February 18).
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Publications. (n.d.).
- The substituent effect in the Suzuki coupling reaction at different Pd amounts 1 - ResearchGate. (n.d.).
- From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR. (n.d.).
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1).
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A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Benchmarking 4-Methoxy-3-nitrophenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds that form the backbone of countless pharmaceuticals and advanced materials.[1][2][3] The choice of the organoboron reagent is a critical decision point that dictates reaction efficiency, yield, and substrate scope. This guide provides an in-depth, objective comparison of 4-Methoxy-3-nitrophenylboronic acid, a reagent with a unique electronic profile, against a spectrum of commonly used alternatives. We will delve into the mechanistic underpinnings, present comparative data, and offer field-proven insights to guide your experimental design.
The Subject of Inquiry: Understanding this compound
At first glance, this compound presents an interesting electronic dichotomy. It possesses a methoxy group (-OCH₃) at the 4-position, a potent electron-donating group (EDG), and a nitro group (-NO₂) at the 3-position, a strong electron-withdrawing group (EWG).
-
The Electron-Donating Methoxy Group: By donating electron density into the phenyl ring through resonance, the methoxy group increases the nucleophilicity of the ipso-carbon attached to the boron atom. This property is generally expected to facilitate the crucial transmetalation step of the catalytic cycle.[4]
-
The Electron-Withdrawing Nitro Group: Conversely, the nitro group withdraws electron density from the ring, which can decrease the nucleophilicity of the aryl group and potentially slow the rate of transmetalation.[4]
This "push-pull" configuration makes its performance in Suzuki-Miyaura couplings non-obvious and highly dependent on the specific reaction conditions and coupling partner, necessitating a careful benchmarking study to understand its utility.
The Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
To objectively compare coupling reagents, one must first understand the mechanism through which they operate. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The performance of the boronic acid primarily impacts the transmetalation step.
The three core stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is often the rate-determining step.[4] A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the Pd(II) center, displacing the halide.[4][8] The electronic properties of the boronic acid are paramount here; higher nucleophilicity generally leads to a faster reaction.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]
Sources
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- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. [PDF] Suzuki-Miyaura coupling revisited: an integrated computational study. | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Electronic Effect of the Nitro Group on Boronic Acid Reactivity
This guide provides an in-depth, objective comparison of the reactivity of nitro-substituted arylboronic acids in palladium-catalyzed cross-coupling reactions. Synthesizing mechanistic principles with experimental data, we explore how the potent electron-withdrawing nature of the nitro group modulates the key steps of the catalytic cycle, offering researchers and drug development professionals actionable insights for reaction design and optimization.
Fundamental Principles: A Tale of Two Moieties
The reactivity of a substituted arylboronic acid in a reaction like the Suzuki-Miyaura coupling is fundamentally governed by the electronic interplay between the boronic acid group [-B(OH)₂] and the substituents on the aromatic ring.
The Boronic Acid Group: Boronic acids are Lewis acids, meaning they can accept a pair of electrons.[1][2] This acidity is crucial for their role in catalysis. In the presence of a base, the boronic acid exists in equilibrium with its more reactive tetrahedral boronate form [-B(OH)₃]⁻.[1] This anionic species is more nucleophilic and readily participates in the key transmetalation step of the cross-coupling cycle.
The Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry. It deactivates the aromatic ring towards electrophilic substitution through two mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bonds.
-
Resonance Effect (-R): The nitro group can withdraw electron density from the ring via resonance, particularly when positioned at the ortho or para positions.
This strong electron-withdrawing character significantly increases the Lewis acidity of the boron atom in nitrophenylboronic acids.[3] This heightened acidity facilitates the formation of the reactive boronate intermediate but can also introduce challenges, such as an increased propensity for protodeboronation.[4][5][6]
Impact on the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The electronic nature of the boronic acid has the most profound impact on the transmetalation step.
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, size="7.6,4"]; node [shape=plaintext, fontsize=11, fontname="Arial"]; edge [fontsize=10, fontname="Arial", color="#5F6368"];
} endot Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step influenced by the nitro group's electronics.
Transmetalation: The Decisive Step Transmetalation is the transfer of the aryl group (Ar') from the boron atom to the palladium(II) center.[7] This step is generally considered the rate-determining step for many Suzuki-Miyaura reactions.
The presence of a strong EWG like a nitro group has a somewhat counterintuitive effect. While EWGs on the aryl halide partner slow down oxidative addition, an EWG on the boronic acid partner can be beneficial. The increased Lewis acidity of the boron atom in, for example, 4-nitrophenylboronic acid makes it more susceptible to reaction with the base to form the tetrahedral boronate. This activated boronate is more nucleophilic, facilitating the transfer of the nitroaryl group to the palladium complex.
However, extreme electron deficiency can also lead to slower transmetalation if the C-B bond becomes too polarized and less able to participate in the transfer.[9] Furthermore, steric hindrance, especially from an ortho-nitro group, can severely impede the approach to the palladium center, dramatically slowing the reaction.[10]
Comparative Reactivity: A Data-Driven Analysis
To objectively compare the performance of boronic acids, we must examine experimental data. The reactivity of nitrophenylboronic acids is highly dependent on the position of the nitro group. A general reactivity trend observed in the literature for Suzuki-Miyaura couplings is:
para-nitrophenylboronic acid > meta-nitrophenylboronic acid >> ortho-nitrophenylboronic acid [11]
The following table summarizes representative experimental yields, illustrating this trend. The data is compiled from various sources and serves as a comparative illustration.
| Boronic Acid Isomer | Coupling Partner | Catalyst System (Typical) | Base / Solvent | Time (h) | Yield (%) | Key Factor(s) |
| 4-Nitrophenylboronic acid (para) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene:H₂O | 2 | ~95% | Strong electronic pull, minimal steric hindrance.[10][11] |
| 3-Nitrophenylboronic acid (meta) | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene:H₂O | 4 | ~92% | Weaker resonance effect than para, still highly reactive.[11] |
| 2-Nitrophenylboronic acid (ortho) | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | K₂CO₃ / t-Amyl alcohol | 18 | ~65% | Severe steric hindrance impeding transmetalation.[10][11] |
| Phenylboronic acid (Control) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene:H₂O | 2 | ~98% | Electronically neutral baseline.[9] |
| 4-Methoxyphenylboronic acid (Control) | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ / Toluene:EtOH:H₂O | 1 | ~99% | Electron-donating group accelerates transmetalation.[9][12] |
Note: Yields are highly dependent on the specific reaction conditions, including the aryl halide, catalyst, ligand, and base used. This table is for illustrative comparison.[9]
The data clearly shows that while the electron-withdrawing nitro group generally leads to slightly lower yields compared to electron-donating or neutral analogues (under optimal conditions for each), the positional isomerism is the dominant factor. The ortho-nitro isomer is significantly less reactive due to steric hindrance, which overrides the electronic effects.[10]
Potential Side Reactions: Protodeboronation
A critical consideration when working with electron-deficient boronic acids is their susceptibility to protodeboronation, the cleavage of the C–B bond by a proton source to yield the corresponding arene (nitrobenzene in this case).[5] This side reaction consumes the boronic acid and reduces the overall yield of the desired cross-coupled product. The strong electron-withdrawing nature of the nitro group makes the ipso-carbon more susceptible to protonation, especially under basic aqueous conditions which are common for Suzuki couplings.[6][13] Careful selection of a non-aqueous base or minimizing reaction time and water content can help mitigate this issue.
Experimental Protocol: A Self-Validating Workflow for Comparative Analysis
To reliably compare the reactivity of different boronic acid isomers, a standardized experimental protocol is essential. This workflow is designed to be a self-validating system by keeping all variables constant except for the boronic acid isomer.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of a common aryl halide (e.g., 4-bromoanisole), a palladium pre-catalyst (e.g., Pd(OAc)₂), a ligand (e.g., SPhos), and an internal standard (e.g., dodecane) in the chosen solvent (e.g., anhydrous dioxane).
-
Prepare separate, equimolar amounts of 4-nitrophenylboronic acid, 3-nitrophenylboronic acid, 2-nitrophenylboronic acid, and phenylboronic acid (as a control).
-
-
Reaction Setup:
-
To four separate, oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv), the boronic acid isomer (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the Pd pre-catalyst (e.g., 1 mol%), and the ligand (e.g., 2 mol%).
-
Seal the vials with septa, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
-
Reaction Execution:
-
Using a syringe, add the solvent and internal standard stock solution to each vial to achieve the desired concentration.
-
Place all vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C). Start stirring simultaneously.
-
-
Monitoring and Analysis:
-
At predetermined time points (e.g., 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot (~50 µL) from each reaction mixture.
-
Immediately quench the aliquot in a vial containing diethyl ether and a small amount of water. Vortex thoroughly.
-
Analyze the organic layer by Gas Chromatography (GC) or LC-MS to determine the consumption of starting material and the formation of the biaryl product relative to the internal standard.
-
-
Data Interpretation:
-
Plot the yield of the biaryl product versus time for each of the four boronic acid isomers. This will provide a clear kinetic profile and a quantitative basis for comparing their relative reactivities under identical conditions.
-
Conclusion
The electronic effect of the nitro group on boronic acid reactivity is significant and multifaceted. Its strong electron-withdrawing nature increases the Lewis acidity of the boron center, which can facilitate the formation of the key boronate intermediate required for transmetalation in Suzuki-Miyaura coupling. However, this effect is strongly modulated by the isomer's structure. While para- and meta-nitrophenylboronic acids are highly effective coupling partners, the reactivity of the ortho-isomer is severely diminished by steric hindrance. Furthermore, researchers must remain vigilant to the potential for protodeboronation, a competing pathway exacerbated by the electron-deficient nature of the ring. By understanding these principles and employing standardized comparative protocols, chemists can effectively harness the unique properties of nitro-substituted boronic acids in the synthesis of complex molecules.
References
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]
- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
- Brønsted versus Lewis Acid Type Anion Recognition by Arylboronic Acids. The Journal of Organic Chemistry. [Link]
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository. [Link]
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
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- A Review on Palladium Catalyzed Coupling Reactions.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Semantic Scholar. [Link]
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
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- Kinetics of the coupling of 4‐methoxyphenylboronic acid with...
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A Senior Application Scientist's Guide to HPLC and GC-MS for Analyzing Reactions with 4-Methoxy-3-nitrophenylboronic Acid
For researchers and drug development professionals engaged in synthetic chemistry, particularly in widely-used C-C bond-forming reactions like the Suzuki-Miyaura coupling, the ability to accurately monitor reaction progress is paramount.[1][2] The starting material, 4-Methoxy-3-nitrophenylboronic acid, is a key building block whose consumption, alongside the formation of products and byproducts, must be precisely quantified. The choice of analytical technique is a critical decision that impacts data quality, throughput, and the depth of information obtained.
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of reactions involving this compound. We will move beyond a simple list of pros and cons to explain the causality behind methodological choices, grounded in the physicochemical properties of the analyte itself.
Analyte at a Glance: this compound
Understanding the molecule is the first step in selecting the right analytical tool.
-
Structure: C₇H₈BNO₅
-
Key Features: An aromatic ring substituted with a boronic acid group (-B(OH)₂), a methoxy group (-OCH₃), and a nitro group (-NO₂).
-
Physicochemical Properties: The presence of the nitro and boronic acid groups makes the molecule polar. It is a solid at room temperature and possesses chromophores (the nitrophenyl group) that make it suitable for UV detection. Crucially, like most boronic acids, it is non-volatile and can be thermally labile, tending to dehydrate and form cyclic trimers known as boroxines at elevated temperatures.[3][4][5] This property is the single most important factor governing the choice between HPLC and GC-MS.
Comparative Analysis: HPLC vs. GC-MS
The decision to use HPLC or GC-MS hinges on a trade-off between direct analysis and the need for chemical modification (derivatization).[6]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Fundamental Principle | Separation in a liquid mobile phase based on the analyte's polarity and interaction with a solid stationary phase.[7] | Separation in a gaseous mobile phase based on the analyte's volatility and boiling point, followed by mass-based detection.[7][8] |
| Sample Volatility | Not required. Ideal for polar, non-volatile, and thermally labile compounds like this compound.[6][9] | Mandatory. The analyte must be volatile and thermally stable. Direct analysis of boronic acids is problematic.[3][4] |
| Derivatization | Not required for UV detection. The analyte can be analyzed in its native form, simplifying sample preparation.[6] | Required. Derivatization is essential to convert the polar, non-volatile boronic acid into a volatile, thermally stable ester to prevent boroxine formation in the hot GC inlet.[3][4] |
| Typical Application | Routine quantitative analysis, reaction monitoring (disappearance of starting material, appearance of product), purity checks. | Trace-level impurity identification, structural confirmation of volatile byproducts, analysis of complex mixtures where mass spectral data is needed for identification.[10][11] |
| Sensitivity | Good, especially with UV detection due to the nitrophenyl chromophore. Can be enhanced with more sensitive detectors (e.g., fluorescence after derivatization).[12][13] | Potentially very high, especially in Selected Ion Monitoring (SIM) mode, but dependent on the efficiency of the derivatization reaction.[7][14] |
| Data Output | Primarily quantitative data (concentration) based on retention time and peak area from a UV detector.[15] | Provides both quantitative data and qualitative structural information from the mass spectrum (molecular weight and fragmentation pattern).[6] |
| Analysis Time | Typically 10-30 minutes per sample.[8] | Often faster run times for volatile compounds, but the overall time is increased by the sample derivatization step.[8] |
| Complexity & Cost | Lower operational complexity due to direct analysis. Equipment is generally less expensive than GC-MS.[8] | Higher complexity due to the multi-step sample preparation (derivatization). Instrumentation is typically more expensive.[7] |
Experimental Workflow Visualization
The fundamental difference in sample handling between the two techniques is a critical consideration for any laboratory.
Detailed Experimental Protocols
The following protocols are robust starting points for method development. They are designed to be self-validating through the inclusion of system suitability checks and quality controls.
Protocol 1: Reversed-Phase HPLC-UV Method
This method is ideal for routine monitoring of the conversion of this compound to its desired product.
1. Rationale:
-
Reversed-Phase (RP) HPLC: The analyte is polar, making it well-suited for separation on a nonpolar C18 stationary phase with a polar mobile phase.
-
Acidified Mobile Phase: Adding a small amount of acid (e.g., formic or phosphoric acid) suppresses the ionization of the boronic acid's hydroxyl groups. This ensures a consistent analyte form, leading to sharp, symmetrical peaks and reproducible retention times.
-
UV Detection: The nitrophenyl moiety is a strong chromophore, allowing for sensitive detection at wavelengths between 260-280 nm.[16]
2. Materials & Instrumentation:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18 column (e.g., Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 mixture of Mobile Phase A and B.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 271 nm.[16]
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 80% B
-
15-17 min: Hold at 80% B
-
17-18 min: Return to 20% B
-
18-22 min: Equilibration at 20% B
-
4. Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in the sample diluent. Create a calibration curve by diluting this stock to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Quench a small aliquot of the reaction mixture. Dilute it with the sample diluent to a concentration that falls within the established calibration range.
-
Analysis: Filter the prepared standard and sample solutions through a 0.45 µm syringe filter. Inject into the HPLC system.
-
Quantification: Identify the peak for this compound by its retention time. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration in the reaction sample from this curve.
Protocol 2: Derivatization and GC-MS Analysis
This method is superior for identifying unknown volatile impurities or when mass spectral confirmation of product identity is required.
1. Rationale:
-
Derivatization: Boronic acids are polar and thermally unstable, leading to poor chromatographic performance and non-reproducible results in GC.[3][4] Esterification with a diol, such as pinacol, converts the boronic acid to a stable, more volatile cyclic boronate ester. This derivative is thermally stable and chromatographs well.[10]
-
GC-MS: Provides excellent separation efficiency for volatile compounds and delivers definitive structural information through mass spectrometry, which is invaluable for impurity profiling.[6][14]
2. Materials & Instrumentation:
-
GC-MS System: Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., quadrupole).
-
GC Column: Low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Derivatization Reagent: Pinacol.
-
Solvent: Dichloromethane (DCM) or other suitable aprotic solvent.
-
Catalyst (optional): Pyridine.
3. Derivatization Procedure:
-
Sample Preparation: Take a dried aliquot of the reaction mixture (approx. 1 mg).
-
Reaction: Add 500 µL of DCM, 1.5 equivalents of pinacol, and a catalytic drop of pyridine to the sample in a sealed vial.
-
Heating: Heat the mixture at 60 °C for 30 minutes to ensure complete derivatization.
-
Final Preparation: Cool the vial to room temperature. The sample is now ready for GC-MS injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Mode: Full Scan (m/z 40-500) for identification. Selected Ion Monitoring (SIM) can be used for enhanced quantitative sensitivity.
-
5. Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Identify the peak corresponding to the pinacol ester of this compound based on its retention time and mass spectrum.
-
Quantification can be performed using an internal or external standard that has also undergone the derivatization process to account for reaction efficiency.
Senior Application Scientist's Recommendation
The choice between HPLC and GC-MS is not about which technique is "better," but which is "fitter for purpose."
-
Choose HPLC for routine, high-throughput quantitative analysis. If your primary goal is to track the consumption of this compound and the formation of the main, non-volatile product in a time-course study or for quality control, HPLC is the superior choice.[6] Its primary advantage is the elimination of the derivatization step, which simplifies the workflow, reduces potential sources of error, and improves sample throughput.
-
Choose GC-MS for impurity profiling and structural elucidation. If you need to identify unknown volatile byproducts, confirm the structure of components, or achieve very low detection limits for specific impurities, GC-MS is the more powerful tool. The structural information provided by the mass spectrometer is invaluable for troubleshooting unexpected reaction outcomes.[10][11] However, be prepared to invest time in optimizing and validating the derivatization protocol to ensure it is complete and reproducible.
Ultimately, for comprehensive characterization in a drug development setting, these techniques are complementary. HPLC provides robust quantitative data for the main components, while GC-MS offers unparalleled insight into the volatile impurity profile.
References
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. (2021-12-01).
- Flender, C., Leonhard, P., Wolf, C., Fritzsche, M., & Karas, M. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry, 82(10), 4194-4200.
- Wang, Y., et al. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry, 21(3), 482-485.
- Poole, C. F. (1979). Nitrophenyl boronic acids as derivatizing agents in chromatography. Virginia Polytechnic Institute and State University.
- Flender, C., Leonhard, P., Wolf, C., Fritzsche, M., & Karas, M. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4194-4200.
- Pandiyan, V., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatographic Science, 52(8), 839-846.
- Kaya, I., et al. (2020). New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry. Journal of Mass Spectrometry, 55(10), e4617.
- van der Peet, M., & Wouters, B. (2016). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. The Journal of Organic Chemistry, 81(17), 7954-7957.
- Zamecnik, J. (1990). Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators. Journal of Analytical Toxicology, 14(2), 132-136.
- Hirscher, R. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of North Texas Libraries, UNT Digital Library.
- Scott, J. S., & Aggarwal, V. K. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate I. Accounts of Chemical Research, 55(9), 1217-1232.
- GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024-07-04). AITbiotech.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022). Waters Corporation.
- Adu-Ampratwum, D., et al. (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 28(14), 5396.
- Adu-Ampratwum, D. (2023). Design and synthesis of arylboronic acid chemosensors for the fluorescent-thin layer chromatography (f-TLC) detection of mycolactone. White Rose Research Online.
- HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
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- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Advion.
- HPLC vs. GC: What Sets These Methods Apart. (2024-06-06). Phenomenex.
- Mistry, B. R., et al. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research, 4(1), 351-357.
- Malig, T. C. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Florida State University Libraries.
- Chew, K. W., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Acta pharmaceutica (Zagreb, Croatia), 71(2), 187–211.
- Wang, D., et al. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. RSC Advances, 8(28), 15465-15469.
- da Silva, A. C., et al. (2018). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Chromatographic Science, 56(8), 738-744.
- Cielecka-Piontek, J., et al. (2021). HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia. Molecules (Basel, Switzerland), 26(10), 2999.
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Safety Operating Guide
Navigating the Disposal of 4-Methoxy-3-nitrophenylboronic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methoxy-3-nitrophenylboronic acid (CAS No. 827614-67-5), a compound frequently utilized in synthetic organic chemistry.[1][2][3] By integrating technical data with practical, field-proven insights, this document aims to be your preferred resource for ensuring safe and compliant laboratory operations.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before handling or disposing of this compound, a thorough understanding of its potential hazards is paramount. This compound combines the chemical functionalities of a boronic acid, a nitroaromatic group, and a methoxybenzene core, each contributing to its overall hazard profile.
Hazard Identification:
Based on data for the compound and its structural analogs, this compound is classified as an irritant and is harmful if swallowed.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] The nitroaromatic functional group suggests that it should be handled with care, as compounds in this class can be reactive.[6][7]
Personal Protective Equipment (PPE):
A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling this compound in any context, including disposal:
-
Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5][6]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential to prevent skin contact.[4][6] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5]
-
Body Protection: A standard laboratory coat must be worn to protect against accidental spills.[6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[4][5][8]
| Hazard Classification | Description | Recommended PPE |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | Standard laboratory PPE. |
| Skin Irritation | Causes skin irritation.[4][5][8][9] | Nitrile gloves, lab coat.[4][6] |
| Eye Irritation | Causes serious eye irritation.[4][5][8] | Chemical safety goggles, face shield.[4][6] |
| Respiratory Irritation | May cause respiratory irritation.[4][8] | Work in a chemical fume hood.[10] |
Waste Characterization and Segregation: The Foundation of Proper Disposal
Proper disposal begins with accurate waste characterization and meticulous segregation. Mismanagement at this stage can lead to dangerous chemical reactions and regulatory non-compliance.
Waste Stream Identification:
This compound waste must be classified as hazardous chemical waste.[11][12] It should never be disposed of down the drain or in regular trash.[10] All containers used for this waste must be clearly labeled with the full chemical name and associated hazard warnings.
Chemical Incompatibilities:
To prevent dangerous reactions within the waste container, it is crucial to avoid mixing this compound with incompatible materials. Key incompatibilities include:
-
Strong Oxidizing Agents: Nitroaromatic compounds can react vigorously with strong oxidizers.[7][12]
-
Strong Acids and Bases: These can cause decomposition or unwanted reactions.[5]
-
Strong Reducing Agents: The nitro group can be reduced, potentially leading to energetic reactions.[5]
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Decision workflow for segregating this compound waste.
Step-by-Step Disposal Protocols
The following protocols provide clear instructions for handling both small and large quantities of this compound waste. These procedures must be carried out in accordance with your institution's Chemical Hygiene Plan and local regulations.[13][14][15]
Protocol 1: Disposal of Small Quantities (e.g., < 5 grams)
Small quantities of residual solid or contaminated materials (e.g., weighing paper, gloves) should be carefully managed to prevent cross-contamination.
-
Collection: Double-bag all contaminated solid waste in clear, chemically compatible plastic bags.
-
Labeling: Affix a hazardous waste label to the outer bag, clearly identifying the contents as "this compound contaminated debris."
-
Storage: Place the labeled bag into a designated container for solid chemical waste. This container should be kept closed when not in use and stored in a well-ventilated, secondary containment area.[11]
Protocol 2: Disposal of Large Quantities or Bulk Material
For larger quantities of the pure compound or concentrated solutions, direct disposal into a dedicated waste container is required.
-
Container Selection: Choose a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). Ensure the container has a secure, screw-top lid.
-
Transfer: Carefully transfer the this compound waste into the designated container, minimizing the generation of dust.[5][9] This should be done inside a chemical fume hood.
-
Labeling: Immediately label the container with a fully completed hazardous waste tag, including the full chemical name, CAS number, and approximate quantity.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible chemicals.[11] This area should be secure and have secondary containment.
-
Professional Disposal: Arrange for the collection of the waste by a licensed and certified hazardous waste disposal company.[4] Do not attempt to treat or neutralize the chemical waste yourself.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Cleanup:
In the event of a spill, the primary objectives are to contain the material, protect personnel, and decontaminate the area.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[16]
-
Ventilate: Ensure the area is well-ventilated, using fume hoods to draw away dust or vapors.[17]
-
PPE: Don the appropriate PPE, including respiratory protection if necessary, before re-entering the area.[17]
-
Containment: For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5][17]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][9] Avoid dry sweeping, which can generate dust.
-
Decontamination: Clean the spill area thoroughly with a detergent solution and water.[16][17] Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Personnel Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4][5] Seek medical advice if irritation persists.[5]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their organizations.
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Navigating the Safe Handling of 4-Methoxy-3-nitrophenylboronic Acid: A Guide for Laboratory Professionals
For the innovative researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the safe and effective handling of specialized chemical reagents is paramount. This guide provides a comprehensive, technically grounded framework for the safe use of 4-Methoxy-3-nitrophenylboronic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Core Hazard Assessment and Mitigation
Based on the hazard profile of analogous boronic acids, this compound should be treated as a hazardous substance. The primary risks associated with this solid compound are:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][3][4]
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1][3][4]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[1][3][4]
The following table outlines the recommended Personal Protective Equipment (PPE) to mitigate these risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects eyes from dust particles and potential splashes of the chemical.[6][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[6][7] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles.[6][7] | Minimizes the risk of respiratory tract irritation. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a stringent operational protocol is critical for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
All work with the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[8][9]
-
The work area must be clean, organized, and free of any unnecessary clutter.
2. Donning PPE:
-
Before handling the chemical, put on all the required personal protective equipment as detailed in the table above.
3. Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.[7]
-
When transferring the solid, use appropriate tools, such as a spatula, to avoid generating dust.[6]
-
If weighing the compound, do so in a fume hood or a ventilated balance enclosure.
4. Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]
-
Clean the work area to remove any residual chemical.
-
Dispose of all contaminated PPE and materials as hazardous waste.[6]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step in the laboratory workflow.
-
Primary Disposal Method: Engage a licensed professional chemical waste disposal company to ensure compliance with all federal, state, and local environmental regulations.[10]
-
Waste Segregation: Collect and store the compound and any contaminated materials in a dedicated, properly labeled, and sealed container. This prevents accidental mixing with incompatible materials and ensures clear identification for waste handlers.[10]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[10]
-
Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials, until it can be collected by the disposal service.
By integrating these detailed safety and handling protocols into your daily laboratory operations, you can confidently work with this compound while prioritizing the well-being of yourself, your colleagues, and the environment.
References
- Benchchem. Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Benchchem. Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid.
- PubChem. (4-Methoxyphenyl)boronic acid | C7H9BO3. National Institutes of Health.
- AK Scientific. 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester.
- Benchchem. Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
- Fisher Scientific. SAFETY DATA SHEET - 4-Methoxyphenylboronic acid.
- Fisher Scientific. SAFETY DATA SHEET - 4-Methoxyphenylboronic acid (2023-09-29).
- Boron Molecular. This compound.
- Sigma-Aldrich. 4-Methoxyphenylboronic - SAFETY DATA SHEET.
- MedChemExpress. (4-(3-Methoxy-3-oxopropyl)phenyl)boronic acid-SDS.
- Fisher Scientific. SAFETY DATA SHEET - 3-Nitrophenylboronic acid.
- Benchchem. Proper Disposal of 4-Methoxy-3-nitrobenzoic Acid: A Guide for Laboratory Professionals.
Sources
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- 2. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
